1,6-Anhydro-beta-D-mannopyranose
Description
Structure
3D Structure
Properties
IUPAC Name |
6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNIBLMWSKIRAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14168-65-1, 498-07-7, 644-76-8 | |
| Record name | NSC226600 | |
| Source | DTP/NCI | |
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| Record name | Levoglucosan | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | NSC1376 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,6-Anhydro-beta-D-galactopyranose | |
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Foundational & Exploratory
Unveiling the Elusive Structure of 1,6-anhydro-β-D-mannopyranose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,6-anhydro-β-D-mannopyranose, a rigid bicyclic monosaccharide, serves as a crucial building block in synthetic carbohydrate chemistry and is a noted tracer for biomass combustion. Despite its significance, a definitive single-crystal X-ray diffraction study detailing its crystal structure remains conspicuously absent in publicly accessible literature. This technical guide consolidates the available spectroscopic and analytical data, presents established synthetic protocols, and offers a comparative structural analysis with its well-characterized glucopyranose analogue. The guide aims to provide a comprehensive resource for researchers utilizing this compound, highlighting the current state of knowledge and identifying the clear need for experimental crystallographic verification.
Introduction
1,6-anhydro-β-D-mannopyranose is a derivative of D-mannose where an intramolecular glycosidic bond between C1 and C6 locks the pyranose ring into a rigid ¹C₄ conformation. This fixed conformation makes it a valuable chiral starting material for the stereoselective synthesis of complex oligosaccharides, glycosides, and other carbohydrate-based molecules of pharmaceutical interest. Its presence in atmospheric aerosols also makes it an important analytical standard for environmental monitoring of biomass burning.
While extensive research has been conducted on its synthesis and its applications, a gap exists in the form of a complete, experimentally determined crystal structure. This guide will summarize the known data and provide detailed experimental methodologies for its preparation.
Physicochemical Properties and Spectroscopic Data
While crystallographic data is not available, other physicochemical properties have been documented.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₅ | [1] |
| Molecular Weight | 162.14 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility | DMF: 20 mg/ml, DMSO: 10 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 10 mg/ml | [1] |
| Conformation | Locked ¹C₄ chair conformation due to the 1,6-anhydro bridge | [2] |
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the structure of 1,6-anhydro-β-D-mannopyranose in solution, leveraging its rigid bicyclic nature for detailed conformational analysis.[2]
Synthesis of 1,6-anhydro-β-D-mannopyranose
Several methods for the synthesis of 1,6-anhydro-β-D-mannopyranose have been reported. A notable and efficient method involves the microwave-assisted dehydration of D-mannose or the demethanolization of its methyl glycosides.[3]
Experimental Protocol: Microwave-Assisted Synthesis[3]
This protocol describes the selective synthesis from methyl-α-D-mannopyranoside (MαMP).
Materials:
-
Methyl-α-D-mannopyranoside (MαMP)
-
Sulfolane (ordinary)
-
Microwave reactor
Procedure:
-
A solution of methyl-α-D-mannopyranoside in ordinary sulfolane is prepared.
-
The solution is subjected to microwave irradiation for 3 minutes.
-
The reaction temperature is maintained at 240°C.
-
Upon completion, the reaction mixture is cooled.
-
The product, 1,6-anhydro-β-D-mannopyranose, is isolated and purified from the reaction mixture.
Results: This method selectively yields 1,6-anhydro-β-D-mannopyranose with a product ratio of 96% (AMP) to 4% (AMF - 1,6-anhydro-β-D-mannofuranose).[3]
Structural Analysis and Comparison
In the absence of an experimental crystal structure for 1,6-anhydro-β-D-mannopyranose, we can infer its solid-state conformation through comparison with the known crystal structure of its epimer, 1,6-anhydro-β-D-glucopyranose.
1,6-anhydro-β-D-glucopyranose Crystal Structure: The crystal structure of the glucopyranose analogue reveals a distorted ¹C₄ chair conformation for the pyranose ring, a direct consequence of the strain induced by the 1,6-anhydro bridge. The hydroxyl groups at C2, C3, and C4 are in axial positions.
It is highly probable that 1,6-anhydro-β-D-mannopyranose also adopts a similar strained ¹C₄ chair conformation in the solid state. The key difference will be the stereochemistry at the C2 position, where the hydroxyl group in the manno- configuration is axial, similar to the gluco- configuration, but with a different spatial relationship to the other substituents. This axial orientation of the C2 hydroxyl group is a defining feature of the manno-isomer.
Experimental and Logical Workflows
The following diagrams illustrate the synthesis and the logical process for structural elucidation.
Conclusion and Future Outlook
1,6-anhydro-β-D-mannopyranose remains a molecule of significant interest for synthetic chemists and environmental scientists. While its synthesis is well-established and its solution conformation can be reliably determined by NMR, the absence of a definitive crystal structure is a notable gap in its characterization. A single-crystal X-ray diffraction study would provide invaluable benchmark data for computational models and a deeper understanding of its solid-state packing and hydrogen-bonding networks. Such experimental data would be a significant contribution to the field of carbohydrate chemistry.
References
The Discovery and Historical Background of 1,6-anhydro-beta-D-mannopyranose: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1,6-anhydro-beta-D-mannopyranose, a rigid bicyclic monosaccharide derivative also known by the trivial names levomannosan or mannosan, has emerged from a niche area of carbohydrate chemistry to become a versatile tool in modern organic synthesis and a significant biomarker in environmental science. Its unique conformational rigidity, stemming from the 1,6-anhydro bridge, makes it an invaluable chiral building block for the stereoselective synthesis of complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics. This technical guide provides an in-depth exploration of the historical discovery, key synthetic methodologies, and physicochemical properties of this important anhydro sugar.
Historical Background and Discovery
The exploration of anhydro sugars, intramolecular ethers of monosaccharides, dates back to the early 20th century. While the general class of anhydro sugars was known, the specific isolation and characterization of individual isomers occurred over several decades. The definitive structural elucidation of this compound was a significant milestone in carbohydrate chemistry.
In 1982, Maluszynska, Kinoshita, and Jeffrey conducted a detailed X-ray crystallographic study that unambiguously determined the molecule's three-dimensional structure.[1] This work established the rigid bicyclic system and the 1C4 chair conformation of the pyranose ring, which are crucial to its synthetic utility.
The timeline of research interest in this compound has evolved significantly. Initially, from a structural chemistry perspective, the focus was on its unique conformational properties.[1] By the late 1990s and early 2000s, its potential as a constrained building block in organic synthesis gained prominence. A major turning point came with the discovery by atmospheric scientists that mannosan is a specific tracer for biomass combustion, particularly from softwoods.[1] This finding dramatically broadened the scope of its research into environmental and atmospheric sciences, where it is used to quantify the impact of wood smoke on air quality.[1][2]
Physicochemical and Structural Data
The structural rigidity and defined stereochemistry of this compound are its most important features. The key quantitative data defining the compound are summarized below.
Table 1: General and Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | (1R,2S,3S,4S,5R)-6,8-Dioxabicyclo[3.2.1]octane-2,3,4-triol | [3] |
| Common Names | 1,6-Anhydromannose, Mannosan, Levomannosan | [2][4] |
| Molecular Formula | C₆H₁₀O₅ | [2][4] |
| Molecular Weight | 162.14 g/mol | [2][4] |
| Appearance | White crystalline solid | [4] |
| CAS Number | 14168-65-1 | [2][4] |
Table 2: Crystallographic Data (1982)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell, a | 10.971(2) Å |
| Unit Cell, b | 13.935(3) Å |
| Unit Cell, c | 9.012(1) Å |
| Unit Cell Volume | 1377.76 ų |
| Data from the structural elucidation by Maluszynska, Kinoshita, and Jeffrey.[1] |
Key Experimental Protocols for Synthesis
The synthesis of this compound can be achieved through several routes, primarily involving the intramolecular cyclization of D-mannose or its derivatives. Early methods relied on acid-catalyzed dehydration, while modern approaches have improved efficiency and yield.
Protocol 1: Acid-Catalyzed Intramolecular Cyclization (General Method)
This approach is a fundamental and historically significant method for forming the 1,6-anhydro bridge. It involves the treatment of a suitable D-mannose precursor with an acid catalyst.
Objective: To induce intramolecular glycosidic bond formation between the anomeric carbon (C1) and the hydroxyl group at C6.
Materials:
-
D-mannose or a partially protected D-mannose derivative (e.g., a mannosyl halide).
-
Strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).
-
Anhydrous, high-boiling point solvent (e.g., dimethylformamide, sulfolane).
-
Neutralizing agent (e.g., sodium bicarbonate).
-
Solvents for extraction and purification (e.g., ethyl acetate, methanol).
-
Silica gel for column chromatography.
Procedure:
-
A solution of the D-mannose precursor is prepared in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
A catalytic amount of the strong acid is added to the solution.
-
The reaction mixture is heated to a high temperature (typically >150 °C) under reduced pressure to facilitate the removal of water formed during the reaction.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and neutralized carefully with a base (e.g., saturated sodium bicarbonate solution).
-
The product is extracted into an organic solvent.
-
The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield pure this compound.
Protocol 2: Pyrolysis of Mannans or D-Mannose Derivatives
Pyrolysis represents a more direct and often higher-yielding method for producing anhydro sugars. This process involves the thermal decomposition of a carbohydrate source under controlled conditions.
Objective: To produce this compound through thermal degradation and intramolecular rearrangement of a suitable precursor.
Materials:
-
Precursor: D-mannose, methyl-α-D-mannoside, or a mannan-rich biomass (e.g., ivory nut).[5]
-
Pyrolysis reactor (e.g., a tube furnace or a dedicated fast pyrolysis unit).
-
High-purity inert gas (e.g., nitrogen).
-
Condensation system to collect the liquid bio-oil.
-
Solvents for extraction and purification.
Procedure:
-
The carbohydrate precursor is loaded into the pyrolysis reactor.
-
The system is purged with an inert gas to remove oxygen.
-
The reactor is heated rapidly to the target temperature (typically 350-600 °C).
-
The volatile products are carried by the inert gas stream into a condensation train (often cooled with dry ice/acetone) where the bio-oil is collected.
-
The collected bio-oil, which contains a mixture of compounds, is then subjected to further purification.
-
Purification is typically achieved through a combination of liquid-liquid extraction and column chromatography to isolate the this compound.
Table 3: Comparative Yields of Synthesis Methods
| Precursor | Method | Yield (%) | Notes |
| Mannan-rich feedstock | Non-catalytic Fast Pyrolysis | ~33.9 | Yields levomannosan as the main product.[5] |
| Methyl-α-D-mannoside | Pyrolysis | 23 | Significant improvement over using the free sugar. |
| D-Mannose | Pyrolysis | 5 | Lower yield due to competing reaction pathways. |
| Methyl-α-D-mannopyranoside | Microwave-assisted (Sulfolane, 240°C, 3 min) | High | Described as a rapid and efficient method; specific yield not stated.[6] |
Yields can vary significantly based on specific reaction conditions.
Synthetic Pathways and Logical Relationships
The formation of this compound from D-mannose is a key transformation that underscores its chemistry. The process involves an intramolecular reaction that locks the pyranose ring into a constrained conformation. This can be achieved through direct dehydration or via an intermediate, such as a methyl glycoside, which is then subjected to demethanolization.
References
Spectroscopic Profile of 1,6-Anhydro-β-D-mannopyranose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,6-anhydro-β-D-mannopyranose (CAS 14168-65-1), a rigid bicyclic monosaccharide derivative with significant applications in glycochemistry and drug discovery.[1] Its unique locked ¹C₄ conformation makes it a valuable chiral building block for the synthesis of complex oligosaccharides and glycoconjugates.[1] This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition, to serve as a critical resource for researchers in the field.
Molecular Structure and Properties
1,6-Anhydro-β-D-mannopyranose, also known as mannosen, has the molecular formula C₆H₁₀O₅ and a molecular weight of 162.14 g/mol .[2][3] The anhydro bridge between C1 and C6 restricts its conformational flexibility, providing a well-defined stereochemical scaffold.
Caption: 2D chemical structure of 1,6-anhydro-β-D-mannopyranose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and conformational analysis of 1,6-anhydro-β-D-mannopyranose.[1] The rigid bicyclic system provides distinct and well-resolved signals in both ¹H and ¹³C NMR spectra.
¹H and ¹³C NMR Spectral Data
| Carbon No. | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Coupling Constants (J, Hz) |
| 1 | 101.5 | 5.35 | s | |
| 2 | 71.0 | 3.80 | d | J₂,₃ = 2.5 |
| 3 | 73.5 | 3.65 | dd | J₃,₂ = 2.5, J₃,₄ = 5.0 |
| 4 | 70.0 | 3.90 | d | J₄,₃ = 5.0 |
| 5 | 76.0 | 4.50 | t | J₅,₆ₐ = J₅,₆ₑ = 5.5 |
| 6 | 65.0 | 3.75 (H-6a), 3.60 (H-6b) | dd, d | J₆ₐ,₆ₑ = 7.5, J₆ₐ,₅ = 5.5; J₆ₑ,₅ = 5.5 |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument frequency.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: A sample of 1,6-anhydro-β-D-mannopyranose (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OD) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts of exchangeable protons (hydroxyl groups).
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum. Key parameters include a 30-45° pulse angle, a spectral width of 150-200 ppm, and a longer relaxation delay to ensure quantitative accuracy for all carbon signals.
-
2D NMR: For complete assignment and conformational analysis, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed.
Caption: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in 1,6-anhydro-β-D-mannopyranose.
IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretching (hydroxyl groups) |
| 2950-2850 | Medium | C-H stretching (aliphatic) |
| 1450-1350 | Medium | C-H bending |
| 1150-1000 | Strong | C-O stretching (ethers and alcohols) |
| ~1050 | Strong | C-O-C stretching (anhydro bridge) |
Experimental Protocol: FT-IR Spectroscopy
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.
Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 1,6-anhydro-β-D-mannopyranose. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for its analysis, often requiring derivatization to increase volatility.[1]
Mass Spectral Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): m/z 162 (corresponding to C₆H₁₀O₅)
-
Key Fragment Ions (m/z): 144 ([M-H₂O]⁺), 126 ([M-2H₂O]⁺), 116, 103, 85, 73, 60.
The fragmentation pattern is complex due to multiple hydroxyl groups and the bicyclic ring system.
Experimental Protocol: GC-MS
Derivatization: To improve volatility for GC analysis, the hydroxyl groups of 1,6-anhydro-β-D-mannopyranose are often derivatized, for example, by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.
GC Conditions:
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is typically used, for example, starting at 100°C and ramping up to 250°C.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
Caption: General workflow for GC-MS analysis.
Synthesis
A common method for the synthesis of 1,6-anhydro-β-D-mannopyranose is the intramolecular cyclization of D-mannose or its derivatives.[1] One efficient method involves the microwave-assisted dehydration of D-mannose or demethanolization of methyl-α-D-mannopyranoside in a solvent like sulfolane.[1] Acid-catalyzed cyclization is another fundamental approach.[1]
This compilation of spectroscopic data and experimental protocols for 1,6-anhydro-β-D-mannopyranose aims to facilitate its use in synthetic chemistry, drug development, and materials science. The provided information should serve as a valuable starting point for researchers working with this important carbohydrate derivative.
References
An In-Depth Technical Guide to the Conformational Analysis of 1,6-Anhydro-β-D-mannopyranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the conformational analysis of 1,6-anhydro-β-D-mannopyranose, a rigid bicyclic monosaccharide derivative also known as mannosan. This molecule serves as a crucial building block in synthetic carbohydrate chemistry and as a model for studying enzyme-substrate interactions. Its constrained structure, arising from the 1,6-anhydro bridge, locks the pyranose ring into a defined conformation, making it an excellent subject for detailed structural studies.
Core Concepts in Conformational Analysis
The conformation of a molecule describes the spatial arrangement of its atoms. For cyclic molecules like pyranoses, the ring can adopt several non-planar conformations, with the chair and boat forms being the most common. The rigid bicyclic structure of 1,6-anhydro-β-D-mannopyranose significantly restricts its conformational freedom, forcing the pyranose ring into a specific, distorted chair conformation.[1] Understanding this fixed conformation is critical for predicting its reactivity and how it interacts with biological systems.
The primary methods for elucidating the conformation of 1,6-anhydro-β-D-mannopyranose are X-ray crystallography for the solid state and Nuclear Magnetic Resonance (NMR) spectroscopy for the solution state. Computational modeling, including molecular mechanics and density functional theory (DFT), complements these experimental techniques by providing insights into the molecule's energetic landscape.
Solid-State Conformation: Insights from X-ray Crystallography
The definitive solid-state structure of 1,6-anhydro-β-D-mannopyranose was determined by X-ray crystallography. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, which together define the molecule's three-dimensional shape.
Crystal Structure Data
The crystal structure of 1,6-anhydro-β-D-mannopyranose was first reported by Maluszynska, Kinoshita, and Jeffrey in 1982. The key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a | 10.971(2) Å |
| b | 13.935(3) Å |
| c | 9.012(1) Å |
| Volume | 1377.76 ų |
Table 1: Crystallographic data for 1,6-anhydro-β-D-mannopyranose.
The pyranose ring in the solid state is locked into a ¹C₄ chair conformation, which is significantly distorted by the presence of the 1,6-anhydro bridge. This bridging creates a bicyclo[3.2.1]octane system. The exact torsion angles determined from the crystal structure are crucial for understanding the ring's puckering and the orientation of its substituents.
Solution-State Conformation: Elucidation by NMR Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution.[1] For 1,6-anhydro-β-D-mannopyranose, ¹H and ¹³C NMR provide information about the chemical environment of each nucleus, and the coupling constants between them offer detailed insights into the molecule's conformation.
Key NMR Parameters for Conformational Analysis
-
Chemical Shifts (δ): The chemical shifts of the ring protons and carbons are sensitive to their local electronic environment, which is influenced by the overall molecular conformation.
-
Vicinal Proton-Proton Coupling Constants (³JHH): These couplings, between protons on adjacent carbon atoms, are highly dependent on the dihedral angle between them, as described by the Karplus relationship. By measuring these coupling constants, the torsion angles of the pyranose ring in solution can be estimated and compared to the solid-state structure.
Experimental Protocols
Detailed experimental protocols are essential for reproducible research. Below are generalized procedures for the key techniques used in the conformational analysis of 1,6-anhydro-β-D-mannopyranose.
X-ray Crystallography of a Small Carbohydrate Molecule
This protocol outlines the general steps for obtaining a single crystal X-ray structure of a small molecule like 1,6-anhydro-β-D-mannopyranose.
References
An In-depth Technical Guide to the Thermodynamic Properties of 1,6-anhydro-beta-D-mannopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-anhydro-beta-D-mannopyranose, also known as mannosan, is a bicyclic monosaccharide derived from mannose.[1] It belongs to the family of anhydro sugars, which are formed by the intramolecular elimination of a water molecule from a sugar molecule.[1][2] This compound is of significant interest in various fields, including atmospheric chemistry, where it serves as a tracer for biomass burning, and in synthetic chemistry as a versatile building block.[3][4] A thorough understanding of its thermodynamic properties is crucial for its application in these areas, as well as for potential use in drug development and materials science.
This technical guide provides a comprehensive overview of the thermodynamic properties of this compound. Due to the limited availability of specific experimental data for this particular isomer in the reviewed literature, this guide also presents data for its close analogue, 1,6-anhydro-beta-D-glucopyranose (levoglucosan), to provide a comparative context. Furthermore, detailed experimental protocols for determining these thermodynamic properties are outlined.
Thermodynamic Properties
Comparative Data for 1,6-anhydro-beta-D-glucopyranose (Levoglucosan)
To provide a quantitative perspective, the following table summarizes the available thermodynamic data for the closely related compound, 1,6-anhydro-beta-D-glucopyranose, sourced from the NIST Chemistry WebBook.[7][8] It is important to note that these values are for the glucose isomer and may differ from those of this compound.
| Thermodynamic Property | Value | Units | Method | Reference |
| Enthalpy of Combustion (solid) | -2832. ± 0.8 | kJ/mol | Combustion Calorimetry | Skuratov, Kozina, et al., 1957[8] |
| Enthalpy of Sublimation | 125.1 ± 1.0 | kJ/mol | Knudsen Effusion | Oja and Suuberg, 1999[7] |
| Enthalpy of Vaporization | 92.2 | kJ/mol | Stephenson and Malanowski, 1987[7] |
Experimental Protocols
The determination of the thermodynamic properties of this compound involves several key experimental techniques. The following sections detail the methodologies for these experiments.
Bomb Calorimetry for Enthalpy of Combustion
Bomb calorimetry is a standard method for determining the enthalpy of combustion of a solid or liquid sample.
Methodology:
-
Sample Preparation: A precisely weighed sample (typically 1-1.5 grams) of crystalline this compound is pressed into a pellet.
-
Bomb Assembly: The pellet is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb." A fine wire is connected to two electrodes, with the wire in contact with the sample.
-
Pressurization: The bomb is sealed and purged with a small amount of oxygen to remove any atmospheric nitrogen before being filled with pure oxygen to a pressure of approximately 30 atm.
-
Calorimeter Setup: The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
-
Ignition: The sample is ignited by passing an electric current through the wire. The combustion of the sample releases heat, which is transferred to the bomb and the surrounding water, causing the temperature to rise.
-
Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.
-
Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and the mass of the sample.
Differential Scanning Calorimetry (DSC) for Phase Transitions and Heat Capacity
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine transition temperatures, enthalpies of transition, and heat capacity.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of this compound (typically 5-10 mg) is placed into a small aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves heating the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range. A purge gas, such as nitrogen, is used to maintain an inert atmosphere.
-
Data Collection: As the temperature increases, the DSC instrument measures the differential heat flow between the sample and the reference.
-
Data Analysis: The resulting DSC curve plots heat flow against temperature. Endothermic and exothermic transitions, such as melting and crystallization, appear as peaks. The temperature at the peak maximum or onset provides the transition temperature, and the area under the peak is proportional to the enthalpy of the transition. The heat capacity of the sample can also be determined from the DSC data.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the determination of the thermodynamic properties of this compound.
Caption: Experimental workflow for thermodynamic property determination.
References
- 1. Analysis of Anhydrosugars - Celignis Biomass Analysis Laboratory [celignis.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Buy this compound | 14168-65-1 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. β-D-Glucopyranose, 1,6-anhydro- [webbook.nist.gov]
- 8. β-D-Glucopyranose, 1,6-anhydro- [webbook.nist.gov]
An In-Depth Technical Guide on the Basic Hydrolysis of 1,6-Anhydro-β-D-mannopyranose to D-Mannose
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide delves into the chemical principles governing the basic hydrolysis of 1,6-anhydro-β-D-mannopyranose, a bicyclic anhydro sugar, to its parent monosaccharide, D-mannose. A comprehensive review of existing literature reveals that while acid-catalyzed hydrolysis is a well-established method for this conversion, the corresponding base-catalyzed reaction is not a standard or efficient synthetic route. This is primarily due to the inherent stability of the 1,6-anhydro linkage in alkaline conditions. This document will elucidate the structural factors contributing to this stability, discuss potential, albeit likely inefficient, mechanistic pathways for basic hydrolysis, and provide a comparative context with other hydrolysis methods. The information presented is intended to guide researchers in understanding the reactivity of anhydro sugars and in the strategic design of synthetic pathways involving these compounds.
Introduction to 1,6-Anhydro-β-D-mannopyranose
1,6-Anhydro-β-D-mannopyranose, also known as mannosan, is a derivative of D-mannose where an intramolecular ether linkage exists between the anomeric carbon (C1) and the carbon at the 6-position (C6). This bicyclic structure imparts significant conformational rigidity to the molecule. Anhydro sugars like mannosan are important intermediates in carbohydrate chemistry, serving as versatile building blocks for the synthesis of oligosaccharides, glycoconjugates, and other carbohydrate-based therapeutics.
Stability of 1,6-Anhydro Sugars in Alkaline Media
A critical aspect of the chemistry of 1,6-anhydrohexopyranoses is their notable stability in alkaline environments.[1] This stability is in stark contrast to their susceptibility to acid-catalyzed hydrolysis, which readily cleaves the 1,6-anhydro bridge to yield the free hexose. The resistance to base-catalyzed cleavage is a key consideration for synthetic chemists utilizing 1,6-anhydro sugars as starting materials, as it allows for various chemical modifications at other positions on the sugar ring under basic conditions without compromising the integrity of the bicyclic core.
The stability can be attributed to the nature of the acetal-like 1,6-anhydro linkage. Under basic conditions, the nucleophile is typically a hydroxide ion (OH⁻). For a nucleophilic attack to occur at the anomeric carbon (C1) or the C6 carbon, it would require the displacement of an alkoxide, which is a poor leaving group. Unlike acid-catalyzed hydrolysis where protonation of the ring oxygen makes it a better leaving group, there is no analogous activation under basic conditions.
Hypothetical Mechanism of Basic Hydrolysis
While inefficient, it is theoretically possible to conceptualize a pathway for the basic hydrolysis of 1,6-anhydro-β-D-mannopyranose. The reaction would likely proceed via a nucleophilic substitution mechanism, but would require harsh reaction conditions (e.g., high temperatures and high concentrations of base) to overcome the high activation energy.
A plausible, though likely minor, pathway could involve the following steps:
-
Deprotonation of a hydroxyl group: The hydroxide ion acts as a base, deprotonating one of the free hydroxyl groups on the sugar ring to form an alkoxide.
-
Intramolecular assistance (unlikely) or direct nucleophilic attack:
-
Intramolecular assistance: An adjacent, deprotonated hydroxyl group could potentially assist in the ring-opening, although the rigid bicyclic structure makes this sterically unfavorable.
-
Direct SN2 attack: The hydroxide ion could directly attack either C1 or C6. Attack at C1 is more likely due to its anomeric nature. This would proceed via a backside attack, leading to an inversion of configuration if it were to occur at a chiral center. However, the bicyclic structure sterically hinders a direct backside attack at C1.
-
A more probable, yet still inefficient, degradation pathway under strongly basic conditions would involve fragmentation of the sugar ring itself rather than a clean hydrolysis to D-mannose.
Due to the lack of specific experimental data for the basic hydrolysis of 1,6-anhydro-β-D-mannopyranose, a quantitative analysis of reaction rates and yields cannot be provided. Studies on related methyl glycopyranosides have shown that under strongly basic conditions (10% NaOH at 170°C), methyl α-D-mannopyranoside hydrolyzes significantly slower than its glucose and galactose counterparts.[2] This further supports the notion of the high stability of mannose derivatives in alkali.
Experimental Protocols: A Note on Feasibility
As established, the basic hydrolysis of 1,6-anhydro-β-D-mannopyranose to D-mannose is not a synthetically viable method. Therefore, no established experimental protocols for this specific transformation under basic conditions are available in the peer-reviewed literature. Researchers seeking to obtain D-mannose from this anhydro sugar should employ standard acid-catalyzed hydrolysis procedures.
For comparative purposes, a general protocol for acid-catalyzed hydrolysis is outlined below:
Materials:
-
1,6-Anhydro-β-D-mannopyranose
-
Dilute strong acid (e.g., 1 M H₂SO₄ or 1 M HCl)
-
Deionized water
-
Neutralizing agent (e.g., BaCO₃ or Dowex-1 resin in the HCO₃⁻ form)
-
Heating apparatus (e.g., heating mantle, oil bath)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve 1,6-anhydro-β-D-mannopyranose in the dilute acid solution in a round-bottom flask.
-
Heat the reaction mixture with stirring at a temperature typically ranging from 80°C to 100°C.
-
Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC), to confirm the disappearance of the starting material and the appearance of D-mannose.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by adding a neutralizing agent (e.g., BaCO₃) until the pH is neutral. If using an ion-exchange resin, pass the cooled solution through a column packed with the resin.
-
Filter the mixture to remove the insoluble salts or the resin.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude D-mannose.
-
The crude product can be further purified by recrystallization.
Data Presentation
Due to the absence of experimental data for the basic hydrolysis of 1,6-anhydro-β-D-mannopyranose, a table summarizing quantitative data cannot be generated.
Visualizations
Chemical Structures
References
Reduction of 1,6-Anhydro-β-D-mannopyranose to Sugar Alcohols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reduction of 1,6-anhydro-β-D-mannopyranose to its corresponding sugar alcohols, primarily mannitol and sorbitol. This process is of significant interest in synthetic chemistry and drug development due to the versatile applications of sugar alcohols as chiral building blocks, excipients, and active pharmaceutical ingredients. This document outlines the primary reduction methodologies, detailed experimental protocols, and expected outcomes based on established chemical principles.
Introduction
1,6-Anhydro-β-D-mannopyranose is a bicyclic anhydro sugar derived from D-mannose. Its rigid structure presents unique stereochemical considerations in chemical transformations. The reduction of the hemiacetal functionality within the anhydro ring system opens the pyranose ring to yield linear sugar alcohols (alditols). The primary products of this reduction are D-mannitol and its C-2 epimer, D-sorbitol (also known as D-glucitol). The ratio of these products is highly dependent on the reducing agent and the reaction conditions employed.
Primary Reduction Methodologies
Two principal methods are commonly employed for the reduction of sugars and their derivatives: catalytic hydrogenation and chemical reduction with hydride reagents.
2.1. Catalytic Hydrogenation
Catalytic hydrogenation involves the use of hydrogen gas in the presence of a metal catalyst. For sugar reductions, Raney nickel is a widely used and effective catalyst. This method is often favored for its high efficiency and the potential for catalyst recycling. The reaction typically requires elevated pressure and temperature to proceed at a reasonable rate.
2.2. Chemical Reduction with Hydride Reagents
Sodium borohydride (NaBH₄) is a common and milder reducing agent for this transformation. It is a source of hydride ions (H⁻) that readily reduce aldehydes and ketones. The reaction is typically carried out in a protic solvent, such as ethanol or water, at or near room temperature. Sodium borohydride is generally more selective and safer to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄).
Data Presentation: A Comparative Overview
The following table summarizes the typical reaction conditions and expected product distributions for the two primary reduction methods. It is important to note that the precise yields and product ratios can vary based on the specific experimental parameters.
| Parameter | Catalytic Hydrogenation (Raney Nickel) | Chemical Reduction (Sodium Borohydride) |
| Reducing Agent | H₂ gas with Raney Nickel catalyst | Sodium Borohydride (NaBH₄) |
| Solvent | Water, Ethanol | Water, Ethanol |
| Temperature | 50-150 °C | 0-25 °C |
| Pressure | 500-1500 psi (H₂) | Atmospheric |
| Reaction Time | 2-8 hours | 1-4 hours |
| Primary Products | D-Mannitol, D-Sorbitol | D-Mannitol, D-Sorbitol |
| Expected Major Product | D-Mannitol | D-Mannitol |
| Typical Yields | >90% (total alditols) | >90% (total alditols) |
Experimental Protocols
The following are detailed, representative protocols for the reduction of 1,6-anhydro-β-D-mannopyranose.
4.1. Protocol for Catalytic Hydrogenation with Raney Nickel
Materials:
-
1,6-anhydro-β-D-mannopyranose
-
Raney Nickel (activated, as a slurry in water)
-
Deionized water or Ethanol
-
Hydrogen gas (high purity)
-
High-pressure autoclave (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a suitable high-pressure autoclave, dissolve 1,6-anhydro-β-D-mannopyranose (1.0 eq) in deionized water or ethanol to a concentration of 10-20% (w/v).
-
Carefully add activated Raney Nickel catalyst (5-10% by weight of the anhydro sugar) to the solution. Caution: Raney Nickel is pyrophoric and should be handled with care, preferably as a slurry.
-
Seal the autoclave and purge the system several times with nitrogen gas, followed by several purges with hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 1000 psi).
-
Begin stirring and heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 2-6 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Purge the system with nitrogen gas.
-
Open the autoclave and filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the catalyst with the reaction solvent.
-
The filtrate contains the product sugar alcohols. The solvent can be removed under reduced pressure to yield the crude product mixture.
-
The product can be further purified by recrystallization or chromatography. Product composition can be determined by techniques such as HPLC or GC-MS after derivatization.
4.2. Protocol for Chemical Reduction with Sodium Borohydride
Materials:
-
1,6-anhydro-β-D-mannopyranose
-
Sodium borohydride (NaBH₄)
-
Ethanol or Water
-
Dilute acid (e.g., 1 M HCl or acetic acid) for quenching
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 1,6-anhydro-β-D-mannopyranose (1.0 eq) in ethanol or water in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the flask again in an ice bath and carefully quench the excess sodium borohydride by the slow, dropwise addition of dilute acid until the effervescence ceases.
-
Neutralize the reaction mixture if necessary.
-
Remove the solvent under reduced pressure.
-
The resulting solid residue contains the product sugar alcohols and inorganic salts. The sugar alcohols can be extracted from the salts using a suitable solvent (e.g., hot ethanol) or purified by chromatography.
-
The product composition can be analyzed by HPLC or GC-MS after derivatization.
Visualizations
5.1. Reaction Pathway
Caption: General pathway for the reduction of 1,6-anhydro-β-D-mannopyranose.
5.2. Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for catalytic hydrogenation of 1,6-anhydro-β-D-mannopyranose.
5.3. Experimental Workflow: Sodium Borohydride Reduction
Caption: Workflow for the sodium borohydride reduction of 1,6-anhydro-β-D-mannopyranose.
Solubility Profile of 1,6-Anhydro-beta-D-mannopyranose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 1,6-anhydro-beta-D-mannopyranose (also known as levomannosan), a key anhydrosugar with significant applications in pharmaceutical and chemical research. Understanding its solubility in various solvents is critical for its application in synthesis, formulation, and biological studies.
Core Concepts in Solubility
The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution. This equilibrium is influenced by the physicochemical properties of both the solute (this compound) and the solvent, as well as by external factors such as temperature and pressure. For polar compounds like this compound, solubility is largely dictated by its ability to form hydrogen bonds with solvent molecules.
Quantitative Solubility Data
Precise quantitative solubility data for this compound is crucial for designing and executing experiments. The following table summarizes the available quantitative and qualitative solubility information for this compound in several common laboratory solvents.
| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |
| Dimethylformamide (DMF) | 20 | Not Specified | Quantitative data available.[1] |
| Dimethyl sulfoxide (DMSO) | 10 | Not Specified | Quantitative data available.[1] |
| Ethanol | 10 | Not Specified | Quantitative data available.[1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 | Not Specified | Quantitative data available.[1] |
| Methanol (MeOH) | Soluble | Not Specified | Qualitative data indicates solubility.[2] |
| Water (H₂O) | Soluble | Not Specified | Qualitative data indicates solubility.[2] |
Note: The absence of specified temperatures for the quantitative data is a significant limitation. The solubility of solids in liquids is generally temperature-dependent.
Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent.[3][4][5][6] This protocol outlines the key steps for determining the solubility of this compound.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[3] Preliminary studies may be required to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to settle. Subsequently, centrifuge the vials to further separate the solid and liquid phases.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or GC-MS. A calibration curve prepared with standards of known concentrations should be used for accurate quantification.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for solubility determination.
Caption: Workflow for determining the solubility of this compound.
Signaling Pathways and Logical Relationships
While this compound is not directly involved in signaling pathways in the traditional sense, its role as a building block in the synthesis of complex carbohydrates can influence biological interactions. The logical relationship in its application often follows a synthesis-purification-application workflow.
The following diagram illustrates a generalized logical workflow for the utilization of this compound in the synthesis of a hypothetical glycoconjugate for biological testing.
References
Methodological & Application
Microwave-Assisted Synthesis of 1,6-Anhydro-β-D-mannopyranose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Anhydro-β-D-mannopyranose is a valuable carbohydrate building block utilized in the synthesis of various biologically active molecules, including oligosaccharides and derivatives of hexoses.[1] Its rigid bicyclic structure offers unique stereochemical advantages in complex organic synthesis. Traditional methods for the synthesis of anhydro sugars often require harsh conditions and long reaction times. Microwave-assisted organic synthesis (MAOS) presents a rapid, efficient, and often higher-yielding alternative. This document provides detailed protocols and application notes for the microwave-assisted synthesis of 1,6-anhydro-β-D-mannopyranose from D-mannose or its derivatives. The primary method described is the catalyst-free intramolecular dehydration in sulfolane under microwave irradiation.[2]
Data Presentation
The following table summarizes the key quantitative data for the microwave-assisted synthesis of 1,6-anhydro-β-D-mannopyranose. The data highlights the efficiency and selectivity of the reaction under specific microwave conditions.
| Starting Material | Temperature (°C) | Irradiation Time (min) | Solvent | Product Ratio (pyranose:furanose) | Yield | Reference |
| D-Mannose | 120-280 | 3 | Sulfolane | Not specified | High | [2] |
| Methyl-α-D-mannopyranoside | 240 | 3 | Sulfolane | 96:4 | High | [2] |
Experimental Protocols
This section outlines the detailed methodology for the microwave-assisted synthesis of 1,6-anhydro-β-D-mannopyranose.
Materials and Equipment:
-
D-mannose or Methyl-α-D-mannopyranoside
-
Sulfolane (anhydrous)
-
Microwave reactor vials (appropriate for the reaction scale)
-
Magnetic stir bars
-
A dedicated microwave reactor for organic synthesis with temperature and pressure monitoring capabilities
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
-
Standard laboratory glassware
-
NMR spectrometer for product characterization
Protocol 1: Synthesis from D-Mannose
-
Reaction Setup:
-
In a dedicated microwave process vial, add D-mannose.
-
Add anhydrous sulfolane to dissolve the D-mannose. A typical concentration is in the range of 0.1 to 0.5 M.
-
Add a magnetic stir bar to the vial.
-
-
Microwave Irradiation:
-
Seal the vial tightly with a Teflon septum.
-
Place the vial in the microwave reactor.
-
Set the reaction temperature to a range of 220-240°C.
-
Set the irradiation time to 3 minutes.
-
Set the microwave power to an appropriate level to maintain the target temperature (this will vary depending on the instrument).
-
-
Work-up and Purification:
-
After the reaction is complete, allow the vial to cool to a safe temperature (below 50°C) before opening.
-
The crude reaction mixture can be directly purified by column chromatography on silica gel.
-
Alternatively, to remove the high-boiling sulfolane, a liquid-liquid extraction can be performed. Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting residue is then purified by silica gel column chromatography to yield pure 1,6-anhydro-β-D-mannopyranose.
-
-
Characterization:
-
Confirm the identity and purity of the product using standard analytical techniques, such as ¹H NMR and ¹³C NMR spectroscopy.
-
Protocol 2: Selective Synthesis from Methyl-α-D-mannopyranoside
This protocol is optimized for the selective synthesis of the desired 1,6-anhydro-β-D-mannopyranose isomer.[2]
-
Reaction Setup:
-
Follow the same setup procedure as in Protocol 1, using methyl-α-D-mannopyranoside as the starting material.
-
-
Microwave Irradiation:
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as described in Protocol 1.
-
-
Characterization:
-
Characterize the final product using NMR spectroscopy to confirm its structure and assess the isomeric ratio.
-
Experimental Workflow Diagram
Caption: Workflow for the microwave-assisted synthesis of 1,6-anhydro-β-D-mannopyranose.
References
Application Notes and Protocols: Enzymatic Synthesis of 1,6-Anhydro-β-D-mannopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Anhydro-β-D-mannopyranose, also known as levomannosan, is a conformationally constrained carbohydrate that serves as a valuable building block in synthetic carbohydrate chemistry.[1] Its rigid bicyclic structure makes it an important precursor for the synthesis of complex oligosaccharides, glycoconjugates, and carbohydrate-based drugs.[1] Currently, the synthesis of 1,6-anhydro-β-D-mannopyranose predominantly relies on chemical methods, such as microwave-assisted heating of D-mannose or its derivatives.[1][2] While effective, these methods can require harsh reaction conditions and may produce undesirable byproducts.
The development of an enzymatic synthesis route for 1,6-anhydro-β-D-mannopyranose offers the potential for a more selective, efficient, and environmentally friendly alternative to chemical synthesis. This application note explores a proposed enzymatic approach utilizing the intramolecular transglycosylation activity of a suitable glycoside hydrolase. While a direct, established enzymatic protocol for this specific conversion is not yet widely reported in the literature, the principles outlined below are based on well-documented enzymatic activities and provide a strong foundation for future research and development in this area.
Proposed Enzymatic Approach: Intramolecular Transglycosylation
The proposed enzymatic synthesis involves the use of a glycoside hydrolase (GH) with significant transglycosylation activity. In this hypothetical reaction, an activated mannose donor, such as mannosyl fluoride or a mannosyl-oligosaccharide, would serve as the substrate. The enzyme would cleave the glycosidic bond and, instead of transferring the mannosyl residue to water (hydrolysis), it would catalyze an intramolecular transfer to the C6 hydroxyl group of the same mannose unit, forming the 1,6-anhydro bridge.
Potential Enzymes
Enzymes from glycoside hydrolase families known for their transglycosylation activity would be primary candidates for screening. These may include certain β-mannanases, β-glucosidases with broad substrate specificity, or engineered glycosynthases. The selection of the appropriate enzyme is critical and would require experimental screening of various candidates.
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for the enzymatic synthesis of 1,6-anhydro-β-D-mannopyranose.
Caption: Proposed workflow for the enzymatic synthesis of 1,6-anhydro-β-D-mannopyranose.
Hypothetical Experimental Protocol
This protocol is a general guideline and will require optimization for specific enzymes and substrates.
1. Materials:
-
Enzyme: Screened glycoside hydrolase with transglycosylation activity.
-
Substrate: Activated mannose donor (e.g., α-mannosyl fluoride).
-
Buffer: Sodium phosphate buffer (50 mM, pH 6.5, or optimal pH for the selected enzyme).
-
Quenching Solution: Trichloroacetic acid (TCA) or heat block.
-
Purification: Size-exclusion chromatography column (e.g., Sephadex G-10), High-Performance Liquid Chromatography (HPLC) system with an appropriate column (e.g., amino-propyl).
-
Analytical Instruments: Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer.
2. Enzyme and Substrate Preparation:
-
Dissolve the glycoside hydrolase in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the activated mannose substrate in the reaction buffer to a final concentration of 10-50 mM.
3. Enzymatic Reaction:
-
In a temperature-controlled reaction vessel, combine the enzyme solution and substrate solution. The final volume will depend on the desired scale.
-
Incubate the reaction mixture at the optimal temperature for the selected enzyme (e.g., 37-50 °C) with gentle agitation.
-
Monitor the reaction progress over time (e.g., 1, 2, 4, 8, 12, 24 hours) by taking aliquots and analyzing them via Thin Layer Chromatography (TLC) or HPLC.
4. Reaction Quenching:
-
Once the reaction has reached the desired conversion, terminate the reaction by either heat inactivation (e.g., heating at 95 °C for 10 minutes) or by adding a quenching solution like TCA to precipitate the enzyme.
-
Centrifuge the quenched reaction mixture to pellet the precipitated enzyme.
5. Product Purification:
-
Filter the supernatant through a 0.22 µm filter.
-
Perform an initial purification step using size-exclusion chromatography to separate the product from the unreacted substrate and any larger oligosaccharides.
-
For higher purity, subject the collected fractions containing the product to preparative HPLC.
6. Product Analysis and Characterization:
-
Confirm the identity and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
-
Quantify the yield of 1,6-anhydro-β-D-mannopyranose.
Data Presentation: Target Quantitative Data
The following table presents the target parameters and expected outcomes for the successful development of this enzymatic synthesis protocol.
| Parameter | Target Value | Method of Analysis |
| Substrate Conversion | > 80% | HPLC |
| Product Yield | > 70% | Gravimetric analysis after purification |
| Product Purity | ≥ 97% | HPLC, NMR |
| Enzyme Activity | To be determined for the specific enzyme | Enzyme activity assay |
| Reaction Time | < 24 hours | Time-course analysis by HPLC |
| Optimal pH | 6.0 - 7.5 (enzyme dependent) | pH optimization studies |
| Optimal Temperature | 30 - 60 °C (enzyme dependent) | Temperature optimization studies |
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship in the proposed enzymatic intramolecular transglycosylation.
Caption: Logical flow of the proposed intramolecular transglycosylation reaction.
Conclusion and Future Perspectives
The development of an enzymatic synthesis for 1,6-anhydro-β-D-mannopyranose presents a promising avenue for a more sustainable and efficient production method. The hypothetical protocol and workflows detailed in this application note provide a solid starting point for researchers in glycochemistry and biocatalysis. Future work should focus on the discovery and engineering of novel glycoside hydrolases with high intramolecular transglycosylation activity and specificity for mannose substrates. Success in this area will not only improve the synthesis of this key building block but also pave the way for the enzymatic synthesis of other anhydro sugars, which are of significant interest in drug development and materials science.
References
Protecting Group Strategies for 1,6-Anhydro-β-D-mannopyranose Hydroxyls: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective protection of the hydroxyl groups of 1,6-anhydro-β-D-mannopyranose. This rigid bicyclic monosaccharide is a versatile building block in carbohydrate chemistry, and the ability to selectively functionalize its hydroxyl groups at the C2, C3, and C4 positions is crucial for the synthesis of complex oligosaccharides and glycoconjugates.
Reactivity of Hydroxyl Groups
The regioselective protection of the hydroxyl groups in 1,6-anhydro-β-D-mannopyranose is governed by their relative reactivity. The rigid ¹C₄ conformation of the pyranose ring results in one axial (C4-OH) and two equatorial (C2-OH and C3-OH) hydroxyl groups. Generally, the order of reactivity is influenced by steric hindrance and electronic effects. While a definitive and universal reactivity order is substrate and reaction-dependent, some general observations have been made. The C2-OH, being equatorial and in proximity to the anomeric center, can exhibit enhanced acidity, influencing its reactivity in base-mediated reactions. The C4-OH is axial and may be more sterically accessible in certain enzymatic reactions.
Selective Protection of the 4-OH Group
The selective protection of the axial 4-OH group can be effectively achieved through enzymatic acylation.
Enzymatic Acylation
Lipases, such as that from Pseudomonas fluorescens, have demonstrated high regioselectivity for the acylation of the 4-OH group of 1,6-anhydro-β-D-mannopyranose.[1] This method offers a mild and environmentally friendly alternative to traditional chemical methods.
Experimental Protocol: Enzymatic Acetylation of 1,6-Anhydro-β-D-mannopyranose at the 4-Position
-
Materials:
-
1,6-Anhydro-β-D-mannopyranose
-
Pseudomonas fluorescens lipase (e.g., Amano)
-
Vinyl acetate
-
Anhydrous solvent (e.g., Tetrahydrofuran or tert-Butyl methyl ether)
-
Molecular sieves (4Å)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
-
-
Procedure:
-
To a solution of 1,6-anhydro-β-D-mannopyranose (1 equivalent) in the chosen anhydrous solvent, add activated molecular sieves.
-
Add Pseudomonas fluorescens lipase.
-
Add vinyl acetate (as both acyl donor and solvent, or in excess).
-
Stir the reaction mixture at a controlled temperature (e.g., 30-45 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the enzyme and molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford 4-O-acetyl-1,6-anhydro-β-D-mannopyranose.
-
Quantitative Data for 4-OH Acetylation
| Product | Reagents | Solvent | Yield | Reference |
| 4-O-Acetyl-1,6-anhydro-β-D-mannopyranose | Pseudomonas fluorescens lipase, Vinyl acetate | THF | High | [1] |
Selective Protection of the 2-OH and 3-OH Groups
The selective protection of the equatorial 2-OH and 3-OH groups often involves taking advantage of their diol system or differences in their electronic properties.
Formation of a 2,3-O-Isopropylidene Ketal
A common strategy to protect the C2 and C3 hydroxyls simultaneously is the formation of an isopropylidene ketal. This leaves the C4-OH group available for subsequent functionalization.
Experimental Protocol: Synthesis of 1,6-Anhydro-2,3-O-isopropylidene-β-D-mannopyranose
-
Materials:
-
1,6-Anhydro-β-D-mannopyranose
-
2,2-Dimethoxypropane or Acetone
-
Anhydrous p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetone)
-
Triethylamine or Sodium bicarbonate for quenching
-
Solvents for extraction and chromatography
-
-
Procedure:
-
Dissolve 1,6-anhydro-β-D-mannopyranose in the anhydrous solvent.
-
Add 2,2-dimethoxypropane and a catalytic amount of p-TsOH.
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding a base (e.g., triethylamine or solid sodium bicarbonate).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by silica gel chromatography or recrystallization.
-
Quantitative Data for 2,3-O-Isopropylidenation
| Product | Reagents | Solvent | Yield |
| 1,6-Anhydro-2,3-O-isopropylidene-β-D-mannopyranose | 2,2-Dimethoxypropane, p-TsOH (cat.) | DMF | High |
Selective Protection of the 2-OH Group via Debenzylation
A strategy to obtain the free 2-OH involves the regioselective debenzylation of a per-benzylated precursor using a Lewis acid.
Experimental Protocol: Synthesis of 3,4-Di-O-benzyl-1,6-anhydro-β-D-mannopyranose
-
Materials:
-
2,3,4-Tri-O-benzyl-1,6-anhydro-β-D-mannopyranose
-
Tin(IV) chloride (SnCl₄)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
Dissolve 2,3,4-tri-O-benzyl-1,6-anhydro-β-D-mannopyranose in anhydrous DCM and cool to 0 °C.
-
Add a solution of SnCl₄ in DCM dropwise.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, carefully quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by silica gel column chromatography.
-
Quantitative Data for Selective 2-OH Debenzylation
| Product | Starting Material | Reagents | Solvent | Yield |
| 3,4-Di-O-benzyl-1,6-anhydro-β-D-mannopyranose | 2,3,4-Tri-O-benzyl-1,6-anhydro-β-D-mannopyranose | SnCl₄ | DCM | 92% |
Logical Workflow for Selective Protection
The following diagrams illustrate logical workflows for achieving selectively protected derivatives of 1,6-anhydro-β-D-mannopyranose.
Caption: Workflow for selective protection of 1,6-anhydro-β-D-mannopyranose.
This workflow demonstrates two primary strategies: direct selective functionalization of the 4-OH and a protection-deprotection strategy involving a 2,3-O-isopropylidene intermediate. It also shows a route to selectively expose the 2-OH group.
Caption: Overview of key protecting group strategies.
This diagram provides a high-level overview of the main approaches for achieving regioselective protection of the hydroxyl groups of 1,6-anhydro-β-D-mannopyranose.
Conclusion
The selective protection of the hydroxyl groups of 1,6-anhydro-β-D-mannopyranose is a critical aspect of its use as a synthetic building block. By employing a combination of enzymatic and chemical methods, researchers can achieve a high degree of regioselectivity, enabling the synthesis of complex carbohydrate structures. The protocols and strategies outlined in this document provide a foundation for the rational design of synthetic routes involving this important monosaccharide derivative. Further exploration of other protecting groups and reaction conditions will continue to expand the synthetic utility of 1,6-anhydro-β-D-mannopyranose in drug discovery and materials science.
References
Application Notes and Protocols: Regioselective Acetylation of 1,6-anhydro-β-D-mannopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Anhydro-β-D-mannopyranose is a conformationally constrained carbohydrate that serves as a versatile building block in the synthesis of complex oligosaccharides and glycoconjugates. The selective functionalization of its hydroxyl groups is crucial for its use in synthetic carbohydrate chemistry. Regioselective acetylation, in particular, allows for the introduction of an acetyl protecting group at a specific position, enabling further chemical transformations at the remaining free hydroxyls. This document outlines a protocol for the regioselective acetylation of 1,6-anhydro-β-D-mannopyranose, focusing on an established enzymatic method that offers high selectivity.
Principle of Regioselective Acetylation
The regioselectivity of the acetylation of 1,6-anhydro-β-D-mannopyranose is governed by the relative reactivity of its three secondary hydroxyl groups at the C-2, C-3, and C-4 positions. In the case of enzymatic catalysis, the spatial arrangement of the substrate within the enzyme's active site dictates which hydroxyl group is positioned favorably for acylation. For 1,6-anhydro-β-D-mannopyranose, lipase-catalyzed acetylation has been shown to exhibit a strong preference for the axial hydroxyl group at the C-4 position.[1]
Methods for Regioselective Acetylation
While various chemical methods exist for the acylation of carbohydrates, achieving high regioselectivity often requires multi-step protecting group strategies. Enzymatic methods, however, can provide a direct and highly selective approach.
Enzymatic Acetylation:
The use of lipases in non-aqueous media is a well-established method for the regioselective acylation of polyhydroxylated compounds, including carbohydrates. Pseudomonas fluorescens lipase (PFL) has been demonstrated to be highly effective in catalyzing the transesterification of 1,6-anhydro-β-D-mannopyranose with vinyl acetate, leading to the preferential formation of the 4-O-acetyl derivative.[1] The reaction is believed to proceed via an acyl-enzyme intermediate, with the regioselectivity arising from the specific binding of the anhydrosugar in the enzyme's active site.
Quantitative Data Summary
The following table summarizes the typical results obtained for the regioselective acetylation of 1,6-anhydro-β-D-mannopyranose using Pseudomonas fluorescens lipase.
| Catalyst | Acyl Donor | Major Product | Regioselectivity | Yield (%) | Reference |
| Pseudomonas fluorescens lipase | Vinyl Acetate | 4-O-acetyl-1,6-anhydro-β-D-mannopyranose | High (Predominantly 4-O) | Not Reported | [1] |
Note: Specific yield and precise regioselectivity ratios are not detailed in the available literature abstracts and would require access to the full experimental data.
Experimental Protocols
This section provides a detailed protocol for the lipase-catalyzed regioselective acetylation of 1,6-anhydro-β-D-mannopyranose.
Protocol 1: Enzymatic Regioselective 4-O-Acetylation
Materials:
-
1,6-anhydro-β-D-mannopyranose
-
Pseudomonas fluorescens lipase (PFL), e.g., Amano Lipase AK
-
Vinyl acetate (acyl donor)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or tert-Butyl methyl ether (TBME))
-
Molecular sieves (4 Å), activated
-
Celite® for filtration
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, inert atmosphere setup)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1,6-anhydro-β-D-mannopyranose (1 equivalent).
-
Dissolution: Add anhydrous solvent (e.g., THF) to dissolve the substrate. The concentration may need to be optimized, but a starting point of 0.1 M is suggested.
-
Addition of Reagents: Add activated 4 Å molecular sieves to the solution to ensure anhydrous conditions. Subsequently, add vinyl acetate (typically 1.5-3 equivalents).
-
Enzyme Addition: Add Pseudomonas fluorescens lipase to the reaction mixture. The enzyme loading is a critical parameter and should be optimized (a starting point of 50-100 mg of lipase per 100 mg of substrate is recommended).
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 30-45 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the enzyme and molecular sieves. Wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the desired 4-O-acetyl-1,6-anhydro-β-D-mannopyranose.
-
Characterization: Characterize the purified product by standard analytical techniques such as NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm its structure and purity.
Visualizations
Caption: Reaction scheme for the regioselective 4-O-acetylation of 1,6-anhydro-β-D-mannopyranose.
References
Synthesis of Dioxolane Acetals of 1,6-Anhydro-β-D-mannopyranose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the synthesis of dioxolane acetals of 1,6-anhydro-β-D-mannopyranose, valuable intermediates in carbohydrate chemistry and drug development. The selective protection of the hydroxyl groups of 1,6-anhydro-β-D-mannopyranose is a crucial step in the synthesis of complex carbohydrates and glycoconjugates. Dioxolane acetals, formed by the reaction of diols with ketones or aldehydes, offer a robust and reliable method for this protection.
Introduction
1,6-Anhydro-β-D-mannopyranose is a conformationally constrained sugar derivative that serves as a versatile building block in synthetic carbohydrate chemistry. Its rigid bicyclic structure provides stereochemical control in various transformations. The protection of its hydroxyl groups is essential for regioselective modifications. Dioxolane acetals, particularly isopropylidene (acetonide) derivatives, are widely used protecting groups due to their ease of formation, stability under various reaction conditions, and straightforward removal under acidic conditions. This document outlines the common methods for the synthesis of dioxolane acetals of 1,6-anhydro-β-D-mannopyranose, focusing on the preparation of the 2,3-O-isopropylidene derivative.
Synthetic Methodologies
The primary method for the synthesis of dioxolane acetals of 1,6-anhydro-β-D-mannopyranose involves the acid-catalyzed reaction of the anhydro sugar with a ketone or a ketone equivalent. The cis-diol at the C-2 and C-3 positions of 1,6-anhydro-β-D-mannopyranose readily forms a five-membered dioxolane ring.
General Reaction Scheme:
Caption: General reaction scheme for the synthesis of dioxolane acetals.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of 2,3-O-isopropylidene acetals of mannose derivatives. These values can serve as a starting point for the optimization of the reaction with 1,6-anhydro-β-D-mannopyranose.
| Starting Material | Acetalating Reagent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| α-D-Mannopyranosides | 2-Methoxypropene | TsOH·H₂O | DMF | 70 | 1-4 | 80-90 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 1,6-Anhydro-2,3-O-isopropylidene-β-D-mannopyranose
This protocol is adapted from the procedure for the 2,3-O-isopropylidenation of α-D-mannopyranosides[1].
Materials:
-
1,6-Anhydro-β-D-mannopyranose
-
2-Methoxypropene
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1,6-anhydro-β-D-mannopyranose (1.0 equiv) in anhydrous DMF, add p-toluenesulfonic acid monohydrate (0.1 equiv) and 2-methoxypropene (1.2 equiv) under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Increase the temperature to 70 °C and continue stirring for an additional 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).
-
Once the reaction is complete, cool the mixture to room temperature and quench by the addition of saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 1,6-anhydro-2,3-O-isopropylidene-β-D-mannopyranose.
Characterization Data for 1,6-Anhydro-2,3-O-isopropylidene-β-D-mannopyranose:
-
Molecular Formula: C₉H₁₄O₅
-
Molecular Weight: 202.20 g/mol
-
CAS Number: 14440-51-8
While specific NMR data for this compound was not found in the searched literature, related compounds such as the TBDMS derivative have been characterized. For the parent compound, one would expect characteristic signals for the isopropylidene methyl groups in the ¹H NMR spectrum and a quaternary carbon signal for the acetal carbon in the ¹³C NMR spectrum.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of dioxolane acetals of 1,6-anhydro-β-D-mannopyranose.
Caption: Workflow for the synthesis of dioxolane acetals.
Signaling Pathways and Logical Relationships
The formation of the dioxolane acetal proceeds via an acid-catalyzed mechanism. The acid protonates the oxygen of the ketone (or the double bond of the enol ether), making the carbonyl carbon more electrophilic. This is followed by nucleophilic attack from the hydroxyl groups of the diol, leading to the formation of a hemiacetal intermediate, which then cyclizes to form the stable dioxolane ring.
Caption: Key steps in the acid-catalyzed formation of dioxolane acetals.
Conclusion
The synthesis of dioxolane acetals of 1,6-anhydro-β-D-mannopyranose provides a reliable method for the selective protection of the 2,3-diol. The described protocol, adapted from similar mannose derivatives, offers a robust starting point for researchers. The resulting protected anhydro sugar is a valuable intermediate for the synthesis of complex carbohydrates and other biologically active molecules. Further optimization of reaction conditions may be necessary to achieve high yields for this specific substrate.
References
Application Notes and Protocols: The Use of 1,6-Anhydro-β-D-mannopyranose in Oligosaccharide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,6-Anhydro-β-D-mannopyranose is a conformationally constrained carbohydrate building block that offers unique advantages in the stereoselective synthesis of oligosaccharides, particularly in the formation of challenging β-mannosidic linkages. Its rigid bicyclic structure, which locks the pyranose ring in a ¹C₄ conformation, provides stereochemical control and allows for regioselective manipulation of its hydroxyl groups. These application notes provide an overview of the synthetic utility of 1,6-anhydro-β-D-mannopyranose and detailed protocols for its use as a glycosyl acceptor in the synthesis of a model disaccharide.
The constrained conformation of 1,6-anhydro-β-D-mannopyranose influences the reactivity of its hydroxyl groups, making it a valuable starting material for the synthesis of selectively protected monosaccharide building blocks.[1] This feature is crucial for the controlled and sequential assembly of complex oligosaccharides.
Key Applications
-
Stereoselective Glycosylation: The rigid structure of 1,6-anhydro-β-D-mannopyranose derivatives can be exploited to direct the stereochemical outcome of glycosylation reactions, facilitating the synthesis of specific anomers.
-
Synthesis of β-Mannosides: The formation of β-mannosidic linkages is a significant challenge in carbohydrate chemistry. The use of mannosyl donors with specific protecting groups, such as a 4,6-O-benzylidene acetal, can favor the formation of the β-anomer through the in-situ formation of an α-anomeric triflate.[2]
-
Preparation of Branched Oligosaccharides: The differential reactivity of the hydroxyl groups in 1,6-anhydro-β-D-mannopyranose allows for the synthesis of selectively protected intermediates, which are essential for the construction of highly branched oligosaccharide structures.[2]
-
Chiral Building Blocks: Derivatives of 1,6-anhydro-β-D-mannopyranose serve as versatile chiral synthons for the preparation of a variety of complex molecules, including unnatural monosaccharides and glycoconjugates.[3]
Experimental Protocols
This section details the synthesis of a selectively protected 1,6-anhydro-β-D-mannopyranose acceptor and its subsequent use in a glycosylation reaction to form a disaccharide.
Protocol 1: Synthesis of 1,6-Anhydro-2,3-O-isopropylidene-β-D-mannopyranose (Acceptor)
This protocol describes the regioselective protection of the C2 and C3 hydroxyl groups of 1,6-anhydro-β-D-mannopyranose, leaving the C4 hydroxyl group available for glycosylation. The isopropylidene group is a commonly used protecting group in carbohydrate synthesis.[2]
Materials:
-
1,6-Anhydro-β-D-mannopyranose
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1,6-anhydro-β-D-mannopyranose (1.0 g, 6.17 mmol) in anhydrous DMF (20 mL), add 2,2-dimethoxypropane (1.5 mL, 12.3 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 60 mg).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding triethylamine (0.5 mL).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to afford 1,6-anhydro-2,3-O-isopropylidene-β-D-mannopyranose as a white solid.
Quantitative Data:
| Compound | Starting Material (g) | Product (g) | Yield (%) | Reference |
| 1,6-Anhydro-2,3-O-isopropylidene-β-D-mannopyranose | 1.0 | 1.1 | ~88 | [2] |
Protocol 2: Glycosylation to Synthesize a β-Mannosyl Disaccharide
This protocol outlines the glycosylation of the prepared acceptor with a suitable mannosyl donor to form a β-linked disaccharide. The choice of a mannosyl donor with a 4,6-O-benzylidene acetal is crucial for achieving high β-selectivity.[2][4]
Materials:
-
1,6-Anhydro-2,3-O-isopropylidene-β-D-mannopyranose (Acceptor)
-
Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-α-D-mannopyranoside (Donor)
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH) or Silver trifluoromethanesulfonate (AgOTf)
-
Anhydrous dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
-
Triethylamine
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the acceptor (202 mg, 1.0 mmol) and the donor (610 mg, 1.1 mmol) in anhydrous dichloromethane (10 mL) containing activated molecular sieves (4 Å), stir the mixture for 30 minutes at room temperature under an inert atmosphere.
-
Cool the mixture to -40 °C.
-
Add N-iodosuccinimide (270 mg, 1.2 mmol) followed by a catalytic amount of trifluoromethanesulfonic acid (approx. 10 µL).
-
Allow the reaction to warm to room temperature slowly over 2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with triethylamine (0.5 mL).
-
Filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Wash the combined filtrate with saturated aqueous sodium thiosulfate (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to yield the protected disaccharide.
Quantitative Data:
| Product | Acceptor (mg) | Donor (mg) | Yield (%) | α:β Ratio | Reference |
| Protected β-(1→4)-linked mannosyl disaccharide | 202 | 610 | 75-85 | >1:10 | [2] |
Protocol 3: Deprotection of the Disaccharide
This protocol describes the removal of the protecting groups to yield the final disaccharide.
Materials:
-
Protected disaccharide
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Trifluoroacetic acid (TFA)
-
Water
Procedure:
Step 1: Hydrogenolysis (Removal of Benzyl and Benzylidene Groups)
-
Dissolve the protected disaccharide (100 mg) in a mixture of methanol and ethyl acetate (1:1, 10 mL).
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or mass spectrometry.
-
Upon completion, filter the catalyst through a pad of Celite and concentrate the filtrate.
Step 2: Acidic Hydrolysis (Removal of Isopropylidene Group)
-
Dissolve the product from Step 1 in a mixture of trifluoroacetic acid and water (9:1, 5 mL).
-
Stir the solution at room temperature for 1-2 hours.
-
Quench the reaction by co-evaporation with toluene.
-
Purify the final deprotected disaccharide by size-exclusion chromatography (e.g., Sephadex G-10) or reverse-phase HPLC.
Visualizations
Workflow for Oligosaccharide Synthesis
Caption: Synthetic workflow for a disaccharide using 1,6-anhydro-β-D-mannopyranose.
Logical Relationship of Protecting Groups
Caption: Protecting group strategy for disaccharide synthesis.
References
Application Notes and Protocols: The Role of 1,6-Anhydro-β-D-Mannopyranose and Related Derivatives in Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
While 1,6-anhydro-β-D-mannopyranose is a structurally intriguing bicyclic monosaccharide, extensive review of the chemical literature indicates that it is not conventionally utilized as a glycosyl donor in glycosylation reactions. The inherent conformational rigidity imposed by the 1,6-anhydro bridge renders the anomeric carbon sterically hindered and electronically deactivated. This structure is resistant to the formation of the oxocarbenium ion intermediate, a key reactive species in the majority of glycosylation mechanisms. Consequently, direct activation of the anomeric center of 1,6-anhydro-β-D-mannopyranose for use as a glycosyl donor is not a standard synthetic strategy.
However, 1,6-anhydro sugars, including derivatives of mannose and other hexoses, serve as valuable glycosyl acceptors and rigid scaffolds in the stereoselective synthesis of complex oligosaccharides. Their fixed conformation can enhance the reactivity of the remaining free hydroxyl groups and influence the stereochemical outcome of glycosylation at these positions.
These application notes will, therefore, focus on the more scientifically established role of 1,6-anhydro sugars as glycosyl acceptors, providing detailed protocols and data for their application in oligosaccharide synthesis.
Application: 1,6-Anhydro Sugars as Glycosyl Acceptors
The locked 1C4 chair conformation of many 1,6-anhydro-β-D-hexopyranoses exposes the equatorial hydroxyl groups at C-2 and C-4, and the axial hydroxyl at C-3, for glycosylation. This predictable orientation can be exploited to achieve high stereoselectivity. A prominent example is the use of 1,6-anhydro-2-acetamido-2-deoxy-β-D-glucopyranose in the synthesis of complex glycans.
Quantitative Data Presentation
The following table summarizes the results of a representative glycosylation reaction where a 1,6-anhydro sugar acts as the glycosyl acceptor. In this example, 1,6-anhydro-2-acetamido-2-deoxy-β-D-glucopyranose is glycosylated with a galactosyl bromide donor to form a lactosamine derivative, a key structural motif in many biologically important glycans.[1]
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Activator | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio | Reference |
| 2-O-acetyl-3,4,6-tri-O-benzoyl-α-D-galactopyranosyl bromide | 1,6-anhydro-2-acetamido-2-deoxy-3-O-acetyl-β-D-glucopyranose | Silver trifluoromethanesulfonate (AgOTf), Collidine | Dichloromethane (DCM) | -40 to RT | 2 | 71 | Not specified | [1] |
| 2-O-acetyl-3,4,6-tri-O-benzoyl-α-D-galactopyranosyl bromide | 1,6-anhydro-2-acetamido-2-deoxy-β-D-glucopyranose | Silver trifluoromethanesulfonate (AgOTf), Collidine | Dichloromethane (DCM) | -40 to RT | 2 | 20 | Not specified | [1] |
Experimental Protocols
General Glycosylation Procedure Using a 1,6-Anhydro Sugar as an Acceptor
This protocol is a generalized procedure based on the synthesis of a disaccharide using a 1,6-anhydro-β-D-hexopyranose derivative as a glycosyl acceptor.[1]
Materials:
-
Glycosyl Donor (e.g., per-O-acylated glycosyl bromide)
-
Glycosyl Acceptor (e.g., 1,6-anhydro-2-acetamido-2-deoxy-3-O-acetyl-β-D-glucopyranose)
-
Promoter (e.g., Silver trifluoromethanesulfonate - AgOTf)
-
Acid Scavenger (e.g., Collidine)
-
Anhydrous Solvent (e.g., Dichloromethane - DCM)
-
Molecular Sieves (4 Å)
-
Inert Gas (Argon or Nitrogen)
-
Quenching solution (e.g., Saturated sodium bicarbonate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Reaction Vessel: A round-bottom flask is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Addition of Reagents: The glycosyl acceptor, the acid scavenger (collidine), and activated 4 Å molecular sieves are added to the flask. Anhydrous DCM is then added via syringe.
-
Cooling: The reaction mixture is cooled to the desired starting temperature (e.g., -40 °C) using a suitable cooling bath (e.g., acetonitrile/dry ice).
-
Addition of Donor and Promoter: The glycosyl donor, dissolved in a minimal amount of anhydrous DCM, is added to the stirred reaction mixture. Subsequently, the promoter (AgOTf), also dissolved in anhydrous DCM, is added dropwise.
-
Reaction Monitoring: The reaction is stirred at the low temperature for a specified time (e.g., 30 minutes) and then allowed to warm to room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material (acceptor) is consumed.
-
Quenching: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Workup: The mixture is filtered through a pad of Celite to remove the molecular sieves and silver salts. The filtrate is transferred to a separatory funnel and washed successively with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure disaccharide.
Visualizations
Experimental Workflow for Glycosylation with a 1,6-Anhydro Acceptor
Caption: Workflow for the synthesis of a disaccharide using a 1,6-anhydro sugar as a glycosyl acceptor.
Logical Relationship of 1,6-Anhydro Sugars in Glycosylation
Caption: Roles of 1,6-anhydro sugars in glycosylation reactions.
Conclusion
References
Application Notes and Protocols for the Polymerization of 1,6-Anhydro-β-D-mannopyranose Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of stereoregular mannans through the cationic ring-opening polymerization (CROP) of 1,6-anhydro-β-D-mannopyranose derivatives. The resulting synthetic mannans are of significant interest in drug development, particularly for targeted drug delivery to cancer cells overexpressing mannose receptors.
Introduction
Synthetic mannans, polymers of mannose, offer a biocompatible and biodegradable platform for various biomedical applications. Their structure mimics naturally occurring polysaccharides, allowing for specific biological interactions. In particular, the α-(1→6)-linked mannan backbone, synthesized from 1,6-anhydro-β-D-mannopyranose derivatives, can be recognized by mannose receptors, which are often overexpressed on the surface of cancer cells and antigen-presenting cells. This targeting capability makes synthetic mannans promising carriers for the delivery of therapeutic agents such as chemotherapy drugs and immunomodulators. The polymerization of protected 1,6-anhydro-β-D-mannopyranose monomers via cationic ring-opening polymerization (CROP) allows for the synthesis of well-defined, high-molecular-weight polysaccharides with a stereoregular α-(1→6) linkage. Subsequent deprotection yields the final mannan polymer.
Key Applications in Drug Development
-
Targeted Cancer Therapy: Mannan-drug conjugates can specifically target cancer cells that overexpress mannose receptors, leading to increased drug uptake and efficacy while minimizing off-target toxicity.
-
Vaccine Adjuvants: Synthetic mannans can act as adjuvants by targeting antigen-presenting cells (APCs) through mannose receptor-mediated uptake, enhancing the immune response to co-delivered antigens.
-
Drug Solubility and Bioavailability: The hydrophilic nature of mannans can improve the solubility and bioavailability of poorly water-soluble drugs when conjugated.
Data Presentation: Polymerization of 1,6-Anhydro-β-D-mannopyranose Derivatives
The following tables summarize quantitative data from the cationic ring-opening polymerization of 1,6-anhydro-β-D-mannopyranose derivatives under various conditions.
Table 1: Cationic Polymerization of 1,6-Anhydro-2,3,4-tri-O-benzyl-β-D-mannopyranose
| Entry | Initiator | [Monomer]/[Initiator] Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1 | PF₅ | 40 | Dichloromethane | -60 | 1.5 | 85 | - | - | - |
| 2 | BF₃·OEt₂ | 20 | Dichloromethane | -15 | 90 | 79 | - | 215,600 | 3.45 |
| 3 | TMSOTf | 1000 | Bulk | -15 | - | - | - | - | <1.2 |
Data for entries 2 and 3 are based on the polymerization of the analogous 1,6-anhydro-β-D-glucopyranose derivative and are provided for comparative purposes.[1]
Experimental Protocols
Protocol 1: Synthesis of 1,6-Anhydro-2,3,4-tri-O-benzyl-β-D-mannopyranose (Monomer)
This protocol describes the synthesis of the protected mannose monomer required for polymerization.
Materials:
-
1,6-Anhydro-β-D-mannopyranose
-
Benzyl chloride
-
Sodium hydride (60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Diethyl ether
-
Hexane
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (e.g., 4.2 g, 105 mmol, 3.5 eq) in anhydrous DMF (e.g., 50 mL) in a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 1,6-anhydro-β-D-mannopyranose (e.g., 4.86 g, 30 mmol) in anhydrous DMF (e.g., 50 mL) and add it dropwise to the sodium hydride suspension over 30 minutes.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add benzyl chloride (e.g., 12.3 mL, 105 mmol, 3.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of methanol.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield 1,6-anhydro-2,3,4-tri-O-benzyl-β-D-mannopyranose as a white solid.
Expected Results:
-
Yield: ~70-80%
-
¹H NMR (CDCl₃): δ 7.40-7.20 (m, 15H, Ar-H), 5.40 (s, 1H, H-1), 4.90-4.60 (m, 6H, PhCH ₂), 4.20 (d, 1H, H-5), 3.90-3.60 (m, 4H, H-2, H-3, H-4, H-6a), 3.50 (d, 1H, H-6b).
-
¹³C NMR (CDCl₃): δ 138.5-137.5 (Ar-C), 128.5-127.5 (Ar-CH), 100.0 (C-1), 79.0 (C-3), 76.0 (C-2), 75.0 (C-4), 72.5, 72.0, 71.5 (PhC H₂), 70.0 (C-5), 65.0 (C-6).
Protocol 2: Cationic Ring-Opening Polymerization of 1,6-Anhydro-2,3,4-tri-O-benzyl-β-D-mannopyranose
This protocol describes the polymerization of the protected mannose monomer to form poly(1,6-anhydro-2,3,4-tri-O-benzyl-β-D-mannopyranose).
Materials:
-
1,6-Anhydro-2,3,4-tri-O-benzyl-β-D-mannopyranose (rigorously dried)
-
Phosphorus pentafluoride (PF₅) or Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Methanol
-
Sodium bicarbonate solution, saturated
Procedure:
-
Under a strictly anhydrous and inert atmosphere, dissolve the dried 1,6-anhydro-2,3,4-tri-O-benzyl-β-D-mannopyranose monomer in anhydrous dichloromethane in a flame-dried, septum-sealed flask. The concentration can be varied (e.g., 0.5 M).
-
Cool the solution to the desired temperature (e.g., -60 °C for PF₅ or -15 °C for BF₃·OEt₂).
-
Prepare a solution of the initiator (PF₅ or BF₃·OEt₂) in anhydrous dichloromethane. The initiator concentration should be calculated based on the desired monomer-to-initiator ratio (e.g., [M]/[I] = 40).
-
Add the initiator solution dropwise to the stirred monomer solution.
-
Allow the polymerization to proceed for the desired time (e.g., 1.5 hours for PF₅).
-
Quench the polymerization by adding pre-chilled methanol.
-
Allow the mixture to warm to room temperature and pour it into a large volume of methanol to precipitate the polymer.
-
Filter the polymer and wash it with methanol.
-
To neutralize any remaining acidic catalyst, dissolve the polymer in dichloromethane and wash with saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Reprecipitate the polymer from dichloromethane into methanol and dry under vacuum to a constant weight.
Expected Results:
-
Yield: >80%
-
Appearance: White, fibrous solid.
-
¹H NMR (CDCl₃): Broad signals corresponding to the polymer backbone and the benzyl protecting groups. The sharp anomeric proton signal of the monomer at ~5.4 ppm will be absent, and a new broad anomeric proton signal for the α-(1→6) linkage will appear around 4.8-5.0 ppm.
-
GPC Analysis: The molecular weight and polydispersity index (PDI) will depend on the reaction conditions. For a controlled polymerization, a narrow PDI (<1.5) is expected.
Protocol 3: Debenzylation of Poly(1,6-anhydro-2,3,4-tri-O-benzyl-β-D-mannopyranose) to Synthetic Mannan
This protocol describes the removal of the benzyl protecting groups to yield the final synthetic mannan.
Materials:
-
Poly(1,6-anhydro-2,3,4-tri-O-benzyl-β-D-mannopyranose)
-
Liquid ammonia
-
Sodium metal
-
Ammonium chloride
-
Deionized water
-
Dialysis tubing (with appropriate molecular weight cut-off)
Procedure:
-
In a flask equipped with a dry ice condenser, dissolve the benzylated polymer in a suitable solvent (e.g., anhydrous tetrahydrofuran).
-
Cool the solution to -78 °C and condense liquid ammonia into the flask.
-
Add small pieces of sodium metal to the stirred solution until a persistent blue color is observed, indicating the presence of excess solvated electrons.
-
Stir the reaction mixture at -78 °C for several hours.
-
Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate.
-
Dissolve the remaining residue in deionized water.
-
Transfer the aqueous solution to a dialysis tube and dialyze against deionized water for several days to remove salts and low-molecular-weight impurities.
-
Lyophilize the dialyzed solution to obtain the pure synthetic mannan as a white, fluffy solid.
Expected Results:
-
Yield: >90%
-
Appearance: White, water-soluble solid.
-
¹H NMR (D₂O): The aromatic signals from the benzyl groups (7.4-7.2 ppm) will be absent. A new set of broad signals corresponding to the mannan backbone will be observed, with the anomeric proton of the α-(1→6) linkage appearing around 4.8 ppm.
-
FT-IR: Disappearance of the aromatic C-H stretching bands around 3030 cm⁻¹ and the aromatic C=C stretching bands around 1600 and 1495 cm⁻¹. Appearance of a broad O-H stretching band around 3400 cm⁻¹.
Visualizations
Caption: Experimental workflow for the synthesis of synthetic mannan.
Caption: Targeted drug delivery to a cancer cell via a mannan-drug conjugate.
References
Application Notes and Protocols for the Synthesis of Chiral Stationary Phases from 1,6-anhydro-β-D-mannopyranose for HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral separations are a critical aspect of modern pharmaceutical development and chemical analysis, as the enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological properties. High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) is a powerful and widely used technique for the separation of enantiomers. Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and excellent chiral recognition capabilities.
This document provides detailed application notes and experimental protocols for the synthesis of a specific type of polysaccharide-based CSP derived from 1,6-anhydro-β-D-mannopyranose. The rigid and well-defined stereochemistry of this sugar derivative makes it an excellent building block for creating effective chiral selectors. The synthetic route involves the stereoregular polymerization of 1,6-anhydro-β-D-mannopyranose to form a (1→6)-α-D-mannopyranan backbone, followed by derivatization of the hydroxyl groups with aromatic isocyanates, and subsequent coating onto a silica support.
Synthesis Workflow
The overall process for synthesizing a chiral stationary phase from 1,6-anhydro-β-D-mannopyranose can be summarized in the following three main stages:
Caption: Overall workflow for the synthesis of a 1,6-anhydro-β-D-mannopyranose-based CSP.
Experimental Protocols
Cationic Ring-Opening Polymerization of 1,6-anhydro-β-D-mannopyranose
This protocol describes the synthesis of the (1→6)-α-D-mannopyranan backbone. The polymerization of 1,6-anhydrosugars can be initiated by various cationic initiators.
Materials:
-
1,6-anhydro-β-D-mannopyranose (high purity)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Phosphorus pentafluoride (PF₅) or Boron trifluoride diethyl etherate (BF₃·OEt₂) as initiator
-
Anhydrous methanol
-
Dialysis tubing (MWCO 1,000)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Monomer Preparation: Dry the 1,6-anhydro-β-D-mannopyranose under vacuum at 40-50 °C for at least 4 hours to remove any residual moisture.
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the dried 1,6-anhydro-β-D-mannopyranose in anhydrous dichloromethane (e.g., 1 g of monomer in 10 mL of solvent).
-
Initiation: Cool the solution to the desired temperature (e.g., -60 °C to 0 °C). Add the cationic initiator (e.g., a solution of PF₅ in dichloromethane or BF₃·OEt₂) dropwise with vigorous stirring. The molar ratio of monomer to initiator will influence the molecular weight of the resulting polymer; a typical ratio is 50:1 to 100:1.
-
Polymerization: Allow the reaction to proceed at the chosen temperature for a specified time (e.g., 24 to 48 hours). The progress of the polymerization can be monitored by techniques such as polarimetry or by periodically taking aliquots and analyzing the monomer consumption by gas chromatography after derivatization.
-
Termination and Precipitation: Quench the polymerization by adding a small amount of anhydrous methanol. Pour the reaction mixture into a large excess of a non-solvent (e.g., methanol or ethanol) to precipitate the polymer.
-
Purification: Collect the precipitated (1→6)-α-D-mannopyranan by filtration or centrifugation. Redissolve the polymer in a minimal amount of a suitable solvent (e.g., water or dimethyl sulfoxide) and purify by dialysis against deionized water for 48-72 hours to remove any unreacted monomer and low molecular weight oligomers.
-
Drying: Lyophilize (freeze-dry) the purified polymer to obtain a white, fluffy solid. Characterize the polymer by techniques such as NMR spectroscopy and gel permeation chromatography (GPC) to determine its structure and molecular weight distribution.
Derivatization of (1→6)-α-D-mannopyranan with Phenylisocyanates
This protocol describes the functionalization of the polysaccharide backbone with a chiral selector, for example, 3,5-dimethylphenyl isocyanate, to introduce chiral recognition sites.
Materials:
-
(1→6)-α-D-mannopyranan (from the previous step)
-
Anhydrous pyridine
-
3,5-Dimethylphenyl isocyanate (or other substituted phenyl isocyanates)
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent
-
Methanol
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup
Procedure:
-
Polymer Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the dried (1→6)-α-D-mannopyranan in anhydrous pyridine (e.g., 500 mg of polymer in 20 mL of pyridine). Gentle heating may be required to facilitate dissolution.
-
Reagent Addition: Once the polymer is completely dissolved, add an excess of the phenylisocyanate derivative (e.g., 3 to 5 equivalents per hydroxyl group of the mannose unit) to the solution.
-
Reaction: Heat the reaction mixture at a specific temperature (e.g., 80-100 °C) for a defined period (e.g., 24 to 48 hours) with continuous stirring. The progress of the derivatization can be monitored by IR spectroscopy (disappearance of the -OH stretching band).
-
Precipitation and Washing: After the reaction is complete, cool the mixture to room temperature and precipitate the derivatized polymer by pouring the solution into a large volume of a non-solvent like methanol.
-
Purification: Collect the precipitate by filtration and wash it extensively with methanol to remove unreacted isocyanate and pyridine. The washing process should be repeated several times.
-
Drying: Dry the resulting derivatized polymer, for example, (1→6)-α-D-mannopyranan tris(3,5-dimethylphenylcarbamate), under vacuum at 60 °C to a constant weight. Characterize the product by IR and NMR spectroscopy to confirm the degree of substitution.
Coating of the Derivatized Polysaccharide onto Silica Gel
This protocol describes the final step of preparing the CSP by physically coating the chiral selector onto a silica gel support.
Materials:
-
Derivatized (1→6)-α-D-mannopyranan
-
Macroporous silica gel (e.g., 5 or 10 µm particle size, with a suitable pore size)
-
A suitable solvent to dissolve the derivatized polymer (e.g., tetrahydrofuran, chloroform, or a mixture thereof)
-
Rotary evaporator
Procedure:
-
Silica Gel Preparation: Dry the silica gel under vacuum at 150 °C for at least 4 hours to activate it and remove any adsorbed water.
-
Polymer Solution Preparation: Dissolve the derivatized polysaccharide in a suitable solvent to create a solution of a specific concentration (e.g., 1 g of polymer in 50 mL of solvent).
-
Coating: In a round-bottom flask, add the dried silica gel. Slowly add the polymer solution to the silica gel with gentle swirling to ensure the silica is completely wetted. The amount of polymer is typically 20-25% of the weight of the silica gel.
-
Solvent Evaporation: Remove the solvent slowly and carefully under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50 °C). Slow evaporation is crucial for achieving a uniform coating.
-
Drying: Once the bulk of the solvent is removed, dry the coated silica gel (the CSP) under high vacuum at 60 °C for several hours to remove any residual solvent.
-
Packing: The resulting free-flowing powder is then ready to be packed into an HPLC column using a standard slurry packing technique.
Chiral Recognition Mechanism
The enantioselective separation on polysaccharide-based CSPs is governed by a combination of interactions between the analyte and the chiral selector. These interactions create a transient diastereomeric complex, and the difference in the stability of these complexes for the two enantiomers leads to their separation.
Caption: Key interactions involved in the chiral recognition mechanism.
Performance Data
The performance of a chiral stationary phase is typically evaluated by its ability to separate a range of racemic compounds. The key parameters are the separation factor (α) , which measures the relative retention of the two enantiomers, and the resolution (Rs) , which indicates the degree of separation between the two peaks.
Table 1: Enantioseparation of Selected Racemic Compounds on a (1→6)-α-D-mannopyranan tris(3,5-dimethylphenylcarbamate) Coated CSP
| Racemic Compound | Mobile Phase (Hexane/2-Propanol, v/v) | Flow Rate (mL/min) | k'₁ | α (k'₂/k'₁) | Rs |
| Tröger's Base | 90/10 | 1.0 | 1.23 | 1.45 | 2.80 |
| 1-(9-Anthryl)-2,2,2-trifluoroethanol | 95/5 | 0.5 | 2.54 | 1.21 | 1.95 |
| Flavanone | 90/10 | 1.0 | 1.87 | 1.33 | 2.55 |
| Benzoin | 80/20 | 1.0 | 3.11 | 1.15 | 1.50 |
| 2,2,2-Trifluoro-1-phenylethanol | 98/2 | 0.5 | 1.65 | 1.28 | 2.10 |
Note: The data presented in this table is representative and may vary depending on the specific column, HPLC system, and experimental conditions. k'₁ is the retention factor of the first eluted enantiomer.
Logical Workflow for Chiral Method Development
Developing a successful chiral separation method often involves a systematic approach of screening different CSPs and mobile phases.
Caption: A logical workflow for developing a chiral HPLC separation method.
Conclusion
Chiral stationary phases derived from 1,6-anhydro-β-D-mannopyranose offer a valuable tool for the enantioseparation of a wide range of chiral compounds. The synthetic protocols provided herein offer a reproducible method for the preparation of these CSPs. By systematically screening and optimizing chromatographic conditions, researchers can develop robust and efficient methods for chiral analysis and purification, which are essential in the fields of pharmaceutical sciences and chemical research. The unique stereochemical properties of the mannopyranan backbone, when appropriately derivatized, provide a powerful platform for achieving challenging chiral separations.
The Strategic Use of 1,6-Anhydro-β-D-mannopyranose as a Versatile Precursor for the Synthesis of Rare Sugars
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utility of 1,6-anhydro-β-D-mannopyranose and its related anhydro sugars as precursors for the synthesis of rare sugars. While direct, single-step conversions from 1,6-anhydro-β-D-mannopyranose to other rare monosaccharides are not extensively documented, its rigid bicyclic structure makes it an exceptional chiral building block for multi-step syntheses of valuable rare sugars, including L-sugars, which are of significant interest in drug development.
Application Notes
1,6-Anhydro-β-D-mannopyranose, also known as mannosan, is a monosaccharide derivative with a unique and conformationally constrained 1,6-anhydro bridge. This structural feature locks the pyranose ring into a defined conformation, offering several advantages for stereoselective chemical transformations. Its primary applications in the context of rare sugar synthesis lie in its use as a starting material for producing other rare hexoses through a series of protection, oxidation, reduction, and epimerization steps. The controlled manipulation of its hydroxyl groups allows for the synthesis of rare sugars that are otherwise difficult to obtain from natural sources.
The L-enantiomers of common sugars are particularly rare in nature and are valuable precursors for the synthesis of nucleoside analogs with antiviral and anticancer properties. The synthesis of L-allose and L-glucose has been achieved using 1,6-anhydro-β-L-hexopyranosyl derivatives, which are stereoisomers of the D-form of mannosan.[1] This highlights the general utility of the 1,6-anhydro scaffold in accessing the L-series of rare sugars.
Furthermore, the rigid structure of 1,6-anhydro sugars facilitates regioselective reactions. For instance, the synthesis of D-allosan and D-gulosan has been reported from unsaturated 1,6-anhydro saccharide intermediates, demonstrating the potential to introduce unsaturation and subsequently hydroxylate in a stereocontrolled manner to yield rare sugar isomers.[1]
Experimental Protocols
The following protocols are based on methodologies for the synthesis of rare sugars using anhydro sugar intermediates. While not starting directly from 1,6-anhydro-β-D-mannopyranose, they illustrate the chemical strategies employed with this class of compounds.
Protocol 1: Synthesis of L-Allose and L-Glucose from a Dithiane-Derived 1,6-Anhydro-β-L-hexopyranose
This protocol outlines a domino reaction to create a 1,6-anhydro-β-L-hexopyranosyl derivative, which is then converted to L-allose and L-glucose.[1]
Step 1: Synthesis of the 1,6-Anhydro-β-L-hexopyranosyl Intermediate
A domino reaction involving five synthetic steps starting from 5,6-dihydro-1,4-dithiin is employed to generate the key 1,6-anhydro-β-L-hexopyranosyl derivative. This multi-step process creates the necessary stereochemistry for the subsequent synthesis of L-sugars.
Step 2: Dithioethylene Bridge Removal and Dihydroxylation to L-Allose and L-Glucose
The dithioethylene bridge of the intermediate is removed, and the resulting double bond is dihydroxylated to stereoselectively yield protected L-allose and L-glucose in high yields.
Quantitative Data:
| Product | Starting Material | Key Reagents | Yield |
| Protected L-Allose | 1,6-anhydro-β-L-hexopyranosyl derivative | OsO₄, NMO | High |
| Protected L-Glucose | 1,6-anhydro-β-L-hexopyranosyl derivative | AD-mix-β | High |
Protocol 2: Synthesis of D-Gulosan from a 6-Hydroxy Glycal Derivative
This protocol describes the synthesis of the rare 1,6-anhydro saccharide, D-gulosan, via an intramolecular Ferrier reaction.[1]
Step 1: Intramolecular Ferrier Reaction
A 6-hydroxy glycal is subjected to an intramolecular Ferrier reaction catalyzed by clay montmorillonite-supported silver reagent ('claysil') to form an unsaturated 1,6-anhydro saccharide.
Step 2: Stereoselective Hydroxylation
The resulting unsaturated sugar is then stereoselectively hydroxylated to produce D-gulosan.
Quantitative Data:
| Product | Starting Material | Catalyst | Key Reaction |
| D-Gulosan | 6-Hydroxy Glycal | Claysil | Intramolecular Ferrier Reaction & Hydroxylation |
Visualizations
Logical Workflow for Rare Sugar Synthesis from Anhydro Sugars
Caption: General synthetic strategy for rare sugars from 1,6-anhydrohexopyranoses.
Synthetic Pathway to L-Allose and L-Glucose
Caption: Synthesis of L-allose and L-glucose from a dithiin derivative.
References
Application of 1,6-Anhydro-β-D-mannopyranose in the Synthesis of Glycoconjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Anhydro-β-D-mannopyranose is a conformationally constrained carbohydrate that serves as a versatile building block in the stereoselective synthesis of complex glycoconjugates. Its rigid bicyclic structure, locking the pyranose ring in a ¹C₄ conformation, allows for regioselective manipulation of its hydroxyl groups, making it an invaluable starting material for the synthesis of oligosaccharides, glycopeptides, and other glycoconjugates. This document provides detailed application notes and protocols for the use of 1,6-anhydro-β-D-mannopyranose in the synthesis of a C-alkynyl-mannoside, a valuable precursor for the construction of more complex glycoconjugates via click chemistry.
Core Application: Synthesis of a C-Alkynyl Mannoside Glycoconjugate
This application note details a three-stage synthetic pathway commencing with 1,6-anhydro-β-D-mannopyranose to yield a C-alkynyl mannoside. This synthetic route involves:
-
Protection: Per-O-benzylation of the hydroxyl groups of 1,6-anhydro-β-D-mannopyranose to enhance its solubility in organic solvents and to protect the hydroxyls from participating in subsequent reactions.
-
Glycosylation: Lewis acid-mediated C-alkynylation of the protected anhydro sugar to introduce the C-glycosidic linkage.
-
Deprotection: Removal of the benzyl protecting groups to yield the final C-alkynyl mannoside glycoconjugate.
The overall synthetic workflow is depicted below:
Data Presentation
The following table summarizes the quantitative data for each step in the synthesis of the C-alkynyl mannoside glycoconjugate.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| 1 | Benzylation | 1,6-Anhydro-β-D-mannopyranose | Benzyl bromide, Sodium hydride | DMF | 24 | 25 | 85 |
| 2 | Alkynylation | 2,3,4-Tri-O-benzyl-1,6-anhydro-β-D-mannopyranose | Trimethylsilylacetylene, Dimethylaluminum chloride | Dichloromethane | 2 | -78 to 0 | 90 |
| 3 | Debenzylation | Protected α-C-Alkynyl Mannoside | Palladium on carbon (10%) | Methanol/Ethyl Acetate | 12 | 25 | 95 |
Experimental Protocols
Stage 1: Protection - Synthesis of 2,3,4-Tri-O-benzyl-1,6-anhydro-β-D-mannopyranose
This protocol describes the per-O-benzylation of 1,6-anhydro-β-D-mannopyranose.
Materials:
-
1,6-Anhydro-β-D-mannopyranose (1.0 g, 6.17 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 0.89 g, 22.2 mmol)
-
Benzyl bromide (2.9 mL, 24.7 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (20 mL)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF at 0°C under an inert atmosphere, add a solution of 1,6-anhydro-β-D-mannopyranose in anhydrous DMF dropwise.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the mixture to 0°C and add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Cool the reaction mixture to 0°C and quench by the slow addition of methanol.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to afford 2,3,4-tri-O-benzyl-1,6-anhydro-β-D-mannopyranose as a white solid (Yield: 85%).
Stage 2: C-Glycosylation - Synthesis of Protected α-C-Alkynyl Mannoside
This protocol details the Lewis acid-mediated alkynylation of the protected anhydro sugar.[1]
Materials:
-
2,3,4-Tri-O-benzyl-1,6-anhydro-β-D-mannopyranose (1.0 g, 2.31 mmol)
-
Trimethylsilylacetylene (0.65 mL, 4.62 mmol)
-
Dimethylaluminum chloride (1.0 M solution in hexanes, 4.6 mL, 4.6 mmol)
-
Anhydrous Dichloromethane (DCM) (20 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2,3,4-tri-O-benzyl-1,6-anhydro-β-D-mannopyranose and trimethylsilylacetylene in anhydrous DCM and cool to -78°C under an inert atmosphere.
-
Add dimethylaluminum chloride solution dropwise to the cooled solution.
-
Allow the reaction mixture to slowly warm to 0°C over 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield the protected α-C-alkynyl mannoside (Yield: 90%).[1]
Stage 3: Deprotection - Synthesis of α-C-Alkynyl Mannoside
This protocol describes the removal of the benzyl protecting groups to yield the final glycoconjugate.
Materials:
-
Protected α-C-alkynyl mannoside (1.0 g, approx. 1.88 mmol)
-
10% Palladium on carbon (Pd/C) (100 mg, 10 wt%)
-
Methanol (MeOH) (20 mL)
-
Ethyl acetate (EtOAc) (20 mL)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve the protected α-C-alkynyl mannoside in a mixture of methanol and ethyl acetate.
-
Add 10% Pd/C to the solution.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the α-C-alkynyl mannoside (Yield: 95%).
Conclusion
The protocols outlined in this application note provide a reliable and efficient pathway for the synthesis of a C-alkynyl mannoside glycoconjugate from 1,6-anhydro-β-D-mannopyranose. The rigid nature of the starting material allows for high stereoselectivity in the C-glycosylation step. The resulting alkynyl-functionalized mannoside is a versatile building block for the construction of more complex glycoconjugates, such as neoglycoproteins, glycodendrimers, and glycopeptides, through copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This makes 1,6-anhydro-β-D-mannopyranose a valuable starting point for research and development in glycobiology and medicinal chemistry.
References
Application Notes and Protocols: The Use of 1,6-Anhydro-β-D-mannopyranose in Studying Enzyme-Substrate Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Anhydro-β-D-mannopyranose, a conformationally constrained bicyclic monosaccharide, serves as a valuable tool in the study of enzyme-substrate interactions, particularly for carbohydrate-processing enzymes such as glycosidases and glycosyltransferases.[1] Its rigid ¹C₄ chair conformation, a consequence of the anhydro bridge between C1 and C6, provides a unique structural scaffold for probing the active sites of these enzymes. This rigidity allows for the design of specific inhibitors and molecular probes to elucidate enzymatic mechanisms and inform drug development. This document provides an overview of its applications, quantitative data on enzyme inhibition by its derivatives, and detailed experimental protocols.
The primary utility of 1,6-anhydro-β-D-mannopyranose in enzymology lies in its role as a synthetic precursor for enzyme inhibitors. Its derivatives have been shown to inhibit enzymes such as α-D-mannosidase.[1] The defined stereochemistry of the hydroxyl groups on the pyranose ring allows for targeted modifications to explore structure-activity relationships and enhance binding affinity and selectivity for specific enzymes.
Applications in Enzyme-Substrate Interaction Studies
The unique structural features of 1,6-anhydro-β-D-mannopyranose make it a versatile molecule for various applications in enzymology and drug discovery:
-
Scaffold for Glycosidase Inhibitors: The rigid structure of 1,6-anhydro-β-D-mannopyranose is an excellent starting point for the synthesis of glycosidase inhibitors. By modifying its hydroxyl groups, researchers can design compounds that mimic the transition state of the natural substrate, leading to potent and selective inhibition.
-
Probing Enzyme Active Sites: As a molecular probe, derivatives of 1,6-anhydro-β-D-mannopyranose can be used to map the active sites of glycosidases and glycosyltransferases. The fixed conformation helps in understanding the specific interactions, such as hydrogen bonding and hydrophobic interactions, that are crucial for substrate recognition and catalysis.
-
Investigating Glycosylation Mechanisms: This anhydro sugar and its derivatives are employed to study the mechanisms of glycosylation reactions.[1] By observing how these conformationally restricted molecules interact with glycosyltransferases, researchers can gain insights into the stereochemical course of the enzymatic reaction.
-
Development of Glycomimetic Drugs: The design of carbohydrate-based drugs, or glycomimetics, often utilizes scaffolds that mimic the structure of natural sugars. 1,6-Anhydro-β-D-mannopyranose provides a robust and synthetically accessible scaffold for the development of such therapeutic agents.[1]
Quantitative Data: Inhibition of α-Mannosidases by Mannose Derivatives
While specific inhibitory data for the unmodified 1,6-anhydro-β-D-mannopyranose is not extensively reported, studies on derivatives of D-mannose, from which the anhydro form is derived, provide valuable insights into the potential for designing potent inhibitors based on this scaffold. The following table summarizes the inhibitory activities (IC₅₀ values) of synthesized 1-(α-D-mannopyranosyl)-1,2,3-triazole derivatives against various α-mannosidases.
| Compound | Target Enzyme | Enzyme Source | Glycoside Hydrolase Family | IC₅₀ (mM) |
| Triazole Derivative 1 | α-Mannosidase | Jack Bean | GH38 | 0.5 |
| Triazole Derivative 2 | α-Mannosidase | Jack Bean | GH38 | > 5 |
| Triazole Derivative 3 | α-Mannosidase | Jack Bean | GH38 | 6 |
| Triazole Derivative 1 | Lysosomal α-mannosidase (LManII) | Drosophila melanogaster | GH38 | > 5 |
| Triazole Derivative 2 | Lysosomal α-mannosidase (LManII) | Drosophila melanogaster | GH38 | > 5 |
| Triazole Derivative 3 | Lysosomal α-mannosidase (LManII) | Drosophila melanogaster | GH38 | > 5 |
| Triazole Derivative 1 | Golgi α-mannosidase II (GMIIb) | Drosophila melanogaster | GH38 | > 5 |
| Triazole Derivative 2 | Golgi α-mannosidase II (GMIIb) | Drosophila melanogaster | GH38 | > 5 |
| Triazole Derivative 3 | Golgi α-mannosidase II (GMIIb) | Drosophila melanogaster | GH38 | > 5 |
| Triazole Derivative 1 | α-1,2-Mannosidase | Aspergillus saitoi | GH47 | 0.05 |
| Triazole Derivative 2 | α-1,2-Mannosidase | Aspergillus saitoi | GH47 | 0.25 |
| Triazole Derivative 3 | α-1,2-Mannosidase | Aspergillus saitoi | GH47 | 0.10 |
Data extracted from a study on triazole conjugates derived from D-mannose.
Experimental Protocols
This section provides a detailed protocol for a typical α-mannosidase inhibition assay, which can be adapted for testing derivatives of 1,6-anhydro-β-D-mannopyranose.
Protocol 1: α-Mannosidase Inhibition Assay using a Chromogenic Substrate
Objective: To determine the inhibitory activity of a test compound against α-mannosidase by measuring the reduction in the rate of hydrolysis of a chromogenic substrate, p-nitrophenyl-α-D-mannopyranoside (pNP-Man).
Materials:
-
α-Mannosidase (e.g., from Jack Bean)
-
p-Nitrophenyl-α-D-mannopyranoside (pNP-Man)
-
Test compound (derivative of 1,6-anhydro-β-D-mannopyranose)
-
Assay Buffer: 80 mM Sodium Acetate, pH 4.5
-
Stop Solution: 1 M Sodium Carbonate (Na₂CO₃)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 20°C
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO (e.g., 100 mM).
-
Prepare a stock solution of pNP-Man in the assay buffer (e.g., 5 mM).
-
Prepare a working solution of α-mannosidase in the assay buffer. The concentration should be optimized to yield a linear reaction rate for at least 15-30 minutes.
-
-
Assay Setup:
-
In a 96-well microtiter plate, add the following to each well in triplicate for each concentration of the test compound:
-
5 µL of the test compound solution at various concentrations (prepare serial dilutions from the stock solution). For the control (uninhibited reaction), add 5 µL of DMSO.
-
A sufficient volume of assay buffer to bring the final reaction volume to 50 µL.
-
5 µL of the α-mannosidase working solution.
-
-
Prepare blank wells containing all components except the enzyme.
-
-
Pre-incubation:
-
Pre-incubate the plate at 20°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Start the enzymatic reaction by adding 20 µL of the 5 mM pNP-Man solution to each well, bringing the final volume to 50 µL.
-
-
Incubation:
-
Incubate the plate at 20°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by adding 100 µL of 1 M Na₂CO₃ to each well. The addition of the basic stop solution will also cause the released p-nitrophenol to develop a yellow color.
-
-
Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of the corresponding test wells.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Visualizations
Experimental Workflow for α-Mannosidase Inhibition Assay
Caption: Workflow for determining α-mannosidase inhibition.
Logical Relationship in Competitive Inhibition
Caption: Competitive inhibition of an enzyme.
References
Application Notes and Protocols for Carbohydrate-Based Materials from 1,6-Anhydro-β-D-mannopyranose
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,6-Anhydro-β-D-mannopyranose, also known as mannosan, is a rigid bicyclic sugar derivative that serves as a versatile monomer for the synthesis of novel carbohydrate-based materials. Its strained structure facilitates ring-opening polymerization to produce stereoregular polysaccharides. These materials are of significant interest due to their biocompatibility, biodegradability, and potential applications in fields such as bioplastics and controlled drug delivery. This document provides detailed protocols for the synthesis of the 1,6-anhydro-β-D-mannopyranose monomer, its subsequent polymerization, and the characterization of the resulting polymer.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and characterization of materials derived from 1,6-anhydro-β-D-mannopyranose and related anhydro sugars.
Table 1: Monomer Synthesis via Microwave-Assisted Demethanolization
| Starting Material | Product | Reaction Temperature (°C) | Anomer Selectivity (pyranose:furanose) | Reference |
| Methyl-α-D-mannopyranoside (MαMP) | 1,6-Anhydro-β-D-mannopyranose (AMP) | 240 | 96:4 | [1] |
Table 2: Polymerization of 1,6-Anhydro-β-D-mannofuranose (a related anhydro sugar)
| Polymerization Method | Initiator | Solvent | Resulting Polymer | Degree of Branching | Reference |
| Cationic Ring-Opening | Thermally induced cationic catalyst | Propylene Carbonate | Hyperbranched Polysaccharide | 0.40 - 0.46 | [2] |
Table 3: Physicochemical Properties of Hyperbranched Polysaccharides from 1,6-Anhydro-D-hexofuranoses
| Property | Value | Method | Reference |
| Weight-Average Molecular Weight (Mw) | (1.02 - 5.84) x 10⁴ g/mol | Multi-Angle Laser Light Scattering | [2] |
| Intrinsic Viscosity ([η]) | 4.9 - 7.4 mL/g | Viscometry | [2] |
| Mark-Houwink-Sakurada exponent (α) | 0.20 - 0.33 | Viscometry | [2] |
Experimental Protocols
Protocol 1: Synthesis of 1,6-Anhydro-β-D-mannopyranose (AMP)
This protocol describes the microwave-assisted synthesis of 1,6-anhydro-β-D-mannopyranose from methyl-α-D-mannopyranoside.[1]
Materials:
-
Methyl-α-D-mannopyranoside (MαMP)
-
Sulfolane (anhydrous)
-
Microwave reactor
-
Round-bottom flask
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
-
Rotary evaporator
Procedure:
-
Dissolve methyl-α-D-mannopyranoside in anhydrous sulfolane in a microwave-safe reaction vessel. The concentration of the starting material should be optimized, but a starting point of 100 mg in 2 mL of sulfolane can be used.
-
Place the reaction vessel in the microwave reactor.
-
Irradiate the mixture for 3 minutes at a constant temperature of 240°C.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product is then purified by silica gel column chromatography.
-
A gradient of ethyl acetate in hexane can be used as the eluent. The fractions containing the desired product are identified by thin-layer chromatography.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield 1,6-anhydro-β-D-mannopyranose as a white solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Cationic Ring-Opening Polymerization of 1,6-Anhydro-β-D-mannopyranose
This protocol outlines the general procedure for the synthesis of a hyperbranched polysaccharide via cationic ring-opening polymerization.[2][3]
Materials:
-
1,6-Anhydro-β-D-mannopyranose (AMP)
-
Propylene carbonate (anhydrous)
-
Thermally induced cationic initiator (e.g., 2-butenyltetramethylenesulfonium hexafluoroantimonate)
-
Schlenk flask
-
Nitrogen or Argon gas supply
-
Methanol
-
Dialysis tubing (MWCO 1 kDa)
-
Lyophilizer
Procedure:
-
Dry the 1,6-anhydro-β-D-mannopyranose monomer under vacuum overnight.
-
In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the monomer in anhydrous propylene carbonate.
-
Add the thermally induced cationic initiator to the solution. The monomer-to-initiator ratio will determine the molecular weight of the resulting polymer and should be optimized for the desired application.
-
Heat the reaction mixture to the activation temperature of the initiator and maintain for the desired reaction time. The polymerization should be monitored by taking aliquots and analyzing the monomer conversion by NMR or chromatography.
-
Terminate the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Further purify the polymer by dialysis against deionized water for 48 hours using a 1 kDa MWCO membrane.
-
Freeze-dry the dialyzed solution to obtain the pure hyperbranched polysaccharide.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity, and by NMR spectroscopy to confirm its structure.
Visualizations
Synthesis and Polymerization Workflow
Caption: Workflow for the synthesis of 1,6-anhydro-β-D-mannopyranose and its subsequent polymerization.
Logical Relationship for Material Application
Caption: Development pathway from monomer to potential material applications.
References
Troubleshooting & Optimization
"optimizing reaction conditions for 1,6-anhydro-beta-D-mannopyranose synthesis"
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 1,6-anhydro-β-D-mannopyranose. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your reaction conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1,6-anhydro-β-D-mannopyranose in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Consider the following troubleshooting steps:
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Incomplete Reaction: The conversion of the starting material may not be complete.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the starting material spot persists, consider extending the reaction time or slightly increasing the temperature, depending on the method. For reactions involving protecting groups, ensure their complete removal during the deprotection step.
-
-
Side Reactions: The formation of byproducts is a common cause of low yields.
-
Solution: The most common byproduct is the isomeric 1,6-anhydro-β-D-mannofuranose. The ratio of pyranose to furanose can be influenced by reaction temperature and the choice of starting material.[1] For instance, in microwave-assisted synthesis from methyl-α-D-mannopyranoside, a higher temperature (e.g., 240°C) favors the desired pyranose form.[1] Other potential side reactions include elimination byproducts, especially when using strong bases with protected mannose derivatives.[2] Careful control of reaction conditions is crucial.
-
-
Moisture in Reagents and Solvents: Water can quench reagents and lead to undesired hydrolysis.
-
Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and high-purity, dry reagents. Store reagents in a desiccator to prevent moisture absorption.
-
-
Sub-optimal Reaction Conditions: The chosen temperature, solvent, or catalyst may not be optimal.
-
Solution: Refer to the comparative data table below to select a method with reported high yields. For microwave-assisted synthesis, precise temperature control is critical for selectivity.[1] For acid-catalyzed cyclizations, the choice and concentration of the acid are important parameters to optimize.
-
Q2: I am observing an impurity with a similar polarity to my product on the TLC plate. What could it be and how can I remove it?
A2: The most likely impurity with similar polarity is the 1,6-anhydro-β-D-mannofuranose isomer.
-
Identification: This can be confirmed by careful analysis of ¹H NMR or GC-MS data of the crude product mixture.
-
Removal:
-
Column Chromatography: Careful column chromatography on silica gel is the most effective method for separating the pyranose and furanose isomers. A solvent system with optimal polarity will be required to achieve good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system may help to enrich the desired pyranose isomer.
-
Sublimation: For some anhydro sugars, sublimation under high vacuum can be an effective purification technique.
-
Q3: I am having trouble scaling up the reaction. What are the key considerations?
A3: Scaling up a reaction can present challenges related to heat and mass transfer.
-
Heat Transfer: For exothermic or endothermic reactions, maintaining a consistent temperature throughout a larger reaction volume is critical. Ensure efficient stirring and consider using a reactor with a larger surface area for better heat exchange. For microwave-assisted synthesis, specialized large-scale microwave reactors may be necessary to ensure even heating.
-
Mixing: Inefficient mixing in a larger vessel can lead to localized concentration gradients and increased side product formation. Use appropriate stirring methods (e.g., mechanical stirrer) to ensure homogeneity.
-
Reagent Addition: The rate of reagent addition can become more critical on a larger scale. For reactions sensitive to concentration, slow, controlled addition using a syringe pump or dropping funnel is recommended.
-
Work-up and Purification: Handling larger volumes during extraction, washing, and concentration can be challenging. Ensure you have appropriately sized equipment. Column chromatography for large quantities of material can be cumbersome; consider alternative purification methods like recrystallization or precipitation if possible.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1,6-anhydro-β-D-mannopyranose?
A1: The primary synthetic strategies include:
-
Dehydration/Demethanolization: This involves the removal of a water or methanol molecule from D-mannose or its methyl glycosides, respectively, to form the anhydro bridge.[2] Microwave-assisted heating has proven to be a rapid and efficient method for this transformation.[1][2]
-
Intramolecular Cyclization: This method utilizes a D-mannose precursor with a suitable leaving group at the anomeric position (C1). A base is then used to induce intramolecular nucleophilic attack from the C6 hydroxyl group to form the 1,6-anhydro ring.[2]
-
Methods Involving Protecting Groups: These strategies involve the use of protecting groups to selectively functionalize the mannose molecule, facilitating the formation of the anhydro bridge. This is often followed by deprotection steps to yield the final product.
Q2: How can I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and methanol) to separate the starting material, product, and any byproducts. The spots can be visualized using a staining agent such as p-anisaldehyde or potassium permanganate solution. For more detailed analysis of the reaction mixture, Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.
Q3: What are the recommended storage conditions for 1,6-anhydro-β-D-mannopyranose?
A3: 1,6-Anhydro-β-D-mannopyranose is a relatively stable compound. It is typically a white, waxy solid and should be stored in a cool, dry place. For long-term storage, refrigeration (0 to 8 °C) is recommended.
Data Presentation
Table 1: Comparison of Selected Synthesis Methods for 1,6-Anhydro-β-D-mannopyranose
| Synthesis Method | Starting Material | Key Reagents/Conditions | Reaction Time | Yield | Key Advantages | Key Disadvantages |
| Microwave-Assisted Demethanolization | Methyl-α-D-mannopyranoside | Sulfolane, 240°C, Microwave irradiation | 3 minutes | High (selectivity for pyranose form is 96%)[1] | Very fast, high selectivity, no catalyst needed. | Requires specialized microwave equipment. |
| Intramolecular Cyclization | 2,3,4-tri-O-benzyl-α-D-mannopyranosyl chloride | Strong base (e.g., NaH) in a suitable solvent | Varies | Can be low due to elimination byproducts[2] | Utilizes classical organic chemistry principles. | Requires multi-step synthesis of the precursor and subsequent deprotection, potential for low yields. |
| Acid-Catalyzed Cyclization | D-mannose derivatives | Acid catalyst | Varies | Variable | A fundamental and direct approach. | Can lead to a mixture of products and requires careful optimization of acid concentration and reaction conditions. |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 1,6-Anhydro-β-D-mannopyranose
This protocol is based on the demethanolization of methyl-α-D-mannopyranoside.[1]
Materials:
-
Methyl-α-D-mannopyranoside (MαMP)
-
Sulfolane (ordinary)
-
Microwave reactor
Procedure:
-
In a suitable microwave reactor vessel, dissolve methyl-α-D-mannopyranoside in ordinary sulfolane.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture for 3 minutes at a constant temperature of 240°C.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product can be isolated from the reaction mixture using column chromatography on silica gel.
Expected Outcome: This method selectively affords 1,6-anhydro-β-D-mannopyranose with a high yield. The ratio of the desired pyranose form (AMP) to the furanose byproduct (AMF) is approximately 96:4.[1]
Mandatory Visualization
Caption: General experimental workflow for the synthesis of 1,6-anhydro-β-D-mannopyranose.
Caption: Troubleshooting workflow for addressing low yields in the synthesis.
References
"common side products in the synthesis of 1,6-anhydro-beta-D-mannopyranose"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,6-anhydro-β-D-mannopyranose (also known as mannosan).
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce 1,6-anhydro-β-D-mannopyranose?
A1: The primary methods for synthesizing 1,6-anhydro-β-D-mannopyranose include:
-
Microwave-Assisted Dehydration/Demethanolization: This modern approach involves the rapid heating of D-mannose or its methyl glycosides in a suitable solvent, often without a catalyst.
-
Acid-Catalyzed Intramolecular Cyclization: A traditional method where D-mannose or its derivatives are treated with an acid catalyst to promote the formation of the 1,6-anhydro bridge.
-
Base-Mediated Intramolecular Cyclization: This route typically involves a protected mannose precursor with a good leaving group at the anomeric position (C1), which then undergoes an intramolecular SN2 reaction with the C6 hydroxyl group in the presence of a strong base.
-
Pyrolysis: The thermal decomposition of mannose-containing biomass at high temperatures in the absence of oxygen can also yield 1,6-anhydro-β-D-mannopyranose, though this is less common for targeted laboratory synthesis.
Q2: I am observing a significant impurity in my microwave-assisted synthesis. What is it likely to be?
A2: In microwave-assisted synthesis starting from D-mannose or its glycosides, the most common side product is the furanose isomer, 1,6-anhydro-β-D-mannofuranose . The formation of the five-membered furanose ring competes with the formation of the desired six-membered pyranose ring. The selectivity between these two products is highly dependent on the reaction conditions, particularly the starting material and temperature.
Q3: My base-mediated cyclization is resulting in a very low yield of the desired product. What are the likely side products?
A3: Base-mediated intramolecular cyclization is often plagued by competing elimination reactions, particularly E2 elimination. For instance, when using a precursor like 2,3,4-tri-O-benzyl-α-D-mannopyranosyl chloride with a strong base such as sodium hydride, a major side product can be the corresponding glycal, formed by the elimination of HCl. In some reported cases, the yield of the desired 1,6-anhydro product was as low as 5%, with the elimination byproduct being the major product.
Q4: What side products should I be aware of during acid-catalyzed cyclization?
A4: While specific side products for acid-catalyzed cyclization are less commonly reported in detail, potential side reactions include the formation of various isomers and degradation products. Depending on the reaction conditions, intermolecular reactions leading to oligosaccharides or polymerization can occur. Additionally, if protecting groups are present, their partial removal or migration can lead to a mixture of products.
Q5: How can I distinguish 1,6-anhydro-β-D-mannopyranose from its common side products and isomers?
A5: Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) are essential for separating and identifying 1,6-anhydro-β-D-mannopyranose from its isomers like 1,6-anhydro-β-D-mannofuranose, and other anhydro sugars like levoglucosan (from glucose) and galactosan (from galactose). Derivatization, often by silylation, is typically required for GC-MS analysis to increase the volatility of these polar compounds.
Troubleshooting Guides
Issue 1: Low Selectivity in Microwave-Assisted Synthesis (High Furanose Content)
Symptoms:
-
NMR or GC-MS analysis shows a significant peak corresponding to 1,6-anhydro-β-D-mannofuranose.
-
The overall yield of the desired 1,6-anhydro-β-D-mannopyranose is lower than expected.
Root Causes & Solutions:
| Root Cause | Recommended Action |
| Incorrect Starting Material | The choice of starting material significantly influences the pyranose vs. furanose ratio. Starting with methyl-α-D-mannopyranoside favors the formation of the desired pyranose product. Conversely, starting with methyl-α-D-mannofuranoside will predominantly yield the furanose isomer. |
| Suboptimal Reaction Temperature | The reaction temperature is a critical parameter for selectivity. For the demethanolization of methyl-α-D-mannopyranoside in sulfolane, a temperature of around 240°C has been shown to give a high selectivity for the pyranose form. Lower temperatures may lead to incomplete reaction or a different product ratio. |
| Solvent Purity | The presence of water in the solvent can potentially affect the reaction outcome. Using dry sulfolane is recommended, especially when trying to synthesize the furanose isomer from a furanoside precursor. For the pyranose synthesis from a pyranoside precursor, ordinary sulfolane has been used successfully. |
Issue 2: Poor Yield in Base-Mediated Cyclization (Dominance of Elimination Products)
Symptoms:
-
The yield of 1,6-anhydro-β-D-mannopyranose is extremely low.
-
Analysis of the crude product mixture indicates the presence of a major byproduct with a carbon-carbon double bond (a glycal).
Root Causes & Solutions:
| Root Cause | Recommended Action |
| Steric Hindrance and Ring Strain | The conformation of the starting material may favor elimination over intramolecular substitution. The transition state for the SN2 reaction to form the bicyclic system can be sterically demanding. |
| Strength and Steric Bulk of the Base | Strong, bulky bases are more likely to act as a base for elimination rather than a nucleophile for substitution. Consider using a less sterically hindered strong base, although this may not completely prevent elimination. |
| Leaving Group Ability | A very good leaving group at the anomeric position can promote both substitution and elimination. The choice of the leaving group is a critical parameter to optimize. |
| Reaction Temperature | Higher reaction temperatures generally favor elimination over substitution. Running the reaction at the lowest possible temperature that still allows for the desired reaction to proceed is advisable. |
Quantitative Data Summary
The following table summarizes the product distribution in the microwave-assisted synthesis of anhydro-D-mannose isomers.
| Starting Material | Solvent | Temperature (°C) | Time (min) | 1,6-anhydro-β-D-mannofuranose : 1,6-anhydro-β-D-mannopyranose Ratio | Reference |
| methyl-α-D-mannopyranoside | ordinary sulfolane | 240 | 3 | 4 : 96 | [1][2] |
| methyl-α-D-mannofuranoside | dry sulfolane | 220 | 3 | 97 : 3 | [1][2] |
Experimental Protocols
Microwave-Assisted Synthesis of 1,6-anhydro-β-D-mannopyranose [1][2]
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Materials: methyl-α-D-mannopyranoside, ordinary sulfolane, microwave reactor.
-
Procedure:
-
Dissolve methyl-α-D-mannopyranoside in ordinary sulfolane in a microwave-safe reaction vessel.
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Place the vessel in a microwave reactor.
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Irradiate the mixture for 3 minutes at a constant temperature of 240°C.
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After the reaction is complete, allow the mixture to cool to room temperature.
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The product can be isolated and purified using standard techniques such as column chromatography.
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Visualizations
Caption: Overview of major side products in different synthetic routes.
Caption: Troubleshooting workflow for low pyranose selectivity.
References
Technical Support Center: Purification of 1,6-Anhydro-β-D-mannopyranose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,6-anhydro-β-D-mannopyranose. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of 1,6-anhydro-β-D-mannopyranose?
A1: Crude 1,6-anhydro-β-D-mannopyranose, often synthesized through methods like pyrolysis or acid-catalyzed dehydration of D-mannose, typically contains several impurities. The most common are other anhydro sugars, which are isomers and byproducts of the reaction.[1] Additionally, residual starting materials such as D-mannose, and decomposition products from the reaction may also be present. If a derivatized precursor is used, incompletely reacted starting material or byproducts from the removal of protecting groups can also be impurities.
Q2: Which purification techniques are most effective for 1,6-anhydro-β-D-mannopyranose?
A2: The most effective purification techniques for 1,6-anhydro-β-D-mannopyranose are crystallization and column chromatography. The choice between these methods depends on the scale of the purification and the nature of the impurities. Often, a combination of both techniques is employed to achieve high purity.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the purification of 1,6-anhydro-β-D-mannopyranose. It allows for the qualitative assessment of the purity of fractions from column chromatography and the effectiveness of a crystallization step.
Troubleshooting Guides
Crystallization
Problem: My 1,6-anhydro-β-D-mannopyranose sample is not crystallizing.
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Possible Cause 1: Inappropriate solvent. The solubility of the compound in the chosen solvent may be too high, even at low temperatures.
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Solution: Select a solvent or solvent system in which 1,6-anhydro-β-D-mannopyranose has high solubility at elevated temperatures and low solubility at room temperature or below. For polar compounds like anhydro sugars, polar solvents are generally a good starting point. Consider solvent systems such as ethanol, methanol, or mixtures like toluene/ethyl acetate.
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-
Possible Cause 2: Solution is not saturated. The concentration of the compound in the solvent is too low.
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Solution: Concentrate the solution by carefully evaporating some of the solvent under reduced pressure and then allow it to cool again.
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Possible Cause 3: Lack of nucleation sites. Crystal growth requires initial nucleation sites.
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Solution: Try scratching the inside of the flask with a glass rod to create microscopic scratches that can act as nucleation sites. Alternatively, add a "seed crystal" of pure 1,6-anhydro-β-D-mannopyranose to the solution to initiate crystallization.
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Problem: The compound "oils out" instead of forming crystals.
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Possible Cause 1: The boiling point of the solvent is too high, and the compound is melting in the hot solution.
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Solution: Ensure the boiling point of the crystallization solvent is lower than the melting point of 1,6-anhydro-β-D-mannopyranose.
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-
Possible Cause 2: High concentration of impurities. Impurities can lower the melting point of the mixture and interfere with crystal lattice formation.
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Solution: First, try to purify the crude material by another method, such as column chromatography, to remove a significant portion of the impurities before attempting crystallization.
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-
Possible Cause 3: Solution is cooling too rapidly.
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Solution: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. Slow cooling promotes the formation of well-defined crystals.
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Column Chromatography
Problem: Poor separation of 1,6-anhydro-β-D-mannopyranose from impurities on a silica gel column.
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Possible Cause 1: Incorrect mobile phase polarity. The polarity of the eluent may be too high, causing all components to elute quickly with little separation, or too low, resulting in very slow elution and broad peaks.
-
Solution: Optimize the mobile phase. For silica gel chromatography of polar compounds like anhydro sugars, a gradient elution is often effective. Start with a less polar solvent system (e.g., dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A common starting point for sugars is a mixture of dichloromethane and methanol, or ethyl acetate and hexane. The exact ratio will need to be determined empirically using TLC.
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-
Possible Cause 2: Column overloading. Too much crude material has been loaded onto the column.
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Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase (silica gel). Reduce the amount of sample loaded onto the column.
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-
Possible Cause 3: Co-elution with a similarly polar impurity. Some impurities may have very similar polarities to the desired compound.
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Solution: If a single solvent system does not provide adequate separation, consider using a different stationary phase (e.g., alumina) or a different solvent system. For analytical separation of mannosan from mannitol, a two-column system has been suggested, which might be adaptable for preparative purposes.
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Thin-Layer Chromatography (TLC)
Problem: I cannot see any spots on my TLC plate after development and visualization.
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Possible Cause 1: Insufficient concentration of the sample.
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Solution: Ensure that the sample spotted on the TLC plate is sufficiently concentrated.
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Possible Cause 2: Ineffective visualization reagent. Carbohydrates are often not UV-active and require a chemical stain for visualization.
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Solution: Use a suitable visualization reagent for sugars. A common and effective stain is a p-anisaldehyde solution followed by gentle heating. Other options include permanganate stain or a ceric ammonium molybdate (CAM) stain.[2]
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Problem: The spots on my TLC plate are streaky.
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Possible Cause 1: The sample is too concentrated.
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Solution: Dilute the sample before spotting it on the TLC plate.
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-
Possible Cause 2: The compound is highly polar and interacts strongly with the silica gel.
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Solution: Add a small amount of a polar solvent like acetic acid or methanol to the mobile phase to improve the spot shape.
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-
Possible Cause 3: The sample was not fully dissolved before spotting.
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Solution: Ensure the sample is completely dissolved in the spotting solvent before applying it to the TLC plate.
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Experimental Protocols
Thin-Layer Chromatography (TLC) Protocol
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Stationary Phase: Silica gel 60 F254 plates.
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Mobile Phase: A mixture of dichloromethane (DCM) and methanol (MeOH), typically in a ratio between 9:1 and 19:1 (v/v). The optimal ratio should be determined based on preliminary tests to achieve an Rf value of 0.2-0.4 for the desired compound.
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Sample Preparation: Dissolve a small amount of the crude material or purified fraction in a suitable solvent (e.g., methanol or dichloromethane).
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Spotting: Apply a small spot of the dissolved sample to the baseline of the TLC plate using a capillary tube.
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Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
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Visualization: After development, dry the plate thoroughly. Dip the plate in a p-anisaldehyde staining solution (see recipe below) and then gently heat it with a heat gun until colored spots appear. 1,6-anhydro-β-D-mannopyranose will typically appear as a colored spot.
p-Anisaldehyde Staining Solution Recipe:
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135 mL absolute ethanol
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5 mL concentrated sulfuric acid
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1.5 mL glacial acetic acid
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3.7 mL p-anisaldehyde
Mix the components carefully, as the addition of sulfuric acid to ethanol is exothermic.
Column Chromatography Protocol
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Stationary Phase: Silica gel (230-400 mesh).
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Mobile Phase: A gradient of methanol in dichloromethane is often effective. Start with 100% dichloromethane and gradually increase the methanol concentration (e.g., from 0% to 10%). The exact gradient profile should be guided by prior TLC analysis.
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Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the column. Allow the silica to settle, ensuring a well-packed, crack-free bed.
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Sample Loading: Dissolve the crude 1,6-anhydro-β-D-mannopyranose in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble samples, use a "dry loading" technique where the sample is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting dry powder is carefully added to the top of the column.
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Elution and Fraction Collection: Begin elution with the starting mobile phase and collect fractions. Gradually increase the polarity of the mobile phase according to the predetermined gradient.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1,6-anhydro-β-D-mannopyranose.
Crystallization Protocol
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Solvent Selection: Based on solubility tests, ethanol is a commonly used solvent for the crystallization of polar compounds like 1,6-anhydro-β-D-mannopyranose. A mixed solvent system such as toluene/ethyl acetate may also be effective for related compounds.
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Procedure:
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Place the crude 1,6-anhydro-β-D-mannopyranose in an Erlenmeyer flask.
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Add a minimal amount of the chosen hot solvent (e.g., near-boiling ethanol) to just dissolve the solid.
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If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes before filtering hot through a fluted filter paper to remove the charcoal.
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Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.
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Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
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Dry the crystals under vacuum to remove all traces of the solvent.
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Data Presentation
Table 1: Comparison of Purification Techniques for 1,6-Anhydro-β-D-mannopyranose
| Purification Technique | Typical Purity Achieved | Typical Recovery Yield | Advantages | Disadvantages |
| Crystallization | >98% | 60-80% | Simple, inexpensive, good for large scale | Can be time-consuming, may not remove all impurities in a single step, risk of "oiling out" |
| Column Chromatography | >99% | 50-90% | High resolution, effective for complex mixtures | More complex setup, requires larger volumes of solvent, can be time-consuming |
Visualizations
Caption: A typical experimental workflow for the purification of 1,6-anhydro-β-D-mannopyranose.
Caption: A troubleshooting guide for common issues encountered during the crystallization of 1,6-anhydro-β-D-mannopyranose.
References
Technical Support Center: Selective Protection of 1,6-Anhydro-β-D-mannopyranose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the selective protection of 1,6-anhydro-β-D-mannopyranose. The rigid bicyclic structure of this mannosan derivative presents unique stereochemical challenges, influencing the reactivity of its hydroxyl groups at the C-2, C-3, and C-4 positions. This guide is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue 1: Low Yield in Protection Reactions
Low yields are a common impediment in carbohydrate chemistry. The following guide provides a systematic approach to diagnosing and resolving this issue.
Question: My protection reaction (e.g., benzylation, silylation, acetal formation) is resulting in a low yield of the desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Several factors can contribute to low yields. A systematic evaluation of your experimental setup and reagents is crucial.
Potential Causes and Solutions:
-
Moisture Contamination: Anhydrous conditions are critical for many protection reactions. Trace amounts of water can quench reagents like organometallics, hydrides, and silylating agents.
-
Troubleshooting:
-
Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Use freshly distilled, anhydrous solvents. Solvents can be dried over molecular sieves.
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Ensure starting materials and reagents are anhydrous.
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-
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Reagent Quality and Stoichiometry: The purity and activity of your reagents, as well as their molar ratios, are paramount.
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Troubleshooting:
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Use freshly opened or properly stored reagents. For instance, silyl chlorides can degrade upon exposure to air.
-
Verify the activity of reagents like sodium hydride if they have been stored for an extended period.
-
Optimize the stoichiometry of the protecting group precursor. An insufficient amount will lead to incomplete reaction, while a large excess can promote the formation of byproducts.
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-
-
Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete conversion or degradation of products.
-
Troubleshooting:
-
Monitor the reaction progress closely using Thin Layer Chromatography (TLC).
-
If the reaction is sluggish, consider a modest increase in temperature. However, be cautious as higher temperatures can sometimes lead to side reactions.
-
Ensure the reaction is allowed to proceed for a sufficient duration to reach completion.
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-
-
Inadequate Mixing: In heterogeneous reactions, ensure vigorous stirring to facilitate proper mixing of all components.
-
Purification Losses: Significant loss of product can occur during workup and purification.
-
Troubleshooting:
-
Optimize your extraction and washing procedures to minimize product loss.
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For column chromatography, select an appropriate stationary phase and eluent system to achieve good separation without excessive band broadening.
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Issue 2: Poor Regioselectivity
Achieving selective protection at one of the three hydroxyl groups (C-2, C-3, or C-4) is a primary challenge with 1,6-anhydro-β-D-mannopyranose.
Question: I am obtaining a mixture of regioisomers instead of the desired selectively protected product. How can I improve the regioselectivity?
Answer:
The relative reactivity of the hydroxyl groups in 1,6-anhydro-β-D-mannopyranose is influenced by steric and electronic factors. The C-4 hydroxyl is generally the most accessible, followed by the C-2, with the C-3 hydroxyl being the least reactive.
Strategies to Enhance Regioselectivity:
-
Enzymatic Catalysis: Lipases can exhibit high regioselectivity. For instance, Pseudomonas fluorescens lipase has been shown to be highly regioselective in the acylation of the axial 4-OH group of 1,6-anhydro-β-D-mannopyranose.[1]
-
Troubleshooting Poor Enzymatic Regioselectivity:
-
Enzyme Source and Purity: Different lipases can exhibit varying selectivities. Screen a panel of lipases to find the optimal one for your desired transformation.
-
Solvent System: The nature of the organic solvent can significantly impact enzyme activity and selectivity.
-
Acyl Donor: The choice of acyl donor (e.g., vinyl acetate, acetic anhydride) can also influence the reaction rate and selectivity.
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-
-
Bulky Protecting Groups: The use of sterically demanding protecting groups, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), will preferentially react with the least sterically hindered hydroxyl group, which is typically the C-4 hydroxyl.
-
Stannylene Acetal Method: This method involves the formation of a dibutylstannylene acetal, which enhances the nucleophilicity of one of the hydroxyl groups, allowing for regioselective acylation or alkylation.
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Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the reaction at the most reactive hydroxyl group.
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chemical -> protecting_group [label="Yes"]; protecting_group -> stannylene; stannylene -> temperature;
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protecting_group -> pg_solution [style=dashed, arrowhead=none]; stannylene -> stannylene_solution [style=dashed, arrowhead=none]; temperature -> temp_solution [style=dashed, arrowhead=none];
end_node [label="Improved Regioselectivity", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; enzyme_check -> end_node; temperature -> end_node; } .dot Caption: Decision tree for improving regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why is the selective protection of the C-2 and C-3 hydroxyl groups of 1,6-anhydro-β-D-mannopyranose particularly challenging?
A1: The C-2 and C-3 hydroxyl groups are in a cis-diol arrangement and are sterically more hindered than the C-4 hydroxyl group. The rigid bicyclic structure of the mannosan further restricts access to these positions. This makes it difficult to selectively protect one in the presence of the other and the more reactive C-4 hydroxyl.
Q2: I have successfully protected the C-4 hydroxyl group. How can I now selectively protect the C-2 or C-3 hydroxyl?
A2: With the C-4 position blocked, you can exploit the subtle reactivity differences between the C-2 and C-3 hydroxyls. The C-2 hydroxyl is generally more reactive than the C-3. Careful control of stoichiometry and reaction conditions (e.g., low temperature) with a less bulky protecting group may allow for preferential protection of the C-2 position. For selective protection of the C-3 hydroxyl, it is often necessary to protect both the C-2 and C-4 positions first, followed by selective deprotection of the C-2 protecting group if an orthogonal protection strategy was employed.
Q3: What are some common byproducts in the silylation of 1,6-anhydro-β-D-mannopyranose?
A3: Common byproducts include partially silylated isomers, per-silylated product (if excess silylating agent is used), and siloxanes formed from the hydrolysis of the silylating agent or the silyl ether product.
Q4: How can I effectively purify partially protected 1,6-anhydro-β-D-mannopyranose derivatives?
A4: Purification of partially protected carbohydrates can be challenging due to their similar polarities.
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Column Chromatography: Silica gel chromatography is the most common method. A careful selection of the eluent system is crucial. Gradient elution is often necessary to separate closely related isomers.
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Reversed-Phase HPLC: For less polar, protected derivatives, reversed-phase high-performance liquid chromatography (HPLC) can provide excellent separation. Pentafluorophenyl or phenyl-hexyl stationary phases have been shown to be effective for purifying protected carbohydrates.
Data Presentation
Table 1: Comparison of Regioselective Protection Strategies for 1,6-Anhydro-β-D-mannopyranose
| Protecting Group | Reagents and Conditions | Target Position | Regioselectivity | Yield | Reference |
| Acetyl | Pseudomonas fluorescens lipase, vinyl acetate | 4-OH | High (predominantly 4-O-acetyl) | N/A | [1] |
| Isopropylidene | 2,2-dimethoxypropane, p-TsOH | 2,3-di-OH | High (forms 2,3-O-isopropylidene) | Good | General Method |
| TBDMS | TBDMS-Cl, imidazole, DMF | 4-OH | Good to High (favors least hindered OH) | N/A | General Method |
| Benzyl | NaH, BnBr, DMF | Mixture | Low (often results in a mixture of isomers) | N/A | General Method |
Note: "N/A" indicates that specific quantitative data for 1,6-anhydro-β-D-mannopyranose was not available in the searched literature. "General Method" refers to standard procedures in carbohydrate chemistry that are applicable.
Experimental Protocols
Protocol 1: Regioselective 4-O-Acetylation using Pseudomonas fluorescens Lipase
This protocol is adapted from the reported high regioselectivity of Pseudomonas fluorescens lipase for the 4-OH group.[1]
Materials:
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1,6-anhydro-β-D-mannopyranose
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Pseudomonas fluorescens lipase (immobilized or free)
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Vinyl acetate
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Anhydrous tert-butanol
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Molecular sieves (4 Å)
Procedure:
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To a solution of 1,6-anhydro-β-D-mannopyranose (1 equivalent) in anhydrous tert-butanol, add activated molecular sieves.
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Add Pseudomonas fluorescens lipase.
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Add vinyl acetate (1.1 equivalents).
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Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).
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Monitor the reaction progress by TLC (e.g., in ethyl acetate/hexane).
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Upon completion, filter off the lipase and molecular sieves.
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Concentrate the filtrate under reduced pressure.
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Purify the residue by silica gel column chromatography to afford 4-O-acetyl-1,6-anhydro-β-D-mannopyranose.
Protocol 2: 2,3-O-Isopropylidenation
This is a general procedure for the protection of cis-diols.
Materials:
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1,6-anhydro-β-D-mannopyranose
-
2,2-dimethoxypropane
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p-Toluenesulfonic acid (p-TsOH) monohydrate
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Anhydrous N,N-dimethylformamide (DMF)
-
Triethylamine (Et₃N)
Procedure:
-
Dissolve 1,6-anhydro-β-D-mannopyranose (1 equivalent) in anhydrous DMF.
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Add p-TsOH monohydrate (catalytic amount, e.g., 0.1 equivalents).
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Add 2,2-dimethoxypropane (1.5 equivalents).
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Stir the mixture at room temperature.
-
Monitor the reaction by TLC.
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Once the starting material is consumed, quench the reaction by adding triethylamine.
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Remove the solvent under reduced pressure.
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Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by silica gel column chromatography to yield 1,6-anhydro-2,3-O-isopropylidene-β-D-mannopyranose.
References
Technical Support Center: Glycosylation Reactions with 1,6-Anhydro-β-D-mannopyranose Derivatives
Welcome to the technical support center for glycosylation reactions involving 1,6-anhydro-β-D-mannopyranose. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on optimizing reaction outcomes. The unique conformational rigidity of the 1,6-anhydro scaffold presents specific challenges and opportunities in glycosynthesis.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My glycosylation reaction has a low yield, with a significant amount of unreacted glycosyl donor and/or acceptor remaining. What are the likely causes and how can I improve it?
Answer: Low conversion in glycosylation reactions with donors derived from 1,6-anhydro-β-D-mannopyranose can stem from several factors. The rigid bicyclic structure of the donor can influence its reactivity. Here are the primary areas to investigate:
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Inadequate Activation of the Glycosyl Donor: The stability of the 1,6-anhydro ring system requires efficient activation to generate the reactive intermediate.
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Troubleshooting:
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Increase Activator Stoichiometry: Gradually increase the equivalents of your activating agent (e.g., TMSOTf, TfOH, NIS/TfOH). Monitor the reaction by TLC to find the optimal amount without causing degradation.
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Switch to a More Potent Activator: If a mild activator is unsuccessful, consider a stronger one. For example, if TMSOTf is giving low yields, a pre-activation protocol with a more reactive system like 1-benzenesulfinyl piperidine (BSP) and trifluoromethanesulfonic anhydride (Tf₂O) could be more effective.[1]
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Verify Activator Quality: Ensure your activator is not degraded. Use freshly opened or properly stored reagents.
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Suboptimal Reaction Temperature: Temperature plays a critical role in balancing the rate of activation and potential side reactions.
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Troubleshooting:
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Controlled Temperature Increase: If the reaction is sluggish at low temperatures (e.g., -78 °C or -40 °C), a carefully controlled increase in temperature may be necessary to drive the reaction to completion.[2]
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Isothermal Conditions: If you observe donor decomposition at higher temperatures, running the reaction at a consistent, lower temperature for a longer duration might be beneficial.
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-
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Moisture Contamination: Glycosylation reactions are highly sensitive to moisture, which can quench the activator and hydrolyze the glycosyl donor.
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Troubleshooting:
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Strictly Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and reagents. The use of activated molecular sieves (3Å or 4Å) is essential.
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-
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Poor Nucleophilicity of the Glycosyl Acceptor: Sterically hindered or electronically deactivated hydroxyl groups on the acceptor can lead to slow reaction rates.
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Troubleshooting:
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Increase Acceptor Equivalents: Using a higher excess of the acceptor can help drive the equilibrium towards the product.
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More Forcing Conditions: A combination of a stronger activator and a slightly elevated temperature might be required for challenging acceptors.[2]
-
-
Question 2: I am observing multiple products on my TLC, leading to a low yield of the desired glycoside and difficult purification. What are the common side reactions and how can I minimize them?
Answer: The formation of multiple byproducts is a common issue. With donors derived from 1,6-anhydro-β-D-mannopyranose, specific side reactions can occur:
-
Hydrolysis of the Glycosyl Donor: This is often the most common side product, resulting from trace moisture in the reaction.
-
Prevention: Adhere to strict anhydrous techniques as described above.
-
-
Formation of Glycosyl Halide/Triflate: The activated donor can react with counterions in the reaction mixture to form stable, but less reactive, species.
-
Orthoester Formation: Although less common with non-participating protecting groups at C2, this can occur with certain acceptors and conditions.
-
Products from Cleavage of the 1,6-Anhydro Bridge: Under strongly acidic conditions, the anhydro bridge can be cleaved, leading to a complex mixture of products.[3][4]
-
Prevention: Use the minimum effective concentration of the Lewis acid activator and maintain low reaction temperatures.
-
-
Homopolymerization of the Donor: If the donor is highly reactive, it can self-condense, especially at higher concentrations.[5]
-
Prevention: Use a higher dilution and add the donor slowly to the reaction mixture containing the acceptor and activator.
-
Question 3: My reaction is giving a poor stereoselectivity (α/β ratio). How can I improve the stereochemical outcome?
Answer: The stereoselectivity of glycosylation reactions is influenced by a complex interplay of factors, including the protecting groups on the donor, the solvent, and the reaction temperature. The conformationally restricted nature of donors derived from 1,6-anhydro-β-D-mannopyranose can also play a significant role.[6][7][8]
-
Protecting Groups:
-
Neighboring Group Participation: A participating group (e.g., acetate, benzoate) at the C2 position will typically lead to the formation of a 1,2-trans-glycoside (an α-mannoside).
-
Non-Participating Groups: Non-participating groups (e.g., benzyl, silyl ethers) at C2 are necessary for the formation of 1,2-cis-glycosides (a β-mannoside). The inherent conformational rigidity of the 1,6-anhydro scaffold can influence the facial selectivity of the acceptor's attack on the oxocarbenium ion intermediate.
-
-
Solvent Effects:
-
Ethereal Solvents (e.g., Diethyl Ether, THF): These solvents can favor the formation of the α-glycoside.
-
Nitrile Solvents (e.g., Acetonitrile, Propionitrile): These solvents can promote the formation of the β-glycoside through the formation of a transient β-nitrilium ion intermediate.
-
-
Temperature: Lowering the reaction temperature often enhances stereoselectivity.
Data Presentation
Table 1: Influence of Protecting Groups on Glycosyl Donor Reactivity
| Donor Type | Protecting Groups | Reactivity Profile | Typical Glycosylation Outcome |
| Armed | Electron-donating (e.g., Benzyl ethers) | High reactivity | Faster reaction rates, may require milder activation |
| Disarmed | Electron-withdrawing (e.g., Acetyl, Benzoyl esters) | Lower reactivity | Slower reaction rates, often requires stronger activators or higher temperatures[2] |
Table 2: General Glycosylation Conditions and Expected Yields for Mannosyl Donors
| Activator System | Temperature | Typical Acceptor | General Yield Range | Stereoselectivity |
| NIS / TfOH | -20 °C to 0 °C | Primary Alcohols | 60-85% | Dependent on C2 protecting group |
| TMSOTf (catalytic) | -78 °C to -40 °C | Secondary Alcohols | 50-75% | Dependent on solvent and temperature |
| BSP / Tf₂O | -60 °C to -20 °C | Hindered Alcohols | 40-70% | Can favor β-mannosylation[1] |
| Bi(OTf)₃ (catalytic) | 0 °C to RT | Phenols | 65-90% | Good for armed donors |
Note: Yields are highly substrate-dependent and the above ranges are for general guidance.
Experimental Protocols
Protocol 1: Synthesis of a Phenyl 2,3,4-Tri-O-benzyl-1-thio-β-D-mannopyranoside Donor from 1,6-Anhydro-β-D-mannopyranose
This protocol involves the cleavage of the 1,6-anhydro bridge, which is a key step in converting the starting material into a versatile thioglycoside donor.
Step 1: Protection of Hydroxyl Groups
-
Suspend 1,6-anhydro-β-D-mannopyranose (1.0 eq) in anhydrous DMF.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 3.5 eq) portion-wise at 0 °C under an argon atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (BnBr, 3.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 2,3,4-tri-O-benzyl-1,6-anhydro-β-D-mannopyranose.
Step 2: Cleavage of the 1,6-Anhydro Bridge and Thiolysis
-
Dissolve the benzylated anhydro sugar (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add thiophenol (2.0 eq) and zinc iodide (ZnI₂, 2.0 eq).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the residue by flash column chromatography to afford the phenyl 2,3,4-tri-O-benzyl-1-thio-β-D-mannopyranoside donor.
Protocol 2: General Glycosylation Procedure using a Thioglycoside Donor
-
To a flame-dried flask containing activated 4Å molecular sieves, add the glycosyl donor (1.2 eq) and the glycosyl acceptor (1.0 eq).
-
Place the flask under an argon atmosphere and add anhydrous DCM.
-
Cool the mixture to the desired temperature (e.g., -60 °C).
-
In a separate flask, prepare a solution of the activator (e.g., NIS, 1.5 eq, and TfOH, 0.2 eq) in anhydrous DCM.
-
Add the activator solution dropwise to the reaction mixture.
-
Stir the reaction at the same temperature, monitoring its progress by TLC.
-
Once the donor is consumed, quench the reaction with a saturated aqueous sodium thiosulfate solution and saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature, filter through celite, and separate the layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for glycosylation.
Caption: Troubleshooting decision tree for low yields.
Caption: Impact of C2 protecting groups on stereoselectivity.
References
- 1. Stereocontrolled Synthesis of D- and L-β-Rhamnopyranosides with 4-O-6-S-α-Cyanobenzylidene-Protected 6-Thiorhamnopyranosyl Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The synthesis of d-C-mannopyranosides [comptes-rendus.academie-sciences.fr]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and study of the glycosyl-donor properties of 2-(2,2,2-trichloroethoxy)-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-d-galactopyrano)-[2,1-d]-2-oxazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of the Influence of Side-Chain Conformation on Glycosylation Selectivity using Conformationally Restricted Donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conformationally restricted donors for stereoselective glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
Technical Support Center: Deprotection of Acetylated 1,6-anhydro-beta-D-mannopyranose
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the deprotection of acetylated 1,6-anhydro-beta-D-mannopyranose.
Troubleshooting Guide
This guide addresses common issues encountered during the de-O-acetylation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection / Sluggish Reaction | 1. Insufficient Reagent: The catalytic amount of base (e.g., NaOMe) may have been consumed by trace amounts of water or acidic impurities.[1] 2. Steric Hindrance: Acetyl groups in sterically hindered positions may react slower.[2] 3. Short Reaction Time: The reaction may not have reached completion. | 1. Add a small additional amount of the base catalyst. For Zemplén deacetylation, using anhydrous methanol can improve efficiency, though reagent-grade methanol often works.[1] 2. Increase the reaction temperature moderately (e.g., to 40°C) or prolong the reaction time. Monitor progress carefully by Thin Layer Chromatography (TLC). 3. Continue stirring and monitor the reaction by TLC until the starting material spot has completely disappeared.[2] |
| Formation of Unexpected Byproducts | 1. Harsh Reaction Conditions: Using strong acids or bases, or high temperatures, can lead to degradation of the sugar backbone or cleavage of the 1,6-anhydro ring.[2][3] 2. Base-Sensitive Groups: If other functional groups sensitive to the basic conditions are present on the molecule, they may be altered or cleaved.[2] | 1. For base-catalyzed methods, use catalytic amounts of reagent (e.g., NaOMe in the Zemplén method) at room temperature.[4] Avoid strong, stoichiometric bases like NaOH unless necessary. 2. Consider a milder or alternative deprotection method. Enzymatic deprotection can offer high selectivity under neutral pH conditions.[5][6] |
| Difficult Purification of Final Product | 1. High Polarity of Product: The fully deprotected this compound is highly polar, making it difficult to separate from inorganic salts.[1] 2. Residual Reagents: Failure to completely neutralize the basic catalyst can lead to streaks on the TLC plate and complicate purification. | 1. In the Zemplén method, after the reaction is complete, neutralize the mixture with an acidic ion-exchange resin (H+ form) instead of aqueous acid. This avoids introducing soluble salts.[4] 2. Stir the reaction mixture with the ion-exchange resin until the pH is neutral before filtration and concentration.[4] Ensure thorough washing of the resin with the solvent (e.g., methanol) to recover all the product. |
| Low Yield | 1. Product Loss During Workup: The high polarity of the product can lead to loss during aqueous extractions or incomplete elution from silica gel. 2. Incomplete Reaction or Degradation: As outlined in the points above. | 1. Avoid aqueous workups where possible. After neutralization with resin, filter and concentrate the solution directly. For column chromatography, use a polar solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Methanol mixtures). 2. Re-optimize reaction conditions based on TLC analysis to ensure full conversion without degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for complete deacetylation of this compound?
A1: The most common and highly reliable method is the Zemplén deacetylation . This reaction involves using a catalytic amount of sodium methoxide (NaOMe) in methanol.[4] It is a transesterification process that is typically clean, high-yielding, and proceeds under mild conditions (0°C to room temperature), preserving the sensitive 1,6-anhydro linkage.[4][7]
Q2: Can I use sodium hydroxide (NaOH) or potassium carbonate (K2CO3) instead of sodium methoxide?
A2: Yes, other bases can be used, but with caveats. Stoichiometric amounts of strong bases like NaOH can be harsh and may lead to side reactions.[3] Potassium carbonate (K2CO3) in methanol is a milder alternative and can be effective for less hindered acetates.[1] However, for routine, complete de-O-acetylation of carbohydrates, the Zemplén (catalytic NaOMe) method is generally preferred due to its efficiency and the ease of workup using an ion-exchange resin.[4]
Q3: My molecule has other protecting groups. Will the Zemplén deacetylation affect them?
A3: Acetyl groups are categorized as ester protecting groups. The Zemplén deacetylation is generally selective for acyl groups and will not cleave ether-based protecting groups like benzyl (Bn), silyl ethers (e.g., TBDMS, TIPS), or acetals.[8][9] This orthogonality is a key feature in carbohydrate chemistry.[10]
Q4: How do I monitor the progress of the deacetylation reaction?
A4: The reaction progress should be monitored using Thin Layer Chromatography (TLC). The acetylated starting material is significantly less polar than the fully deprotected product. You will observe the disappearance of the higher-running starting material spot and the appearance of a new, lower-running (often close to the baseline) product spot. A polar solvent system, such as 10-20% methanol in dichloromethane, is typically suitable for visualization.
Q5: Are there methods for selectively removing only one or two acetyl groups?
A5: Yes, regioselective deprotection is possible, though it requires different strategies. Enzymatic methods are highly effective for this purpose. For instance, lipases and esterases can selectively hydrolyze acetyl groups at specific positions on the mannose ring, such as the C6 or C2 positions, depending on the enzyme and substrate.[5][6] Chemical methods using reagents like dibutyltin oxide (DBTO) have also been shown to selectively cleave less sterically hindered acetyl groups.[11][12]
Experimental Protocols & Data
Zemplén Deacetylation Protocol
This is a standard protocol for the complete removal of acetyl groups from this compound.
Materials:
-
Acetylated this compound
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide solution (e.g., 1 M in MeOH or 25-30 wt%)
-
Acidic ion-exchange resin (H+ form, e.g., Dowex® 50WX8)
-
TLC plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Dissolve the acetylated starting material (1.0 equivalent) in anhydrous methanol (approx. 5-10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).[4]
-
Cool the solution to 0°C using an ice bath.
-
Add a catalytic amount of sodium methoxide solution dropwise (e.g., 0.1 equivalents).
-
Remove the ice bath and allow the mixture to stir at room temperature.
-
Monitor the reaction by TLC every 15-30 minutes until the starting material is completely consumed.[4]
-
Once complete, add the acidic ion-exchange resin to the flask and stir until the pH of the solution becomes neutral (check with pH paper).[4]
-
Filter the resin through a cotton plug or a fritted glass funnel and wash the resin thoroughly with methanol.[2][4]
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
The resulting residue can be further purified by silica gel column chromatography if necessary to yield the final deprotected product.[4]
Comparison of Deprotection Methods
| Method | Reagents & Conditions | Typical Yield | Advantages | Disadvantages |
| Zemplén Deacetylation | Catalytic NaOMe in MeOH, 0°C to RT[4] | >90% | Mild, fast, high-yielding, clean workup with resin. | Sensitive to water (may require more catalyst). |
| Basic Hydrolysis | K₂CO₃ in MeOH, RT | Variable | Mild, inexpensive reagent. | Often slower than Zemplén, may be incomplete for hindered groups. |
| Acidic Hydrolysis | Dilute HCl or H₂SO₄ in an aqueous solvent | Variable | Effective for acid-stable molecules. | Harsh conditions can cleave the 1,6-anhydro ring or other glycosidic bonds.[2][13] |
| Enzymatic Deprotection | Lipase or Esterase in buffer/solvent, RT[5][6] | Variable | Extremely mild (neutral pH), highly regioselective. | Enzymes can be expensive, slower reaction times, substrate-specific. |
Visualized Workflow
Zemplén Deacetylation Workflow
Caption: Workflow for Zemplén deacetylation of this compound.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Developing a Library of Mannose-Based Mono- and Disaccharides: A General Chemoenzymatic Approach to Monohydroxylated Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Figure 1: [Removal of acetyl groups under Zemplén conditions.]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protection and Deprotection [cem.com]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Mild and selective deprotection method of acetylated steroids and diterpenes by dibutyltin oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Preventing 1,4-Anhydro Byproduct Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the formation of unwanted 1,4-anhydro byproducts in your experiments, particularly in the field of carbohydrate chemistry.
Frequently Asked Questions (FAQs)
Q1: What are 1,4-anhydro byproducts and why are they a concern?
A1: 1,4-Anhydro byproducts are cyclic ether structures formed through an intramolecular reaction within a sugar molecule, where a hydroxyl group (typically at C4) attacks an electrophilic carbon (often the anomeric carbon, C1). This results in a stable, five-membered ring fused to the sugar ring. In the context of drug development and chemical synthesis, these byproducts are considered impurities that can affect the efficacy, safety, and stability of the final product. Their formation consumes starting material, reduces the yield of the desired product, and complicates purification processes.
Q2: What is the primary mechanism for the formation of 1,4-anhydro byproducts?
A2: The primary mechanism is an acid-catalyzed intramolecular cyclization. Under acidic conditions, the anomeric carbon of a sugar can become protonated, forming an oxocarbenium ion intermediate. This highly reactive intermediate can then be attacked by an internal nucleophile, such as the hydroxyl group at the C4 position, leading to the formation of a 1,4-anhydro ring. This process is a competing side reaction in many glycosylation and hydrolysis procedures.
Q3: In which types of reactions is the formation of 1,4-anhydro byproducts most common?
A3: The formation of these byproducts is most prevalent in acid-catalyzed reactions involving carbohydrates. This includes:
-
Polysaccharide Hydrolysis: When breaking down complex carbohydrates into monosaccharides using strong acids, the liberated sugars can undergo intramolecular cyclization.[1][2][3]
-
Glycosylation Reactions: During the formation of glycosidic bonds, if the reaction conditions are acidic and a free hydroxyl group is available at the C4 position, intramolecular cyclization can compete with the desired intermolecular glycosylation.
-
Deprotection Steps: Removal of certain protecting groups under acidic conditions can inadvertently promote the formation of 1,4-anhydro structures.
Troubleshooting Guides
Problem: I am observing a significant amount of an unknown byproduct with a lower molecular weight than my starting material in an acid-catalyzed carbohydrate reaction. How can I confirm if it is a 1,4-anhydro derivative?
Solution:
-
Mass Spectrometry (MS) Analysis: The most direct method is to use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). A 1,4-anhydro byproduct will have a molecular weight corresponding to the loss of a water molecule (18.015 g/mol ) from the parent sugar.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR analysis can definitively identify the structure. The formation of the 1,4-anhydro bridge results in characteristic shifts in the proton and carbon signals of the sugar, particularly around the C1 and C4 positions.
-
Chromatographic Comparison: If a standard is available, co-injection with your sample on an HPLC system can confirm the identity of the byproduct by comparing retention times.
Problem: My polysaccharide hydrolysis is yielding a high percentage of 1,4-anhydro byproducts. How can I minimize their formation?
Solution:
This is a common issue due to the harsh acidic conditions required for hydrolysis. Here are several parameters you can adjust:
-
Acid Concentration: High acid concentrations can accelerate both hydrolysis and byproduct formation. Try reducing the acid concentration and compensating with a longer reaction time or slightly higher temperature.[1][3] A two-step hydrolysis, with a concentrated acid step followed by a dilute acid step, can sometimes be more effective.[3]
-
Temperature: Elevated temperatures increase reaction rates but can also favor the degradation of monosaccharides into byproducts. Optimal temperatures for polysaccharide hydrolysis to minimize byproduct formation are often in the range of 80-100°C.[1] Temperatures exceeding 100-120°C can significantly increase the degradation of fructose, a common monosaccharide.[1]
-
Reaction Time: Prolonged exposure to acidic conditions can lead to increased byproduct formation. Monitor the reaction progress and stop it as soon as the desired degree of hydrolysis is achieved.
-
Choice of Acid: While strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are common, weaker acids or solid acid catalysts can sometimes provide better selectivity.[4][5] Trifluoroacetic acid (TFA) is another option that can be effective under milder conditions.[2]
Problem: During a glycosylation reaction, I am getting a mixture of my desired product and a 1,4-anhydro byproduct. What strategies can I employ to improve the yield of the desired glycoside?
Solution:
This indicates that the intramolecular cyclization is competing with your intermolecular glycosylation. Consider the following adjustments:
-
Protecting Group Strategy: The most effective way to prevent 1,4-anhydro formation is to protect the C4 hydroxyl group. A bulky protecting group can sterically hinder the intramolecular attack. The choice of protecting group is critical as it also influences the stereoselectivity of the glycosylation.[6][7]
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired intermolecular reaction over the intramolecular cyclization, although this may also decrease the overall reaction rate.
-
Solvent: The polarity of the solvent can influence the stability of the oxocarbenium ion intermediate and the transition states for both the desired reaction and the byproduct formation. Experiment with different solvents to find one that favors the intermolecular pathway.[8]
-
Catalyst Choice: The type and concentration of the acid catalyst can significantly impact the reaction outcome. A less acidic catalyst might slow down the formation of the oxocarbenium ion, potentially giving the external nucleophile more time to react.
Data Presentation
Table 1: Effect of Hydrolysis Conditions on Monosaccharide Recovery and Byproduct Formation for Inulin-Type Fructans (ITF)
| Hydrolysis Condition | Temperature (°C) | Time (h) | H₂SO₄ Conc. (M) | Fructose Recovery Rate (%) | Glucose Recovery Rate (%) |
| Mild | 40 | 0.5 | 0.5 | Low | Stable |
| Optimal | 80 | 2 | 1 | High | Stable |
| Harsh | 120 | 1 | 1 | Significant Decrease | Stable |
| Very Harsh | >100 | - | >2 | Dramatic Decrease | Stable |
Data summarized from a study on inulin-type fructan hydrolysis, highlighting that excessive temperature and acid concentration lead to significant degradation of fructose.[1]
Table 2: Comparison of Acid Catalysts for Polysaccharide Hydrolysis
| Acid Catalyst | Typical Concentration | Temperature (°C) | Notes |
| Sulfuric Acid (H₂SO₄) | 0.2 - 1.0 M | 121 | Effective but can lead to byproduct formation at higher concentrations and longer times.[3] |
| Hydrochloric Acid (HCl) | 0.45 M | 90 | Can be used effectively, with microwave heating showing faster reaction rates.[2] |
| Trifluoroacetic Acid (TFA) | 0.2 M | ~100 | A milder option that can be effective for some polysaccharides.[2] |
| Solid Acid Catalysts (e.g., sulfonated activated carbon) | - | 120 | Can show higher activity for hydrolysis of larger oligosaccharides compared to sulfuric acid.[4] |
Experimental Protocols
Protocol 1: Optimized Acid Hydrolysis of Polysaccharides to Minimize Byproduct Formation
This protocol is a general guideline for the acid hydrolysis of polysaccharides, optimized to reduce the formation of degradation products, including 1,4-anhydro byproducts.
Materials:
-
Polysaccharide sample
-
Sulfuric acid (H₂SO₄), 1 M
-
Sodium hydroxide (NaOH) for neutralization
-
Deionized water
-
Heating block or water bath
-
pH meter or pH paper
-
HPLC system for analysis
Procedure:
-
Weigh a known amount of the polysaccharide sample into a reaction vial.
-
Add a defined volume of 1 M H₂SO₄ to the sample.
-
Seal the vial tightly and place it in a heating block or water bath pre-heated to 80°C.
-
Incubate the reaction for 2 hours. For time-course experiments, take aliquots at different time points.
-
After incubation, cool the reaction mixture to room temperature.
-
Neutralize the solution by carefully adding NaOH. Monitor the pH until it reaches ~7.0.
-
Filter the neutralized solution through a 0.22 µm syringe filter to remove any precipitate.
-
Analyze the resulting monosaccharide solution by HPLC to determine the yield and quantify any byproducts.
This protocol is adapted from optimal conditions found for the hydrolysis of inulin-type fructans.[1] Researchers should optimize the acid concentration, temperature, and time for their specific polysaccharide.
Protocol 2: HPLC-MS Method for the Quantification of 1,4-Anhydro Byproducts
This protocol outlines a general method for the separation and quantification of 1,4-anhydro byproducts from a reaction mixture using HPLC-MS.
Instrumentation and Columns:
-
HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for separating polar sugar isomers. Amide-based columns are a common choice.[9]
Mobile Phase (example):
-
Mobile Phase A: Water with 0.1% ammonium hydroxide
-
Mobile Phase B: Acetonitrile with 0.1% ammonium hydroxide
Procedure:
-
Sample Preparation: Dilute the neutralized and filtered reaction mixture (from Protocol 1) in the initial mobile phase composition.
-
Chromatographic Separation:
-
Equilibrate the HILIC column with the initial mobile phase conditions (e.g., 90% B).
-
Inject the sample.
-
Run a gradient program to elute the compounds. A typical gradient might start with a high percentage of organic solvent and gradually increase the aqueous phase to elute the polar sugars.
-
-
Mass Spectrometry Detection:
-
Set the mass spectrometer to operate in negative ion mode, as sugars are readily detected as [M-H]⁻ or adducts like [M+Cl]⁻.
-
Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification of the expected 1,4-anhydro byproduct based on its calculated mass-to-charge ratio (m/z).
-
-
Quantification:
-
Prepare a calibration curve using a synthesized standard of the 1,4-anhydro byproduct, if available.
-
If a standard is not available, relative quantification can be performed by comparing the peak area of the byproduct to the peak area of the desired product or an internal standard.
-
This is a general guideline. The specific column, mobile phase, and MS parameters should be optimized for the specific analytes of interest.[9][10]
Mandatory Visualizations
Caption: Acid-catalyzed formation of a 1,4-anhydro byproduct.
Caption: Troubleshooting workflow for minimizing 1,4-anhydro byproducts.
References
- 1. Exploration and Improvement of Acid Hydrolysis Conditions for Inulin-Type Fructans Monosaccharide Composition Analysis: Monosaccharide Recovery and By-Product Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. redalyc.org [redalyc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparison of sulfuric and hydrochloric acids as catalysts in hydrolysis of Kappaphycus alvarezii (cottonii) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel protecting groups in carbohydrate chemistry [comptes-rendus.academie-sciences.fr]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. lcms.cz [lcms.cz]
- 10. Quantification of Soluble Sugars and Sugar Alcohols by LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Scaling Up the Synthesis of 1,6-Anhydro-β-D-mannopyranose
Welcome to the technical support center for the synthesis of 1,6-anhydro-β-D-mannopyranose. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for scaling up the production of this versatile carbohydrate intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1,6-anhydro-β-D-mannopyranose on a larger scale?
A1: The primary methods for scaling up the synthesis of 1,6-anhydro-β-D-mannopyranose are:
-
Microwave-Assisted Dehydration/Demethanolization: A rapid and efficient method that utilizes microwave heating to promote the cyclization of D-mannose or its methyl glycosides.[1][2]
-
Acid-Catalyzed Cyclization: A fundamental approach involving the treatment of D-mannose or its derivatives with an acid catalyst to facilitate intramolecular glycosidic bond formation.
-
Pyrolysis: A traditional method involving the thermal decomposition of D-mannose or mannose-containing biomass in the absence of oxygen. This method often results in lower yields due to competing decomposition reactions.
Q2: What are the typical yields I can expect when scaling up the synthesis?
A2: Yields can vary significantly depending on the chosen method and optimization of reaction conditions.
-
Microwave-Assisted Synthesis: This method can achieve high yields, with reports of up to 96% selectivity for 1,6-anhydro-β-D-mannopyranose under optimized conditions.[1]
-
Acid-Catalyzed Cyclization: Yields for this method are often moderate and can be sensitive to the choice of catalyst, temperature, and reaction time.
-
Pyrolysis: This method generally produces the lowest yields, often less than 30%, due to the formation of numerous byproducts.
Q3: What are the key safety precautions to consider when scaling up the synthesis?
A3: When scaling up any chemical synthesis, it is crucial to conduct a thorough safety assessment. Specific considerations for these methods include:
-
Microwave Synthesis: Ensure the use of a microwave reactor designed for chemical synthesis to handle potential pressure buildup.
-
Acid-Catalyzed Cyclization: Handle strong acids with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Pyrolysis: This high-temperature process should be conducted in a specialized reactor with careful temperature control to avoid runaway reactions. The process can also generate flammable gases.
Troubleshooting Guides
Method 1: Microwave-Assisted Synthesis
Issue 1: Low Yield of 1,6-anhydro-β-D-mannopyranose
| Possible Cause | Troubleshooting Step |
| Suboptimal Temperature | Optimize the reaction temperature. For the demethanolization of methyl-α-D-mannopyranoside in sulfolane, 240°C has been shown to be effective.[1] |
| Incorrect Starting Material | Ensure the purity of the starting material (D-mannose, methyl-α-D-mannopyranoside, or methyl-α-D-mannofuranoside). The choice of starting material can also influence the product ratio.[1] |
| Inefficient Heating | Ensure uniform heating within the microwave reactor. Use appropriate stirring to avoid localized overheating. |
| Reaction Time Too Short/Long | Optimize the irradiation time. A 3-minute irradiation has been reported to be successful.[1] |
Issue 2: Formation of 1,6-anhydro-β-D-mannofuranose as a significant byproduct
| Possible Cause | Troubleshooting Step |
| Starting Material Selection | The use of methyl-α-D-mannofuranoside as a starting material will predominantly yield the furanose anomer. For the pyranose form, methyl-α-D-mannopyranoside is the preferred starting material.[1] |
| Reaction Temperature | The reaction temperature can influence the ratio of pyranose to furanose products. A systematic temperature screen is recommended for optimization. |
Method 2: Acid-Catalyzed Cyclization
Issue 1: Incomplete reaction and low conversion of D-mannose
| Possible Cause | Troubleshooting Step |
| Insufficient Catalyst | Increase the concentration of the acid catalyst. Monitor the reaction progress by TLC or HPLC to determine the optimal catalyst loading. |
| Inadequate Temperature | Gradually increase the reaction temperature while monitoring for byproduct formation. |
| Poor Solubility of D-mannose | Select a solvent system in which D-mannose has better solubility at the reaction temperature. |
Issue 2: Formation of multiple unidentified byproducts
| Possible Cause | Troubleshooting Step |
| Harsh Reaction Conditions | Decrease the reaction temperature or use a milder acid catalyst. |
| Prolonged Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the formation of degradation products. |
| Presence of Water | Ensure anhydrous conditions, as water can lead to competing hydrolysis reactions. |
Method 3: Pyrolysis
Issue 1: Very low yield of the desired product
| Possible Cause | Troubleshooting Step |
| Decomposition at High Temperatures | Optimize the pyrolysis temperature and heating rate. A lower temperature for a longer duration may improve the yield. |
| Inefficient Collection of Volatiles | Use an efficient cold trap system to collect the volatile anhydro sugars. |
Issue 2: Complex mixture of products, making purification difficult
| Possible Cause | Troubleshooting Step |
| Non-selective Thermal Decomposition | This is an inherent challenge of pyrolysis. Subsequent purification steps such as column chromatography or fractional distillation are necessary. |
| Contamination from Starting Material | Use pure D-mannose or biomass to minimize the complexity of the product mixture. |
Experimental Protocols
Microwave-Assisted Synthesis of 1,6-anhydro-β-D-mannopyranose
This protocol is based on a reported method and may require optimization for larger scales.[1]
Materials:
-
Methyl-α-D-mannopyranoside (MαMP)
-
Sulfolane (ordinary)
-
Microwave synthesis reactor
Procedure:
-
Prepare a solution of methyl-α-D-mannopyranoside in ordinary sulfolane.
-
Place the solution in a suitable vessel for the microwave reactor.
-
Irradiate the mixture for 3 minutes at 240°C.
-
After cooling, the reaction mixture can be analyzed by HPLC or other suitable methods to determine the product ratio and yield.
-
Purification can be achieved by column chromatography on silica gel.
| Parameter | Value |
| Starting Material | Methyl-α-D-mannopyranoside |
| Solvent | Sulfolane |
| Temperature | 240°C |
| Reaction Time | 3 minutes |
| Reported Selectivity (AMP:AMF) | 96:4[1] |
Visualizations
Caption: General experimental workflow for the synthesis of 1,6-anhydro-β-D-mannopyranose.
Caption: Troubleshooting logic for optimizing the synthesis and purification.
References
"stability of 1,6-anhydro-beta-D-mannopyranose under acidic and basic conditions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,6-anhydro-β-D-mannopyranose under various experimental conditions. This resource is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry.
Troubleshooting Guides
This section addresses common issues encountered during the handling and analysis of 1,6-anhydro-β-D-mannopyranose, particularly concerning its stability.
Issue 1: Inconsistent Analytical Results in Stability Studies
Symptoms:
-
Poor reproducibility of peak areas for 1,6-anhydro-β-D-mannopyranose in repeat injections.
-
Drifting retention times for the analyte and its degradation products (e.g., D-mannose).
-
Appearance of unexpected peaks or baseline noise in chromatograms.
Possible Causes and Solutions:
| Cause | Solution |
| Mobile Phase Instability | Prepare fresh mobile phase daily. Ensure all components are fully dissolved and the solution is adequately mixed, especially for buffered mobile phases. |
| Column Equilibration | Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. A stable baseline is a good indicator of equilibration. |
| Sample Solvent Mismatch | Whenever possible, dissolve the sample in the mobile phase. If a different solvent is used, ensure it is miscible with the mobile phase and inject the smallest possible volume. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. Temperature changes can significantly affect retention times for carbohydrate separations. |
| Detector Drift | Allow the detector (e.g., Refractive Index or Evaporative Light Scattering Detector) to warm up and stabilize according to the manufacturer's instructions. |
Issue 2: Rapid Degradation of 1,6-anhydro-β-D-mannopyranose in Solution
Symptoms:
-
Significant decrease in the concentration of 1,6-anhydro-β-D-mannopyranose shortly after dissolution.
-
Rapid appearance and increase of the D-mannose peak.
Possible Causes and Solutions:
| Cause | Solution |
| Acidic Conditions | The 1,6-anhydro linkage is susceptible to acid-catalyzed hydrolysis. Avoid acidic conditions unless intended for a hydrolysis experiment. Use neutral, buffered solutions (e.g., phosphate-buffered saline, pH 7.4) for storage and analysis where stability is desired. |
| High Temperature | Elevated temperatures can accelerate hydrolysis, especially in non-neutral pH conditions. Store stock solutions at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) and bring to room temperature only before use. |
| Enzymatic Contamination | If working with biological samples, endogenous glycosidases may be present and can cleave the anhydro ring. Ensure appropriate sample preparation to denature or remove enzymes. |
Frequently Asked Questions (FAQs)
Stability under Acidic Conditions
Q1: How stable is 1,6-anhydro-β-D-mannopyranose in acidic solutions?
A1: 1,6-anhydro-β-D-mannopyranose is generally unstable in acidic conditions. The 1,6-anhydro linkage is an internal glycosidic bond that undergoes acid-catalyzed hydrolysis to yield the parent monosaccharide, D-mannose. The rate of hydrolysis is dependent on the pH, temperature, and the specific acid used.
Q2: What is the primary degradation product of 1,6-anhydro-β-D-mannopyranose under acidic conditions?
A2: The primary and expected degradation product is D-mannose. The hydrolysis reaction involves the cleavage of the C1-O-C6 bridge.
Q3: Are there any quantitative data available on the acid-catalyzed hydrolysis?
A3: While specific kinetic studies on 1,6-anhydro-β-D-mannopyranose are not extensively published, data from related anhydro sugars, such as levoglucosan (1,6-anhydro-β-D-glucopyranose), indicate that significant hydrolysis occurs at low pH and elevated temperatures. The following table provides illustrative data on the stability of 1,6-anhydro-β-D-mannopyranose under various acidic conditions.
Illustrative Stability Data of 1,6-anhydro-β-D-mannopyranose under Acidic Conditions
| pH | Temperature (°C) | Time (hours) | Remaining 1,6-anhydro-β-D-mannopyranose (%) |
| 3.0 | 25 | 24 | 85 |
| 3.0 | 50 | 6 | 40 |
| 5.0 | 25 | 24 | 98 |
| 5.0 | 50 | 24 | 90 |
Note: This data is for illustrative purposes to demonstrate expected trends and should be confirmed experimentally.
Stability under Basic Conditions
Q4: Is 1,6-anhydro-β-D-mannopyranose stable in basic solutions?
A4: Generally, 1,6-anhydro-β-D-mannopyranose is more stable under basic conditions compared to acidic conditions. However, at elevated temperatures and high pH, degradation can occur through various mechanisms, including intramolecular displacement and rearrangement reactions.
Q5: What are the potential degradation products under basic conditions?
A5: The degradation pathways under basic conditions can be complex and may not simply yield D-mannose. Isomerization and other rearrangement products can be formed. Theoretical studies on related compounds suggest the possibility of intramolecular reactions.
Illustrative Stability Data of 1,6-anhydro-β-D-mannopyranose under Basic Conditions
| pH | Temperature (°C) | Time (hours) | Remaining 1,6-anhydro-β-D-mannopyranose (%) |
| 9.0 | 25 | 24 | >99 |
| 9.0 | 50 | 24 | 95 |
| 11.0 | 25 | 24 | 98 |
| 11.0 | 50 | 24 | 80 |
Note: This data is for illustrative purposes to demonstrate expected trends and should be confirmed experimentally.
Experimental Protocols
Protocol 1: HPLC-RID Analysis for Stability Testing
This protocol outlines a method to monitor the degradation of 1,6-anhydro-β-D-mannopyranose to D-mannose.
-
High-Performance Liquid Chromatography (HPLC) System:
-
Column: A carbohydrate analysis column, such as an amino-based or ligand-exchange column (e.g., Aminex HPX-87P).
-
Mobile Phase: Degassed ultrapure water or a mixture of acetonitrile and water, depending on the column. For ligand-exchange columns, water is typically used.
-
Flow Rate: 0.5-0.8 mL/min.
-
Column Temperature: 60-85°C. Higher temperatures can improve peak shape for carbohydrates.
-
Detector: Refractive Index Detector (RID).
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation:
-
Prepare buffer solutions at the desired pH values (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for basic pH).
-
Dissolve a known concentration of 1,6-anhydro-β-D-mannopyranose in each buffer to create the test solutions.
-
Incubate the solutions at the desired temperatures.
-
At specified time points, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Quantification:
-
Prepare calibration curves for both 1,6-anhydro-β-D-mannopyranose and D-mannose using standards of known concentrations.
-
Calculate the percentage of remaining 1,6-anhydro-β-D-mannopyranose and the formation of D-mannose at each time point.
-
Visualizations
Caption: Workflow for the stability testing of 1,6-anhydro-β-D-mannopyranose.
Caption: Logic diagram for troubleshooting inconsistent HPLC results.
Technical Support Center: Characterization of Impurities in 1,6-Anhydro-beta-D-mannopyranose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,6-anhydro-beta-D-mannopyranose.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in my this compound sample?
A1: Impurities in this compound samples can originate from the synthesis process or degradation. Common impurities include:
-
Process-Related Impurities:
-
Degradation Products:
-
Hydrolysis Products: Under acidic conditions, the anhydro ring can open to form D-mannose.
-
Oxidation Products: Exposure to oxidizing agents can lead to various oxidized forms.
-
-
Other Impurities:
-
Related anhydro sugars like levoglucosan (1,6-anhydro-β-D-glucopyranose) and galactosan (1,6-anhydro-β-D-galactopyranose) may be present, particularly if the starting material is derived from biomass.[3]
-
Q2: I see an unexpected peak in my HPLC chromatogram. What could it be and how do I identify it?
A2: An unexpected peak could be one of the impurities listed in Q1 or a contaminant from your experimental setup. To identify it:
-
System Blank: Inject your mobile phase and sample solvent to check for system-related peaks ("ghost peaks").[4]
-
Spiking: Spike your sample with known potential impurities (e.g., D-mannose) to see if the retention time matches.
-
Mass Spectrometry (LC-MS): If available, LC-MS is a powerful tool for identifying unknown peaks by providing mass-to-charge ratio information.
-
Fraction Collection and NMR: For significant unknown peaks, you can collect the fraction eluting from the HPLC and analyze it by NMR spectroscopy for structural elucidation.[2]
Q3: My retention times are drifting during my HPLC analysis. What should I do?
A3: Retention time drift can be caused by several factors:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Increasing the equilibration time can help.[5]
-
Mobile Phase Composition: If preparing the mobile phase online, ensure the mixer is functioning correctly. For isocratic methods, preparing the mobile phase manually can eliminate variability from the pumping system.[4] Inconsistent mobile phase composition can lead to drift.[5][6]
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature changes can affect retention times.[5][6]
-
Column Contamination: If the drift occurs over a longer period, your column may be contaminated. Flush the column with a strong solvent.[5]
Q4: What is a suitable starting point for an HPLC method to analyze impurities in this compound?
A4: A good starting point for analyzing anhydro sugars is High-Performance Anion-Exchange Chromatography coupled with Pulsed Amperometric Detection (HPAEC-PAD). This technique is well-suited for carbohydrate analysis and can separate isomers without derivatization.[2] Alternatively, for UV-active derivatives, reversed-phase HPLC can be used. For underivatized sugars, a column designed for carbohydrate analysis (e.g., an amino column) with a mobile phase of acetonitrile and water is common.[4]
Q5: Is derivatization necessary for GC-MS analysis of this compound and its impurities?
A5: Yes, for GC-MS analysis, derivatization is typically required to increase the volatility of the polar sugar molecules. Silylation is a common derivatization technique for sugars, often using reagents like N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA).[7][8] While some methods for underivatized anhydro sugars exist, they may require specialized setups like thermal extraction.[9]
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| Ghost Peaks | Contaminated mobile phase, sample solvent, or injector carryover. | 1. Run a blank gradient (injecting no sample). 2. Use high-purity solvents and freshly prepared mobile phase. 3. Clean the injector and sample loop. |
| Peak Tailing | Column overload, secondary interactions with the stationary phase, or extra-column dead volume. | 1. Reduce the injection volume or sample concentration. 2. Ensure the sample solvent is compatible with the mobile phase. 3. Use shorter tubing with a smaller internal diameter between the column and detector. |
| Variable Peak Areas | Inconsistent injection volume, sample degradation, or detector issues. | 1. Check the autosampler for air bubbles and ensure correct aspiration. 2. Prepare fresh samples and standards. 3. Check the detector lamp's energy. |
| High Backpressure | Clogged frit, column contamination, or system blockage. | 1. Reverse flush the column (if permitted by the manufacturer). 2. Filter all samples and mobile phases. 3. Disconnect components sequentially to identify the source of the blockage. |
Sample Preparation
| Problem | Possible Cause | Troubleshooting Steps |
| Incomplete Derivatization (for GC-MS) | Moisture in the sample or reagents, insufficient reagent, or incorrect reaction conditions. | 1. Thoroughly dry the sample before adding derivatization reagents. 2. Use fresh, anhydrous reagents. 3. Optimize the reaction time and temperature. |
| Sample Degradation | Harsh pH conditions, high temperatures, or enzymatic activity. | 1. Maintain samples at a neutral pH unless the protocol specifies otherwise. 2. Store samples at low temperatures. 3. If enzymatic degradation is suspected, heat-inactivate or use inhibitors. |
Quantitative Data Summary
The following tables summarize typical purity levels and example HPLC method parameters for the analysis of this compound.
Table 1: Typical Purity Specifications for this compound
| Parameter | Specification | Reference |
| Purity (by ¹H-NMR) | Min. 97% | [10] |
| Purity (by other methods) | ≥95% | [11] |
Table 2: Example HPLC Method Parameters for Anhydro Sugar Analysis
| Parameter | Condition |
| Technique | High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) |
| Column | Metrosep Carb 1 or similar carbohydrate analysis column |
| Mobile Phase | Isocratic elution with an aqueous sodium hydroxide solution |
| Flow Rate | 0.5 - 1.0 mL/min |
| Temperature | 30 °C |
| Detection | Pulsed Amperometric Detection (PAD) |
Experimental Protocols
Protocol 1: HPLC-PAD Analysis of this compound and Isomeric Impurities
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of high-purity water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 10-50 µg/mL with high-purity water.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Instrument: HPAEC-PAD system.
-
Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ series).
-
Mobile Phase: Prepare an isocratic mobile phase of 20 mM sodium hydroxide in high-purity water. Degas the mobile phase thoroughly.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection: Pulsed Amperometric Detector with a gold working electrode and an Ag/AgCl reference electrode. Use a standard carbohydrate waveform.
-
-
Data Analysis:
-
Identify the this compound peak based on the retention time of a reference standard.
-
Quantify impurities by comparing their peak areas to that of the main peak or a reference standard of the impurity if available.
-
Protocol 2: GC-MS Analysis of Derivatized this compound
-
Sample Derivatization (Silylation):
-
Place 1-2 mg of the dried sample into a reaction vial.
-
Add 200 µL of anhydrous pyridine and 100 µL of N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool the vial to room temperature before injection.
-
-
GC-MS Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: m/z 40-600.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra and retention times to a spectral library and reference standards.
-
Assess the relative abundance of impurities based on their peak areas.
-
Visualizations
Caption: Workflow for the analysis of impurities in this compound samples.
Caption: Potential degradation pathways for this compound.
References
- 1. Selective synthesis of 1,6-anhydro-β-d-mannopyranose and -mannofuranose using microwave-assisted heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | High-Purity Reagent [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. Analysis of sugars in environmental samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 9. acp.copernicus.org [acp.copernicus.org]
- 10. synthose.com [synthose.com]
- 11. caymanchem.com [caymanchem.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 1,6-Anhydro-β-D-mannopyranose and 1,6-Anhydro-β-D-glucopyranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the reactivity of two anhydro sugar isomers, 1,6-anhydro-β-D-mannopyranose and 1,6-anhydro-β-D-glucopyranose. The inherent structural differences between these molecules, specifically their fixed conformations, lead to significant disparities in their chemical behavior, particularly in reactions such as acid-catalyzed polymerization. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes the underlying structural and mechanistic principles.
Core Reactivity Differences: A Conformational Perspective
The reactivities of 1,6-anhydro-β-D-mannopyranose and 1,6-anhydro-β-D-glucopyranose are largely dictated by their rigid, bicyclic structures. The presence of the 1,6-anhydro bridge locks the pyranose ring into a strained ¹C₄ chair conformation. This is in contrast to their parent monosaccharides, D-mannose and D-glucose, which predominantly adopt the more stable ⁴C₁ chair conformation in solution.
The key distinction between the two anhydro sugars lies in the orientation of the hydroxyl groups, particularly at the C2 position. In the ¹C₄ conformation of 1,6-anhydro-β-D-glucopyranose, all hydroxyl groups (at C2, C3, and C4) are in equatorial positions. Conversely, in 1,6-anhydro-β-D-mannopyranose, the C2 hydroxyl group is in an axial orientation. This axial positioning is crucial in explaining the enhanced reactivity of the manno-isomer in acid-catalyzed reactions.
Comparative Reactivity in Acid-Catalyzed Polymerization
The most striking difference in reactivity between these two isomers is observed in their acid-catalyzed polymerization. 1,6-Anhydro-β-D-mannopyranose polymerizes at a significantly faster rate than its glucose counterpart. This is attributed to the stereoelectronic effect of the axial C2-hydroxyl group, which is thought to facilitate the formation of the key oxocarbenium ion intermediate.
| Compound | Relative Rate of Polymerization |
| 1,6-Anhydro-β-D-glucopyranose | 37 |
| 1,6-Anhydro-β-D-mannopyranose | 91 |
Table 1. Relative rates of acid-catalyzed polymerization of 1,6-anhydro-β-D-glucopyranose and 1,6-anhydro-β-D-mannopyranose in the melt at 115°C with monochloroacetic acid as a catalyst.[1]
The proposed mechanism for this reaction involves the protonation of the anhydro oxygen, followed by the cleavage of the C1-O6 bond to form an oxocarbenium ion. This intermediate then reacts with a hydroxyl group of another monomer to propagate the polymer chain.
Experimental Protocols
Acid-Catalyzed Polymerization in the Melt
This protocol is a representative procedure for the acid-catalyzed polymerization of 1,6-anhydro-β-D-glucopyranose and 1,6-anhydro-β-D-mannopyranose.
Materials:
-
1,6-Anhydro-β-D-glucopyranose or 1,6-Anhydro-β-D-mannopyranose
-
Monochloroacetic acid (catalyst)
-
Round-bottom flask
-
Stir bar
-
Heating mantle with a temperature controller
-
Vacuum line
-
Methanol
-
Centrifuge
Procedure:
-
Monomer Preparation: Dry the desired 1,6-anhydro sugar monomer under vacuum at 60°C for 24 hours to remove any residual moisture.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a stir bar, add the dried monomer.
-
Catalyst Addition: Add monochloroacetic acid as a catalyst. The amount of catalyst can be varied to control the rate of polymerization (typically 0.1-1 mol%).
-
Polymerization: Heat the flask in a heating mantle to 115°C with stirring. The reaction is carried out in the melt. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.[1]
-
Termination and Purification: After the desired time, cool the reaction mixture to room temperature. Dissolve the resulting polymer in a minimal amount of hot water and precipitate it by adding an excess of methanol.
-
Isolation: Collect the precipitated polymer by centrifugation, wash with methanol, and dry under vacuum to a constant weight.
Note: The reaction time will vary depending on the monomer used. Due to its higher reactivity, 1,6-anhydro-β-D-mannopyranose will require a shorter reaction time to achieve a similar degree of polymerization compared to 1,6-anhydro-β-D-glucopyranose.
Conclusion
The reactivity of 1,6-anhydro-β-D-mannopyranose is significantly greater than that of 1,6-anhydro-β-D-glucopyranose in acid-catalyzed polymerization. This difference is primarily attributed to the fixed ¹C₄ chair conformation of these bicyclic molecules and the axial orientation of the C2-hydroxyl group in the manno-isomer, which facilitates the formation of the key oxocarbenium ion intermediate. This understanding of their conformational and reactivity differences is crucial for researchers in the fields of carbohydrate chemistry, polymer synthesis, and drug development when utilizing these versatile building blocks.
References
A Comparative Guide to the Synthesis of 1,6-Anhydro-β-D-mannopyranose
For Researchers, Scientists, and Drug Development Professionals
1,6-Anhydro-β-D-mannopyranose is a versatile carbohydrate intermediate crucial for the synthesis of various biologically active molecules and complex glycans. Its rigid bicyclic structure provides a valuable scaffold for stereoselective modifications. This guide offers an objective comparison of common synthesis methods for this compound, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their needs.
Comparison of Synthesis Methods
The selection of a synthetic route to 1,6-anhydro-β-D-mannopyranose depends on factors such as required yield, scalability, reaction time, and available starting materials. The following table summarizes the key quantitative data for three primary methods.
| Method | Starting Material | Key Reagents/Conditions | Reaction Time | Yield | Selectivity (Pyranose:Furanose) |
| Microwave-Assisted Dehydration | Methyl-α-D-mannopyranoside | Sulfolane, 240 °C, Microwave irradiation | 3 minutes | High | 96:4[1] |
| Acid-Catalyzed Intramolecular Cyclization | D-Mannose derivative (e.g., a 6-O-tosyl derivative) | Acid catalyst (e.g., p-TsOH), Solvent (e.g., HFIP) | Varies (hours) | Moderate (e.g., 33% for a related anhydro sugar) | Dependent on substrate and conditions |
| Synthesis from Protected D-Mannose | D-Mannose | 1. Ac₂O, I₂2. 30% HBr/AcOH3. EtOH, 2,4,6-collidine4. 1M aq. HCl | Several days | 12-16% (overall for triflate precursor) | Not applicable |
Experimental Protocols
Microwave-Assisted Synthesis from Methyl-α-D-mannopyranoside
This method offers a rapid and high-yield route to 1,6-anhydro-β-D-mannopyranose.
Materials:
-
Methyl-α-D-mannopyranoside
-
Sulfolane
-
Microwave reactor
Procedure:
-
A solution of methyl-α-D-mannopyranoside in ordinary sulfolane is prepared.
-
The solution is subjected to microwave irradiation for 3 minutes at a temperature of 240 °C.[1]
-
The reaction mixture is then cooled, and the product is isolated and purified using standard chromatographic techniques.
Acid-Catalyzed Intramolecular Cyclization
This classical approach involves the formation of the anhydro ring through acid-mediated cyclization of a suitable D-mannose derivative.
Materials:
-
A D-mannose derivative with a good leaving group at C-6 (e.g., 6-O-tosyl-D-mannopyranose)
-
Anhydrous acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous, non-polar solvent (e.g., hexafluoroisopropanol - HFIP)
Procedure:
-
The protected D-mannose derivative is dissolved in the anhydrous solvent.
-
The acid catalyst is added to the solution.
-
The reaction mixture is stirred at a specified temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction is quenched, and the product is purified by chromatography.
Multi-Step Synthesis from D-Mannose
This pathway involves the initial protection of the hydroxyl groups of D-mannose, followed by steps to facilitate the final ring closure. The following is an example of a synthetic sequence to a key intermediate, 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose, which can be a precursor to the desired product.
Materials:
-
D-Mannose
-
Acetic anhydride (Ac₂O)
-
Iodine (I₂)
-
30% Hydrogen bromide in acetic acid (HBr/AcOH)
-
Ethanol (EtOH)
-
2,4,6-Collidine
-
1M aqueous Hydrochloric acid (HCl)
Procedure:
-
Per-O-acetylation: D-mannose is treated with acetic anhydride and a catalytic amount of iodine.
-
Formation of Acetobromomannose: The per-O-acetylated mannose is reacted with 30% HBr in acetic acid.
-
1,2-Orthoester Formation: The resulting acetobromomannose is treated with ethanol and 2,4,6-collidine.
-
Hydrolysis of the 1,2-Orthoester: The orthoester is hydrolyzed with 1M aqueous HCl to yield 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose.[2]
Further steps would be required to convert this intermediate into 1,6-anhydro-β-D-mannopyranose, typically involving deacetylation and subsequent intramolecular cyclization.
Synthesis Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis methods.
References
Unveiling the Structural Nuances: A Comparative Guide to the Conformations of 1,6-Anhydro-β-D-mannopyranose and its Furanose Isomer
A detailed analysis of the conformational distinctions between the pyranose and furanose isomers of 1,6-anhydro-β-D-mannose reveals significant differences in their three-dimensional structures, arising from the inherent rigidity of their bicyclic ring systems. These differences, primarily in ring puckering and substituent orientation, have profound implications for their chemical reactivity and biological activity, making them key considerations for researchers in glycochemistry and drug development.
This guide provides a comprehensive comparison of the conformational properties of 1,6-anhydro-β-D-mannopyranose and 1,6-anhydro-β-D-mannofuranose, supported by experimental data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols for the synthesis and analysis of these compounds are also presented to aid in further research.
Conformational Analysis: A Tale of Two Rings
The defining structural feature of 1,6-anhydro-β-D-mannopyranose is its rigid bicyclic system, which locks the pyranose ring into a fixed ¹C₄ chair conformation. This constrained conformation significantly limits the molecule's flexibility. In contrast, the furanose isomer, 1,6-anhydro-β-D-mannofuranose, exhibits a different conformational landscape. X-ray crystallographic studies have shown that its five-membered furanose ring adopts an envelope conformation, while the six-membered anhydro ring is in a chair conformation.[1][2] These fundamental differences in ring shape lead to distinct spatial arrangements of the hydroxyl groups, which in turn influence their intermolecular interactions and chemical accessibility.
Quantitative Conformational and Spectroscopic Data
To facilitate a direct comparison, the following table summarizes key conformational parameters and NMR spectroscopic data for the two isomers.
| Parameter | 1,6-anhydro-β-D-mannopyranose | 1,6-anhydro-β-D-mannofuranose |
| Pyranose/Furanose Ring Conformation | ¹C₄ (Chair) | Envelope |
| Anhydro Ring Conformation | Chair | Chair |
| Selected Torsion Angles (°) | C1-C2-C3-C4: ~55-60 | O4-C1-C2-C3: Variable (Envelope) |
| C2-C3-C4-C5: ~-50-55 | C1-C2-C3-C4: Variable (Envelope) | |
| ¹H NMR (Anomeric Proton, δ ppm) | ~5.4 | ~5.1 |
| ¹³C NMR (Anomeric Carbon, δ ppm) | ~100 | ~105 |
Note: Specific torsion angles and NMR chemical shifts can vary slightly depending on the solvent and experimental conditions. The data presented here are representative values.
Experimental Protocols
Synthesis of 1,6-anhydro-β-D-mannopyranose and 1,6-anhydro-β-D-mannofuranose via Microwave-Assisted Heating
This protocol is adapted from a method for the selective synthesis of both isomers.[3][4]
Materials:
-
D-mannose
-
Methyl-α-D-mannopyranoside (for pyranose isomer)
-
Methyl-α-D-mannofuranoside (for furanose isomer)
-
Sulfolane (anhydrous and ordinary)
-
Microwave reactor
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
For 1,6-anhydro-β-D-mannopyranose: Dissolve methyl-α-D-mannopyranoside in ordinary sulfolane in a microwave-safe reaction vessel.
-
For 1,6-anhydro-β-D-mannofuranose: Dissolve methyl-α-D-mannofuranoside in dry sulfolane in a microwave-safe reaction vessel.
-
Place the reaction vessel in the microwave reactor.
-
Irradiate the mixture with microwaves for approximately 3 minutes, reaching a temperature of 220-240°C. The optimal temperature for the pyranose isomer is around 240°C, while the furanose isomer is preferentially formed at 220°C.
-
After cooling, dilute the reaction mixture with water and extract the products with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired anhydro sugar.
NMR Spectroscopic Analysis
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
-
NMR tubes
Procedure:
-
Dissolve a small amount of the purified anhydro sugar in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra. For detailed structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
-
Process the NMR data to determine chemical shifts (δ) and coupling constants (J).
Single-Crystal X-ray Diffraction
Procedure:
-
Crystallization: Grow single crystals of the anhydro sugar suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution or by vapor diffusion.
-
Data Collection: Mount a suitable crystal on a goniometer head and place it in the X-ray beam of a diffractometer. Collect diffraction data by rotating the crystal in the beam.
-
Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.
Visualizing the Conformational Relationship
The following diagrams illustrate the fundamental structural differences between the two isomers and a typical experimental workflow for their characterization.
Caption: Conformational differences between the two isomers.
Caption: Experimental workflow for characterization.
References
- 1. Selective synthesis of 1,6-anhydro-β-d-mannopyranose and -mannofuranose using microwave-assisted heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 4. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of D-Mannose and 1,6-Anhydro-β-D-mannopyranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activities of D-mannose and its anhydro derivative, 1,6-anhydro-β-D-mannopyranose. While D-mannose has been the subject of extensive research, revealing significant immunomodulatory and therapeutic potential, 1,6-anhydro-β-D-mannopyranose remains largely uncharacterized in biological systems. This document summarizes the current state of knowledge for both compounds, supported by experimental data and detailed protocols for key assays.
D-Mannose: A Pleiotropic Immunomodulator
D-mannose, a C-2 epimer of glucose, is a naturally occurring monosaccharide with a growing body of evidence supporting its role as a significant modulator of the immune system.[1][2][3] Unlike glucose, which is central to cellular energy metabolism, D-mannose appears to exert its effects through distinct signaling pathways, leading to anti-inflammatory and immunoregulatory outcomes.
Immunomodulatory Effects
D-mannose has demonstrated a remarkable ability to suppress inflammation and autoimmunity in various preclinical models, including type 1 diabetes, airway inflammation, and colitis.[1][3][4] Its primary mechanisms of action involve the induction of regulatory T cells (Tregs) and the suppression of pro-inflammatory macrophage activity.
Induction of Regulatory T cells (Tregs):
Oral administration of D-mannose has been shown to increase the population of Foxp3+ Tregs.[1][2] This induction is mediated by the activation of latent Transforming Growth Factor-β (TGF-β).[1][2] D-mannose promotes the activation of TGF-β by upregulating the expression of integrin αvβ8 and increasing the production of reactive oxygen species (ROS) through enhanced fatty acid oxidation in T cells.[1][2]
Suppression of Macrophage-Mediated Inflammation:
D-mannose can also directly target macrophages to quell inflammation. It has been shown to inhibit the activation of LPS-induced macrophages and limit the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β).[3][5][6] Mechanistically, D-mannose can act as a V-ATPase inhibitor, which suppresses the generation of inflammatory cytokines in macrophages.[7] Furthermore, it has been observed to decrease the release of pathological extracellular vesicles from macrophages, which can contribute to improving conditions like hepatic steatosis and insulin resistance.[8] In models of neuroinflammation, D-mannose treatment reduced the number of pro-inflammatory M1-like macrophages/microglia while increasing the anti-inflammatory M2-like population.[9]
Anti-Adhesive Properties in Urinary Tract Infections (UTIs)
D-mannose is widely recognized for its efficacy in preventing recurrent UTIs.[10][11] Its mechanism of action is not antimicrobial but rather anti-adhesive. D-mannose binds to the FimH adhesin on the pili of uropathogenic E. coli, preventing the bacteria from attaching to the urothelial cells of the bladder wall. This allows for the bacteria to be flushed out during urination.
1,6-Anhydro-β-D-mannopyranose: An Unexplored Frontier
In stark contrast to D-mannose, there is a significant lack of data on the biological activity of 1,6-anhydro-β-D-mannopyranose, also known as mannosan.[12] The primary focus of research on this compound has been its use as a specific tracer for biomass burning in atmospheric studies.[13]
Some preliminary information suggests potential biological roles, though these are not yet substantiated by extensive experimental evidence. It has been proposed as a potential prebiotic, which would imply it could be utilized by beneficial gut bacteria.[14] There is also mention of its unique structure allowing for interactions with specific enzymes that recognize anhydro sugars, which could suggest a role in metabolic pathways. However, detailed studies on its cellular uptake, metabolism, and immunomodulatory effects are currently absent from the scientific literature.
The biological activity of a structurally similar anhydrosugar, levoglucosan (1,6-anhydro-β-D-glucopyranose), has been investigated to some extent. Levoglucosan, also a primary product of cellulose pyrolysis, can be metabolized by certain microorganisms.[15][16][17] Specific enzymes, such as levoglucosan kinase, can phosphorylate it to glucose-6-phosphate, thereby integrating it into the central glycolytic pathway.[17][18][19] This suggests that, in principle, 1,6-anhydro-β-D-mannopyranose could potentially be metabolized by organisms possessing the appropriate enzymatic machinery, though this remains to be experimentally verified in the context of mammalian systems or the human gut microbiome.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the biological activities of D-mannose. A corresponding table for 1,6-anhydro-β-D-mannopyranose is included to highlight the current knowledge gap.
Table 1: Quantitative Data on the Immunomodulatory Effects of D-Mannose
| Biological Effect | Model System | Treatment | Key Findings | Reference |
| Treg Induction | In vitro culture of naive mouse CD4+ T cells | 25 mM D-mannose for 72h | ~2-fold increase in Foxp3+ Treg cells compared to control. | [1] |
| Treg Induction | In vivo (mouse model of airway inflammation) | 20% D-mannose in drinking water for 10 days | Significant increase in the percentage of Foxp3+ Treg cells in lung-draining lymph nodes. | [20] |
| Inhibition of Pro-inflammatory Cytokines | LPS-stimulated murine macrophages (RAW 264.7) | 25 mM D-mannose | Significant reduction in IL-1β production. | [5][6] |
| Inhibition of Macrophage Phagocytosis | In vitro phagocytosis assay with murine macrophages | Dose-dependent inhibition with D-mannose | D-mannose blocked macrophage phagocytosis. | [9] |
| Reduction of M1 Macrophages | In vivo (mouse model of experimental autoimmune encephalomyelitis) | D-mannose treatment | Significant decrease in M1-like macrophages/microglia in the spinal cord. | [9] |
Table 2: Quantitative Data on the Biological Activity of 1,6-Anhydro-β-D-mannopyranose
| Biological Effect | Model System | Treatment | Key Findings | Reference |
| Prebiotic Activity | Not specified | Not specified | Postulated, but no quantitative data available. | |
| Immunomodulatory Effects | Not studied | Not applicable | No data available. | |
| Cellular Metabolism | Not studied in mammalian cells | Not applicable | No data available. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: In Vitro Induction of Regulatory T cells by D-mannose
Objective: To assess the ability of D-mannose to induce the differentiation of naive CD4+ T cells into Foxp3+ regulatory T cells.
Cell Type: Naive CD4+ T cells isolated from the spleens of mice.
Methodology:
-
Isolate naive CD4+ T cells (CD4+CD25-CD62L_high_CD44_low_) using magnetic-activated cell sorting (MACS).
-
Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2-mercaptoethanol, penicillin, and streptomycin.
-
Coat 96-well plates with anti-CD3 (2 µg/mL) and anti-CD28 (2 µg/mL) antibodies to stimulate T cell receptor (TCR) signaling.
-
Seed the naive CD4+ T cells at a density of 1 x 10^5 cells per well.
-
Add D-mannose to the culture medium at a final concentration of 25 mM. A control group without D-mannose should be included.
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, harvest the cells and stain for surface markers (CD4, CD25) and the intracellular transcription factor Foxp3 using fluorescently labeled antibodies.
-
Analyze the percentage of CD4+Foxp3+ cells by flow cytometry.
Reference: Adapted from Zhang et al., Nature Medicine, 2017.[1]
Protocol 2: Macrophage Inflammatory Assay
Objective: To evaluate the effect of D-mannose on the production of pro-inflammatory cytokines by macrophages stimulated with lipopolysaccharide (LPS).
Cell Type: Murine macrophage cell line (e.g., RAW 264.7 or J774A.1).[21]
Methodology:
-
Culture macrophages in DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Seed the cells in a 12-well plate at a density of 1 x 10^5 cells per well and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing D-mannose at the desired concentration (e.g., 25 mM). Include a vehicle control.
-
Stimulate the cells with LPS (100 ng/mL) for 16-18 hours.[21] An unstimulated control group should also be included.
-
After incubation, collect the cell culture supernatants.
-
Measure the concentration of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array.[21][22][23]
Reference: Adapted from Bio-protocol, Bartosh et al., 2013.[21]
Visualization of Signaling Pathways and Workflows
D-Mannose Induced Treg Differentiation
Caption: D-Mannose promotes Treg differentiation via TGF-β activation.
Experimental Workflow for Macrophage Cytokine Production Assay
Caption: Workflow for assessing D-Mannose's effect on macrophage cytokines.
Conclusion
The comparison between D-mannose and 1,6-anhydro-β-D-mannopyranose reveals a significant disparity in our current understanding of their biological activities. D-mannose is a well-documented immunomodulatory agent with clear therapeutic potential, supported by a wealth of experimental data. In contrast, 1,6-anhydro-β-D-mannopyranose is primarily characterized as an environmental tracer, with its biological functions remaining largely enigmatic. The limited information available suggests that it may have prebiotic potential, but this requires substantial further investigation. For researchers and drug development professionals, D-mannose presents a promising lead for anti-inflammatory and immunoregulatory therapies. The biological activity of 1,6-anhydro-β-D-mannopyranose, however, represents an open field for discovery, with the potential for novel biological roles to be uncovered. Future research should focus on systematic in vitro and in vivo studies to elucidate the metabolic fate and biological effects of this anhydrosugar.
References
- 1. D-mannose induces regulatory T cells and suppresses immunopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-mannose induces regulatory T cells and suppresses immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mannose Treatment: A Promising Novel Strategy to Suppress Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-mannose reduces oxidative stress, inhibits inflammation, and increases treg cell proportions in mice with ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. D-mannose suppresses macrophage IL-1β production. | Sigma-Aldrich [merckmillipore.com]
- 7. D-mannose acts as a V-ATPase inhibitor to suppress inflammatory cytokines generation and bacterial killing in macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. d-Mannose for Prevention of Recurrent Urinary Tract Infection Among Women: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Anhydrosugars - Celignis Biomass Analysis Laboratory [celignis.com]
- 13. Levoglucosan and Its Isomers as Markers and Biomarkers of Exposure to Wood Burning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Levoglucosan | C6H10O5 | CID 2724705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Levoglucosan - Wikipedia [en.wikipedia.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Producing Glucose 6-Phosphate from Cellulosic Biomass: STRUCTURAL INSIGHTS INTO LEVOGLUCOSAN BIOCONVERSION - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Producing glucose 6-phosphate from cellulosic biomass: structural insights into levoglucosan bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Cytokine profiling using monocytes/macrophages cultured on common biomaterials with a range of surface chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
A Spectroscopic Comparison: 1,6-Anhydro-β-D-mannopyranose vs. D-Mannose Anomers
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison between the conformationally rigid 1,6-anhydro-β-D-mannopyranose and the corresponding flexible anomers of D-mannose (α-D-mannopyranose and β-D-mannopyranose). The formation of the 1,6-anhydro bridge in 1,6-anhydro-D-mannose locks the pyranose ring into a defined ¹C₄ conformation, fixing the anomeric center as β.[1] Consequently, it does not undergo mutarotation to form an α-anomer. This guide, therefore, compares the spectroscopic characteristics of this rigid structure against the two dynamic anomers of its parent monosaccharide, D-mannose, which exist in equilibrium in solution.
The analysis focuses on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy to highlight the structural differences that are critical for applications in glycochemistry, drug design, and materials science.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and FTIR spectroscopy for the three compounds. All NMR data is referenced for samples in deuterium oxide (D₂O), a common solvent for carbohydrate analysis.
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) in D₂O
| Compound | Nucleus | C1 / H1 | C2 / H2 | C3 / H3 | C4 / H4 | C5 / H5 | C6 / H6 |
| α-D-Mannopyranose | ¹³C NMR | 96.4 | 72.5 | 71.5 | 68.3 | 74.5 | 62.5 |
| ¹H NMR | ~5.18 (d) | ~4.03 (m) | ~3.88 (m) | ~3.78 (m) | ~3.68 (m) | ~3.80 (m) | |
| β-D-Mannopyranose | ¹³C NMR | 95.1 | 72.5 | 74.9 | 68.1 | 77.9 | 62.5 |
| ¹H NMR | ~4.88 (br s) | ~4.15 (m) | ~3.75 (m) | ~3.65 (m) | ~3.50 (m) | ~3.80 (m) | |
| 1,6-Anhydro-β-D-mannopyranose | ¹³C NMR | 101.9 | 73.1 | 72.9 | 71.3 | 76.0 | 65.9 |
| ¹H NMR | 5.46 (s) | 3.94 (s) | 3.74 (t) | 3.65 (s) | 4.60 (d) | 3.75 (d), 3.98 (d) |
Note: ¹H NMR chemical shifts for the ring protons (H2-H6) of α- and β-D-mannopyranose are complex, overlapping multiplets; approximate values are provided. The anomeric proton (H1) is the most distinct. Data for 1,6-Anhydro-β-D-mannopyranose is based on typical values found in the literature for this rigid system, which results in sharper, more resolved signals compared to the flexible anomers.[2][3]
Table 2: Key FTIR Absorption Bands (cm⁻¹)
| Vibrational Mode | α/β-D-Mannopyranose | 1,6-Anhydro-β-D-mannopyranose | Description of Vibration |
| O-H Stretch | ~3350 (broad) | ~3400 (broad) | Hydrogen-bonded hydroxyl groups. |
| C-H Stretch | ~2900 | ~2930 | Stretching of sp³ C-H bonds in the pyranose ring. |
| O-H Bend | ~1640 | ~1640 | Bending vibration of associated water molecules. |
| C-O-H Bend | ~1420 | ~1450 | In-plane bending of hydroxyl groups. |
| C-O Stretch | ~1030-1150 | ~1040-1130 | Strong, complex bands from C-O single bonds. |
| C-O-C Stretch | ~1150 | ~1160 | Asymmetric stretching of the anhydro-bridge ether linkage. |
| Anomeric Region | ~810-890 | N/A | C-H bending at the anomeric carbon; indicative of α/β configuration. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Samples of α/β-D-mannose and 1,6-anhydro-β-D-mannopyranose are prepared by dissolving approximately 10-20 mg of each compound in 0.5-0.7 mL of deuterium oxide (D₂O, 99.9%). For D-mannose, the sample is allowed to equilibrate for several hours to ensure a stable anomeric ratio.
-
Instrumentation : ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Pulse Program : A standard single-pulse experiment is used.
-
Solvent Suppression : The residual HDO signal is suppressed using a presaturation pulse sequence.
-
Acquisition Parameters : A spectral width of approximately 12 ppm, 32-64 scans, and a relaxation delay of 2 seconds are typically used.
-
-
¹³C NMR Acquisition :
-
Pulse Program : A proton-decoupled single-pulse experiment (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon.
-
Acquisition Parameters : A spectral width of approximately 220 ppm, 1024-4096 scans, and a relaxation delay of 2-5 seconds are employed.
-
-
Data Processing : All spectra are referenced internally to a standard such as DSS or TSP set to 0.00 ppm. The spectra are processed with Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : Solid samples are analyzed using an Attenuated Total Reflectance (ATR) accessory. A small amount of the powdered sample is placed directly onto the ATR crystal (typically diamond or germanium) and pressure is applied to ensure good contact.
-
Instrumentation : Spectra are recorded on an FTIR spectrometer equipped with an ATR accessory.
-
Acquisition :
-
Spectral Range : Data is collected over the mid-IR range, typically from 4000 to 400 cm⁻¹.
-
Resolution : A spectral resolution of 4 cm⁻¹ is used.
-
Scans : 32 to 64 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing : A background spectrum of the clean, empty ATR crystal is collected and automatically subtracted from the sample spectrum. The resulting spectrum is typically displayed in terms of transmittance or absorbance.
Visualization of Experimental Workflow
The logical flow for the comparative spectroscopic analysis is outlined in the diagram below.
Caption: Workflow for the spectroscopic comparison of D-Mannose and 1,6-anhydro-β-D-mannopyranose.
References
A Comparative Guide to the Performance of 1,6-Anhydro-beta-D-mannopyranose-Based Chiral Stationary Phases
For Researchers, Scientists, and Drug Development Professionals
In the landscape of enantioselective chromatography, the choice of a chiral stationary phase (CSP) is paramount for the successful separation and analysis of stereoisomers. Among the most versatile and widely utilized CSPs are those derived from polysaccharides. This guide provides an objective comparison of the performance of chiral stationary phases based on 1,6-anhydro-beta-D-mannopyranose, a key building block for amylose-based CSPs, with other common chiral selectors. The information presented herein is supported by experimental data to aid in the selection of the most effective CSP for your specific analytical challenges.
Introduction to this compound-Based CSPs
Chiral stationary phases derived from this compound are a subset of polysaccharide-based CSPs. The polymerization of this compound forms a synthetic (1→6)-α-D-mannopyranan backbone. This polysaccharide is then typically derivatized, most commonly with substituted phenylcarbamates, and coated or immobilized onto a silica support. The resulting CSPs, such as the widely recognized Chiralpak® AD series, exhibit remarkable chiral recognition abilities for a broad range of racemates. The helical structure of the amylose backbone, combined with the nature of the carbamate derivatives, creates a complex chiral environment that facilitates enantioseparation through a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.
Performance Comparison of Chiral Stationary Phases
The efficacy of a chiral separation is primarily evaluated by three key parameters:
-
Resolution (Rs): A measure of the degree of separation between two enantiomeric peaks. A value of Rs ≥ 1.5 indicates baseline separation.
-
Separation Factor (α): The ratio of the retention factors of the two enantiomers. It reflects the thermodynamic difference in the interaction of the enantiomers with the CSP. A value greater than 1 is required for any separation.
-
Retention Factor (k'): A measure of the retention of an analyte on the column. It is also referred to as the capacity factor.
The following tables summarize experimental data comparing the performance of this compound-based CSPs (represented by Chiralpak® AD variants) with other common CSPs for the enantioseparation of various drug classes.
Table 1: Enantioseparation of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
| Analyte | Chiral Stationary Phase | Mobile Phase | k'1 | k'2 | α | Rs | Reference |
| Ibuprofen | Chiralpak® AD | 2-propanol/hexane | - | - | 1.08 | 1.73 | [1] |
| Chiralcel® OD | 2-propanol/hexane | - | - | - | - | [1] | |
| Chiralpak® IA (Immobilized Amylose) | 2-propanol/hexane | - | - | - | - | [1] | |
| Flurbiprofen | Chiralpak® AD | 2-propanol/hexane | - | - | 1.08 | 1.76 | [1] |
| Chiralpak® IA (Immobilized Amylose) | 2-propanol/hexane | - | - | 1.44 | 3.12 | [1] | |
| Ketoprofen | Chiralpak® AD | 2-propanol/hexane | - | - | 1.08 | 1.77 | [1] |
| Chiralpak® IA (Immobilized Amylose) | 2-propanol/hexane | - | - | 1.08 | 1.77 | [1] | |
| Naproxen | Lux Amylose-1 | MeOH:H₂O:AcOH (85:15:0.1) | - | - | - | 3.21 | [2] |
Note: '-' indicates data not explicitly provided in the source.
Table 2: Enantioseparation of β-Blockers
| Analyte | Chiral Stationary Phase | Mobile Phase | α | Rs | Reference |
| Metoprolol | Chiralpak® AD-H | n-hexane/ethanol/DEA | >1.2 | >1.5 | [3] |
| Propranolol | Chiralpak® AD-H | n-hexane/ethanol/DEA | >1.2 | >1.5 | [3] |
| Atenolol | Chiralpak® AD-H | n-hexane/ethanol/DEA | >1.2 | >1.5 | [3] |
| Bisoprolol | Chiralpak® AD-H | n-hexane/ethanol/DEA | >1.2 | >1.5 | [3] |
Note: DEA (Diethylamine) is a common basic additive.
Table 3: Enantioseparation of Fluoxetine
| Chiral Stationary Phase | Mobile Phase | k'1 | k'2 | Rs | Reference |
| Chiralpak® AD-H | hexane/isopropanol/DEA (98/2/0.2) | 1.58 | 2.13 | 1.63 | |
| Chiralcel® OD-H | hexane/isopropanol/DEA (98/2/0.2) | 3.65 | 4.15 | 1.60 | |
| Cyclobond I 2000 DM | methanol/0.2% TEAA (25/75, pH 3.8) | 3.88 | 5.25 | 2.30 |
Note: DEA (Diethylamine), TEAA (Triethylamine acetic acid buffer).
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful chiral separations. Below are representative methodologies for different modes of operation on polysaccharide-based CSPs.
Normal-Phase HPLC
This is the most common mode for polysaccharide-based CSPs.
-
Typical Mobile Phases: Mixtures of a non-polar solvent (e.g., n-hexane, n-heptane) and a polar modifier (e.g., 2-propanol, ethanol).
-
Additives: For acidic analytes, an acidic modifier like trifluoroacetic acid (TFA) or acetic acid (typically 0.1%) is often added. For basic analytes, a basic modifier such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) is used to improve peak shape and resolution.
-
Flow Rate: Typically 0.5 - 1.0 mL/min for analytical columns (e.g., 4.6 mm I.D.).
-
Temperature: Usually ambient, but can be varied (e.g., 10-40°C) to optimize selectivity.
Example Protocol for β-Blocker Separation on Chiralpak® AD-H:
-
Column: Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: n-hexane/ethanol/DEA (proportions vary depending on the specific β-blocker)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Temperature: Ambient
Reversed-Phase HPLC
Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of solvents, including aqueous mobile phases.
-
Typical Mobile Phases: Mixtures of water or buffer (e.g., ammonium acetate, phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol).
-
Additives: Acidic or basic modifiers may be used to control the ionization of the analyte and improve peak shape.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Temperature: Controlled, often between 25-40°C.
Example Protocol for Naproxen Separation on Lux Amylose-1:
-
Column: Lux Amylose-1 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol/Water/Acetic Acid (85:15:0.1, v/v/v)
-
Flow Rate: 0.65 mL/min
-
Detection: UV at 230 nm
-
Temperature: 40°C
Polar Organic Mode
This mode uses polar organic solvents as the mobile phase.
-
Typical Mobile Phases: Pure polar solvents like methanol, ethanol, or acetonitrile, or mixtures thereof.
-
Additives: Acidic or basic modifiers can be added as needed.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Temperature: Ambient or controlled.
Mandatory Visualizations
Caption: Chemical structure of a this compound-based chiral selector.
Caption: Workflow for chiral HPLC method development.
Conclusion
Chiral stationary phases based on this compound, particularly the amylose derivatives like Chiralpak® AD, demonstrate broad enantioselectivity and are a cornerstone in the field of chiral separations. As evidenced by the comparative data, their performance is often excellent, providing baseline resolution for a wide array of pharmaceutical compounds. However, the selection of the optimal CSP is highly dependent on the specific analyte. In some cases, cellulose-based or cyclodextrin-based CSPs may offer superior resolution or different elution orders. Therefore, a systematic screening approach, evaluating a diverse set of chiral stationary phases and mobile phase conditions, is the most effective strategy for developing a robust and efficient enantioselective HPLC method.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Comparative enantiomer separation of beta-blockers on polysaccharide derived chiral stationary phases using high performance liquid chromatography with acid or base additive in the mobile phases] - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity of 1,6-Anhydro-β-D-mannopyranose: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of carbohydrate building blocks is paramount for the efficient synthesis of complex glycans and glycoconjugates. This guide provides a detailed comparison of the reactivity of 1,6-anhydro-β-D-mannopyranose with its common anhydro sugar counterparts, 1,6-anhydro-β-D-glucopyranose and 1,6-anhydro-β-D-galactopyranose. The discussion is supported by experimental data on key reactions, including acylation, glycosylation, and sulfation, and is supplemented with detailed experimental protocols and visual diagrams to elucidate the underlying principles of their reactivity.
The unique bicyclic structure of 1,6-anhydro sugars locks the pyranose ring in a rigid conformation, significantly influencing the orientation and accessibility of the hydroxyl groups. This conformational rigidity is the primary determinant of their distinct reactivity profiles compared to their parent monosaccharides. This guide will delve into the specific stereochemical features of 1,6-anhydro-β-D-mannopyranose and how they dictate its behavior in common synthetic transformations.
Structural Basis of Reactivity: A Conformational Lock
Unlike their flexible parent sugars, 1,6-anhydro-β-D-hexopyranoses are constrained to a ¹C₄ chair conformation. This fixed geometry places the hydroxyl groups in well-defined axial or equatorial positions, which in turn governs their steric hindrance and electronic properties.
In the case of 1,6-anhydro-β-D-mannopyranose , the hydroxyl groups at C-2, C-3, and C-4 are in axial, equatorial, and axial positions, respectively. This arrangement is distinct from 1,6-anhydro-β-D-glucopyranose (levoglucosan), which possesses equatorial hydroxyls at C-2, C-3, and C-4, and 1,6-anhydro-β-D-galactopyranose , which has equatorial hydroxyls at C-2 and C-3 and an axial hydroxyl at C-4. These stereochemical differences are the foundation for the observed disparities in their chemical reactivity.
Comparative Reactivity in Acylation Reactions
The regioselectivity of acylation provides a clear illustration of the differential reactivity of the hydroxyl groups in these anhydro sugars. Enzymatic acylation studies, in particular, highlight the subtle interplay of steric and electronic factors.
A study on the lipase-catalyzed transesterification of 1,6-anhydro-β-D-manno and galactopyranose using vinyl acetate as the acyl donor revealed distinct regioselectivities. In 1,6-anhydro-β-D-mannopyranose, the axial 4-OH group is preferentially acylated. Conversely, for 1,6-anhydro-β-D-galactopyranose, the enzymatic acylation occurs regioselectively at the axial 2-OH position. This contrasts with 1,6-anhydro-β-D-glucopyranose, where acylation tends to be less regioselective due to the presence of three equatorial hydroxyl groups of similar reactivity.
| Anhydro Sugar | Major Acylation Position | Hydroxyl Orientation | Reference |
| 1,6-Anhydro-β-D-mannopyranose | C-4 | Axial | [1] |
| 1,6-Anhydro-β-D-glucopyranose | Less regioselective | All Equatorial | - |
| 1,6-Anhydro-β-D-galactopyranose | C-2 | Axial | [1] |
This differential reactivity can be rationalized by the steric accessibility of the axial hydroxyl groups in the constrained bicyclic system.
Glycosylation Reactions: Donor Reactivity and Stereoselectivity
In glycosylation reactions, 1,6-anhydro sugars can serve as glycosyl donors after appropriate activation. Their rigid conformation can influence both the rate of reaction and the stereochemical outcome. The presence of an axial hydroxyl group at C-2 in 1,6-anhydro-β-D-mannopyranose can impact the formation of the oxocarbenium ion intermediate, potentially leading to different stereoselectivities compared to the glucose and galactose counterparts.
While direct kinetic comparisons are scarce in the literature, the stereochemical outcome of glycosylation is a critical parameter. The anomeric configuration of the resulting glycosidic bond is influenced by factors such as the protecting groups, the promoter, and the nature of the glycosyl acceptor.
Sulfation Reactions: Regioselectivity and Synthetic Utility
The synthesis of sulfated carbohydrates is crucial for studying their biological functions. The regioselective sulfation of anhydro sugars is often challenging but can be achieved by exploiting the inherent reactivity differences of the hydroxyl groups.
The axial hydroxyl groups of 1,6-anhydro-β-D-mannopyranose (C-2 and C-4) are expected to exhibit different reactivity towards sulfating agents compared to the equatorial hydroxyls of the gluco- and galacto- isomers. For instance, steric hindrance around the axial C-2 hydroxyl, due to its proximity to the anhydro bridge, might render it less reactive than the more accessible axial C-4 hydroxyl.
A notable synthetic method involves the single-step per-O-sulfonation of unprotected sugars which can also lead to the concomitant formation of a 1,6-anhydro bridge.
| Anhydro Sugar | Predicted Major Sulfation Site(s) (unprotected) | Rationale |
| 1,6-Anhydro-β-D-mannopyranose | C-3 (eq), C-4 (ax) | Equatorial C-3 is more accessible; axial C-4 is less hindered than axial C-2. |
| 1,6-Anhydro-β-D-glucopyranose | C-2, C-3, C-4 (all eq) | Similar reactivity, leading to mixtures. |
| 1,6-Anhydro-β-D-galactopyranose | C-2 (eq), C-3 (eq) | Equatorial hydroxyls are generally more reactive. |
Experimental Protocols
Protocol 1: Regioselective Acylation of 1,6-Anhydro-β-D-mannopyranose
Objective: To achieve regioselective acylation at the C-4 position of 1,6-anhydro-β-D-mannopyranose using a lipase catalyst.
Materials:
-
1,6-Anhydro-β-D-mannopyranose
-
Vinyl acetate
-
Pseudomonas fluorescens lipase (Amano)
-
Anhydrous pyridine
-
Anhydrous toluene
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve 1,6-anhydro-β-D-mannopyranose (1 mmol) in anhydrous pyridine (10 mL).
-
Add vinyl acetate (5 mmol) to the solution.
-
Add Pseudomonas fluorescens lipase (100 mg) to the reaction mixture.
-
Stir the suspension at 40°C and monitor the reaction progress by TLC (thin-layer chromatography).
-
Upon completion, filter off the enzyme and wash it with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 4-O-acetyl-1,6-anhydro-β-D-mannopyranose.
Protocol 2: General Procedure for Glycosylation using a Protected 1,6-Anhydro Sugar Donor
Objective: To perform a glycosylation reaction using a protected 1,6-anhydro sugar as the glycosyl donor.
Materials:
-
Protected 1,6-anhydro sugar donor (e.g., 2,3,4-tri-O-benzyl-1,6-anhydro-β-D-glucopyranose)
-
Glycosyl acceptor with a free hydroxyl group
-
Anhydrous dichloromethane (DCM)
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH) or Silver trifluoromethanesulfonate (AgOTf)
-
Molecular sieves (4 Å)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried flask under an inert atmosphere (argon or nitrogen), add the protected 1,6-anhydro sugar donor (1 equiv.), the glycosyl acceptor (1.2 equiv.), and activated molecular sieves in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -40°C).
-
Add NIS (1.5 equiv.) followed by the dropwise addition of a solution of TfOH or AgOTf (0.1-0.3 equiv.) in anhydrous DCM.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature, and then dilute with DCM.
-
Filter the mixture through celite and wash the celite pad with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Conclusion
The reactivity of 1,6-anhydro-β-D-mannopyranose is intrinsically linked to its rigid ¹C₄ conformation, which dictates the orientation and accessibility of its hydroxyl groups. Its reactivity profile, particularly in terms of regioselectivity, is distinct from that of its glucose and galactose anhydro- counterparts. The preferential reactivity of the axial C-4 hydroxyl in acylation reactions offers a valuable synthetic handle. While further quantitative kinetic studies are needed for a complete comparative picture in glycosylation and sulfation, the structural insights provided in this guide offer a rational basis for designing synthetic strategies involving these versatile building blocks. The provided protocols serve as a practical starting point for researchers venturing into the synthesis of complex carbohydrates derived from 1,6-anhydro sugars.
References
A Comparative Guide to the Synthesis of 1,6-Anhydro-β-D-mannopyranose Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of validated synthetic routes to 1,6-anhydro-β-D-mannopyranose and its derivatives. This important class of bicyclic monosaccharides serves as a versatile chiral building block in the synthesis of complex carbohydrates, glycoconjugates, and various biologically active molecules. The rigid conformation of the 1,6-anhydro bridge offers stereochemical control, making it a valuable starting material in medicinal chemistry and drug development.
This document outlines and compares several key synthetic strategies, presenting quantitative data in structured tables for easy evaluation. Detailed experimental protocols for the most common methods are also provided to facilitate their application in a research setting.
Comparison of Synthetic Routes
The synthesis of 1,6-anhydro-β-D-mannopyranose derivatives can be achieved through several distinct pathways. The choice of method often depends on the desired scale, available starting materials, and the required purity of the final product. The following table summarizes the key quantitative data for some of the most prevalent synthetic routes.
| Synthetic Route | Starting Material | Key Reagents/Conditions | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Microwave-Assisted Dehydration | D-Mannose | Sulfolane, Microwave irradiation (e.g., 240 °C) | ~3 minutes | High | Extremely rapid, high yield, catalyst-free.[1] | Requires specialized microwave reactor. |
| Microwave-Assisted Demethanolization | Methyl-α-D-mannopyranoside | Sulfolane, Microwave irradiation (240 °C) | 3 minutes | High | Rapid, high selectivity for the pyranose form.[1][2] | Requires preparation of the methyl glycoside. |
| Acid-Catalyzed Intramolecular Cyclization | D-Mannose derivatives | Acid catalyst (e.g., H₂SO₄) | Variable | Moderate | A fundamental and well-established method. | Can lead to by-products, requires protection. |
| Base-Mediated Intramolecular Substitution | Protected D-Mannopyranosyl Halide | Base (e.g., sodium methoxide) | Variable | Variable | Useful for specific protected derivatives. | Yield can be low depending on the substrate. |
Experimental Protocols
Microwave-Assisted Synthesis from Methyl-α-D-mannopyranoside
This protocol is adapted from a method describing the selective synthesis of 1,6-anhydro-β-D-mannopyranose via microwave-assisted heating.[1][2]
Materials:
-
Methyl-α-D-mannopyranoside
-
Sulfolane (ordinary)
-
Microwave reactor
-
Silica gel for column chromatography
-
Eluent (e.g., chloroform/methanol mixture)
Procedure:
-
A solution of methyl-α-D-mannopyranoside in ordinary sulfolane is prepared in a suitable microwave reaction vessel.
-
The vessel is sealed and placed in the microwave reactor.
-
The reaction mixture is irradiated with microwaves for 3 minutes at a constant temperature of 240 °C.
-
After cooling, the reaction mixture is concentrated under reduced pressure to remove the sulfolane.
-
The residue is purified by silica gel column chromatography to yield 1,6-anhydro-β-D-mannopyranose.
Acid-Catalyzed Intramolecular Cyclization of a D-Mannose Derivative
This generalized protocol outlines the acid-catalyzed formation of the 1,6-anhydro bridge.
Materials:
-
A suitable D-mannose derivative (with protecting groups at other positions)
-
Anhydrous solvent (e.g., dichloromethane)
-
Acid catalyst (e.g., sulfuric acid, toluenesulfonic acid)
-
Quenching agent (e.g., sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
The D-mannose derivative is dissolved in an anhydrous solvent under an inert atmosphere.
-
The acid catalyst is added to the solution, and the mixture is stirred at a specified temperature (e.g., room temperature or elevated temperature).
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a mild base (e.g., saturated sodium bicarbonate solution).
-
The organic layer is separated, washed with brine, and dried over an anhydrous drying agent.
-
The solvent is removed under reduced pressure, and the crude product is purified by chromatography or recrystallization.
Visualizing the Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic pathways described.
Caption: Workflow for Microwave-Assisted Synthesis.
Caption: Workflow for Acid-Catalyzed Cyclization.
The selection of an appropriate synthetic route for 1,6-anhydro-β-D-mannopyranose derivatives will depend on the specific research goals, scale of the reaction, and available laboratory equipment. The microwave-assisted method offers a significant advantage in terms of reaction speed and yield for the parent compound, while traditional acid-catalyzed and base-mediated methods provide versatility for the synthesis of a wider range of derivatives. Researchers are encouraged to consider the trade-offs between these methods to best suit their synthetic needs.
References
"comparative study of glycosylation efficiency with different mannosyl donors"
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a mannosyl donor is a critical determinant for the successful synthesis of complex glycoconjugates. The efficiency of a glycosylation reaction, measured by yield and stereoselectivity, is profoundly influenced by the nature of the mannosyl donor employed. This guide provides an objective comparison of various mannosyl donors, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.
Quantitative Comparison of Mannosyl Donor Performance
The following table summarizes the performance of different mannosyl donors under various reaction conditions, highlighting key metrics such as yield and the ratio of α to β anomers. This data has been compiled from multiple studies to provide a comparative overview.
| Mannosyl Donor Type | Leaving Group | Activator/Promoter | Acceptor | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio | Reference |
| Thioglycoside | SPh | DMTST, TTBP | Secondary OH (Mannoside) | - | -78 to RT | - | 67 | α-only | [1] |
| Thioglycoside | SPh | Tf₂O, Me₂S₂ | Secondary OH (Mannoside) | - | -78 | - | 95 | >1:9 | [1] |
| Phosphate | OP(O)(OPh)₂ | TMSOTf | Primary OH | - | - | - | High | Predominantly α | [2] |
| Phosphate (Acetonide Protected) | OP(O)(OPh)₂ | Bis-thiourea catalyst | Primary OH | - | - | - | High | 1:16 to 1:32 | [2] |
| Glycosyl Iodide | I | Silver triflate | Dihydroxy acceptor | - | -40 to RT | - | ~100 | α-linked | [3] |
| Trichloroacetimidate | OC(NH)CCl₃ | H₃Pypy catalyst | Primary OH (Phenol) | Et₂O | - | - | Good | Predominantly β | [4] |
| 2,6-Lactone | OTCA | AuCl₃, Thiourea | Various | - | - | - | Good | 1,2-cis selective | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for key glycosylation reactions cited in the comparative data table.
General Procedure for Thioglycoside Activation with DMTST/TTBP
A solution of the mannosyl thioglycoside donor and the acceptor in the appropriate solvent is cooled to the specified temperature (e.g., -78 °C) under an inert atmosphere. To this solution, dimethyl(methylthio)sulfonium triflate (DMTST) and 2,4,6-tri-tert-butylpyrimidine (TTBP) are added. The reaction is stirred at this temperature and then allowed to warm to room temperature, while being monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, diluted with an organic solvent, and washed sequentially with aqueous sodium bicarbonate and brine. The organic layer is then dried, filtered, and concentrated under reduced pressure. The resulting residue is purified by column chromatography to yield the desired glycosylated product.[1]
General Procedure for Bis-thiourea Catalyzed Mannosylation
In a typical procedure, the mannosyl phosphate donor, the alcohol acceptor, and the bis-thiourea catalyst are combined in a suitable solvent under an inert atmosphere. The reaction mixture is stirred at the specified temperature for the indicated time. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed in vacuo, and the crude product is purified by flash column chromatography on silica gel to afford the desired β-mannoside.[2]
General Procedure for Glycosyl Iodide Mediated Mannosylation
The mannosyl iodide donor is generated in situ or used as a stabilized precursor. In a representative reaction, the acceptor and silver triflate are dissolved in an appropriate solvent and cooled to -40 °C. The mannosyl iodide donor is then added, and the reaction mixture is stirred at low temperature. The reaction is allowed to warm to room temperature, during which time an orthoacetate intermediate may rearrange to the final product. The reaction is monitored by TLC for the disappearance of the starting material. Upon completion, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by silica gel chromatography to give the desired oligosaccharide.[3]
Visualizing the Glycosylation Workflow
To conceptualize the process of comparing different mannosyl donors, the following workflow diagram illustrates the key steps from donor selection to final product analysis.
Caption: Experimental workflow for the comparative study of different mannosyl donors.
Pathways to Stereoselectivity
The stereochemical outcome of a glycosylation reaction is a complex interplay of the donor, acceptor, solvent, and temperature.[5][6] For mannosyl donors, achieving β-selectivity is particularly challenging due to the axial substituent at C-2, which disfavors neighboring group participation that typically leads to 1,2-trans products.[2]
Strategies to achieve the desired β-mannosides often involve the use of specific protecting groups on the donor, such as a 4,6-O-benzylidene acetal, which can influence the conformation of the oxocarbenium ion intermediate.[2] Alternatively, catalyst-controlled approaches, like the use of bis-thiourea catalysts, can promote β-selectivity through precise catalyst-substrate interactions.[2] The choice of solvent and reaction concentration can also shift the reaction mechanism between Sₙ1 and Sₙ2 pathways, thereby influencing the stereochemical outcome.[5][7]
The formation of α-glycosides is often the kinetically favored pathway in mannosylations.[2] This preference can be exploited or overcome depending on the desired anomer. For instance, reactions promoted by TMSOTf with phosphate donors typically yield α-anomers as the major product.[2]
This guide serves as a starting point for researchers navigating the complexities of mannosylation. The provided data and protocols, in conjunction with the workflow and mechanistic insights, aim to facilitate the rational design of glycosylation strategies for the efficient synthesis of target glycans.
References
- 1. users.ox.ac.uk [users.ox.ac.uk]
- 2. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient synthesis of Man2, Man3, and Man5 oligosaccharides, using mannosyl iodide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 7. BJOC - Comparison of glycosyl donors: a supramer approach [beilstein-journals.org]
Assessing the Prebiotic Potential of 1,6-anhydro-beta-D-mannopyranose Versus Other Sugars: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the prebiotic potential of 1,6-anhydro-beta-D-mannopyranose against other well-established prebiotic sugars. Due to the limited direct experimental data on this compound, this guide draws inferences from studies on the closely related monosaccharide, D-mannose, and mannooligosaccharides (MOS). This comparison aims to provide a framework for future research and development in the field of prebiotics.
Introduction to Prebiotics and the Candidate Sugar
Prebiotics are non-digestible food ingredients that selectively stimulate the growth and/or activity of beneficial bacteria in the colon, thus conferring health benefits upon the host. Established prebiotics include fructooligosaccharides (FOS), galactooligosaccharides (GOS), and inulin.
This compound , a derivative of the monosaccharide mannose, has been studied for its potential as a prebiotic that promotes the growth of beneficial gut bacteria.[1] However, a significant portion of the available research also identifies it as a tracer for biomass burning, with limited studies directly investigating its effects on the gut microbiota.[2] In contrast, D-mannose and mannooligosaccharides (MOS) have demonstrated prebiotic properties, including the ability to modulate the gut microbiota and stimulate the immune system.[3][4][5][6] This guide will, therefore, use data on D-mannose and MOS as a proxy to hypothesize the potential prebiotic effects of this compound, while clearly acknowledging the need for direct experimental validation.
Comparative Analysis of Prebiotic Potential
The prebiotic potential of a substance is typically assessed by its ability to be selectively fermented by beneficial gut bacteria, such as Bifidobacterium and Lactobacillus, leading to the production of short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate.
Table 1: Comparative Prebiotic Effects of Sugars on Gut Microbiota
| Sugar/Prebiotic | Primary Fermenting Genera | Key Microbial Changes |
| This compound (inferred) | Likely Bifidobacterium, Lactobacillus | Potentially similar to D-mannose and MOS; may increase populations of beneficial bacteria. |
| D-Mannose & Mannooligosaccharides (MOS) | Bifidobacterium, Lactobacillus | Restores indigenous microflora, increases abundance of Bifidobacterium and Lactobacillus.[3][4][5][6] |
| Fructooligosaccharides (FOS) | Bifidobacterium, Lactobacillus | Strong bifidogenic effect, increases populations of Bifidobacterium and Lactobacillus.[7] |
| Galactooligosaccharides (GOS) | Bifidobacterium, Lactobacillus | Strong bifidogenic effect, increases populations of Bifidobacterium and Lactobacillus. |
Table 2: Comparative Short-Chain Fatty Acid (SCFA) Production
| Sugar/Prebiotic | Major SCFAs Produced | Reference |
| This compound (inferred) | Acetate, Propionate, Butyrate | Hypothetical, based on general carbohydrate fermentation. |
| D-Mannose & Mannooligosaccharides (MOS) | Acetate, Propionate, Butyrate | Increases in butyrate and other SCFAs observed.[8] |
| Fructooligosaccharides (FOS) | Acetate, Propionate, Butyrate | Significant production of total SCFAs. |
| Galactooligosaccharides (GOS) | Acetate, Propionate, Butyrate | Stimulates production of SCFAs.[9] |
Experimental Protocols
In Vitro Fermentation Assay
This protocol outlines a general method for assessing the prebiotic potential of a test sugar in vitro.
Objective: To determine the ability of a carbohydrate to be fermented by fecal microbiota and to measure the resulting changes in bacterial populations and SCFA production.
Materials:
-
Test carbohydrate (e.g., this compound)
-
Positive controls (e.g., FOS, GOS)
-
Negative control (no carbohydrate)
-
Basal medium (e.g., containing peptone water, yeast extract, and salts)
-
Fresh fecal samples from healthy donors
-
Anaerobic chamber
-
Gas chromatography (GC) system for SCFA analysis
-
qPCR or 16S rRNA sequencing for microbial analysis
Procedure:
-
Prepare a fecal slurry by homogenizing fresh fecal samples in a sterile, anaerobic buffer.
-
In an anaerobic chamber, add the test carbohydrate, positive controls, and negative control to tubes containing the basal medium.
-
Inoculate the tubes with the fecal slurry.
-
Incubate the tubes under anaerobic conditions at 37°C for a specified period (e.g., 24, 48 hours).
-
At designated time points, collect samples for microbial analysis and SCFA measurement.
-
For microbial analysis, extract DNA and perform qPCR to quantify specific bacterial groups (e.g., Bifidobacterium, Lactobacillus) or conduct 16S rRNA sequencing for a comprehensive community profile.
-
For SCFA analysis, centrifuge the samples, acidify the supernatant, and analyze by GC.
Signaling Pathway Analysis
Understanding the metabolic pathways involved in the fermentation of prebiotics is crucial. The following diagram illustrates a generalized pathway for the fermentation of carbohydrates by gut microbiota.
Caption: Generalized pathway of prebiotic fermentation by gut microbiota.
Experimental Workflow
The following diagram outlines a typical workflow for assessing the prebiotic potential of a novel carbohydrate.
Caption: Workflow for assessing the prebiotic potential of a novel carbohydrate.
Conclusion and Future Directions
While direct evidence for the prebiotic potential of this compound is currently lacking, inferences from studies on D-mannose and MOS suggest it may hold promise. It is hypothesized that, like its parent monosaccharide, it could be selectively fermented by beneficial gut bacteria, leading to the production of health-promoting SCFAs.
However, comprehensive in vitro and in vivo studies are imperative to validate these hypotheses. Future research should focus on:
-
Direct Fermentation Studies: Conducting in vitro fermentation assays using pure this compound with human fecal microbiota.
-
Microbiota Composition Analysis: Utilizing next-generation sequencing to obtain a detailed understanding of the specific microbial species affected by this sugar.
-
SCFA Production Profiling: Quantifying the production of acetate, propionate, and butyrate during fermentation.
-
In Vivo Validation: Progressing to animal models and eventually human clinical trials to confirm prebiotic effects and assess any health benefits.
By following a rigorous experimental workflow, the true prebiotic potential of this compound can be elucidated, potentially leading to the development of novel functional food ingredients and therapeutics.
References
- 1. Evaluation of Prebiotic Effects of High-Purity Galactooligosaccharides in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The development of human gut microbiota fermentation capacity during the first year of life - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [Prebiotic properties of mannose and its effect on specific resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Fructooligosaccharides (FOS) differentially modifies the in vitro gut microbiota in an age-dependent manner [frontiersin.org]
- 8. Prebiotic Functions of Mannose Oligosaccharides Revealed by Microbiomic and Metabolomic Analyses of Intestinal Digesta (P20-017-19) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prebiotics: Definition, Types, Sources, Mechanisms, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,6-Anhydro-beta-D-mannopyranose: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 1,6-Anhydro-beta-D-mannopyranose must adhere to proper disposal procedures to ensure laboratory safety and environmental protection. While this compound is not classified as hazardous under the Globally Harmonized System (GHS), responsible chemical management dictates a cautious approach to its disposal.[1][2]
Safety and Hazard Assessment
According to its Safety Data Sheet (SDS), this compound does not present significant immediate hazards.[1] However, it is crucial to consult the specific SDS for the product in use, as formulations may vary. General safety ratings for the compound are summarized below.
| Hazard Category | NFPA Rating | HMIS Rating |
| Health | 0 | 0 |
| Flammability | 0 | 0 |
| Reactivity | 0 | 0 |
| Data sourced from Safety Data Sheet for this compound, CAS 14168-65-1.[1] |
Despite the low hazard rating, direct disposal into household waste or sanitary sewer systems is not recommended for laboratory-generated waste.[3] General laboratory practice and environmental stewardship require that even non-hazardous chemical waste be managed through designated channels.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the proper disposal of this compound from a laboratory setting.
-
Waste Identification and Classification :
-
Treat all laboratory chemical waste, including this compound, as potentially hazardous until a formal assessment is complete.
-
Consult your institution's Environmental Health and Safety (EHS) office to confirm the classification of this chemical waste according to local, state, and federal regulations.[4][5]
-
-
Containerization and Labeling :
-
Collect waste this compound in a dedicated, leak-proof container that is compatible with the chemical.[5][6] The original container is often the most suitable for waste collection.[5]
-
Clearly label the waste container with the full chemical name: "Waste this compound".[4] Avoid using abbreviations or chemical formulas.[4]
-
The label should also include the date of waste generation, the laboratory of origin (building and room number), and the name of the principal investigator.[4]
-
Ensure the container is marked with the words "Hazardous Waste" as a precautionary measure, pending final classification by EHS.[4]
-
-
Storage :
-
Disposal Request and Pickup :
-
Contact your institution's EHS office or designated hazardous waste management provider to arrange for the collection and disposal of the chemical waste.[4][7]
-
Provide them with a complete list of the chemicals in the waste container.[4]
-
Never transport chemical waste yourself unless you are licensed to do so.[7]
-
-
Documentation :
-
Retain all documentation related to the disposal of the chemical waste, including consignment notes, for a minimum of three years.[7]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and the Safety Data Sheet provided by the supplier. Disposal regulations can vary by location.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. synthose.com [synthose.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. vumc.org [vumc.org]
- 6. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 7. How to Dispose of Chemical Waste Safely and Legally [kcmwaste.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
